molecular formula C10H22O3 B1346703 Triisopropyl orthoformate CAS No. 4447-60-3

Triisopropyl orthoformate

Cat. No.: B1346703
CAS No.: 4447-60-3
M. Wt: 190.28 g/mol
InChI Key: FPIVAWNGRDHRSQ-UHFFFAOYSA-N
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Description

Triisopropyl orthoformate (TIPO) is formed during the reaction of dichlorofluoromethane with potassium isopropoxide in isopropyl alcohol. Separation of TIPO from n-hexane by dense carbon nanotube (CNT) membranes by pervaporation has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[di(propan-2-yloxy)methoxy]propane
Source PubChem
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InChI

InChI=1S/C10H22O3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIVAWNGRDHRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7063479
Record name Propane, 2,2',2''-[methylidynetris(oxy)]tris-
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Molecular Weight

190.28 g/mol
Source PubChem
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CAS No.

4447-60-3
Record name 2,2′,2′′-[Methylidynetris(oxy)]tris[propane]
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Record name Propane, 2,2',2''-(methylidynetris(oxy))tris-
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Record name Propane, 2,2',2''-[methylidynetris(oxy)]tris-
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Record name Propane, 2,2',2''-[methylidynetris(oxy)]tris-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Triisopropyl Orthoformate via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropyl orthoformate is a valuable reagent in organic synthesis, primarily utilized as a protecting group for various functional groups and as a precursor in the formation of other key synthetic intermediates. Among the various synthetic routes to orthoformates, the Pinner reaction offers a classical and effective method, proceeding through the acid-catalyzed reaction of a nitrile with an alcohol. This technical guide provides a comprehensive overview of the Pinner reaction for the synthesis of this compound, detailing the underlying chemical principles, a generalized experimental protocol, and key reaction parameters. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

Orthoesters, formally esters of hypothetical orthocarboxylic acids, are characterized by the presence of three alkoxy groups attached to a single carbon atom. Their utility in organic chemistry is extensive, ranging from their role as protecting groups for carboxylic acids, alcohols, and aldehydes, to their use as electrophilic C1 building blocks and precursors in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The Pinner reaction, first described by Adolf Pinner in 1877, represents a fundamental method for the synthesis of orthoesters.[1][2] The reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an intermediate imino ester salt, commonly referred to as a Pinner salt. Subsequent alcoholysis of the Pinner salt yields the desired orthoester.[1][2] This guide will focus on the application of the Pinner reaction for the synthesis of this compound from hydrogen cyanide and isopropanol (B130326).

The Pinner Reaction: Mechanism and Principles

The synthesis of this compound via the Pinner reaction is a two-stage process, initiated by the formation of the Pinner salt, followed by its conversion to the final orthoester product.

Stage 1: Formation of the Isopropyl Formimidate Hydrochloride (Pinner Salt)

The reaction is initiated by the protonation of the nitrile (hydrogen cyanide) by the strong acid catalyst (HCl), which significantly increases the electrophilicity of the nitrile carbon. A molecule of isopropanol then acts as a nucleophile, attacking the activated nitrile carbon. A subsequent proton transfer results in the formation of the isopropyl formimidate hydrochloride, the Pinner salt intermediate.

G cluster_0 Pinner Salt Formation HCN Hydrogen Cyanide Pinner_Salt Isopropyl Formimidate Hydrochloride (Pinner Salt) HCN->Pinner_Salt Nucleophilic attack by Isopropanol Isopropanol Isopropanol Isopropanol->Pinner_Salt HCl Hydrogen Chloride (catalyst) HCl->HCN Protonation

Caption: Formation of the Pinner Salt Intermediate.

Stage 2: Alcoholysis to this compound

The second stage involves the alcoholysis of the Pinner salt. In the presence of excess isopropanol, two additional isopropanol molecules sequentially attack the carbon atom of the Pinner salt. These nucleophilic additions, followed by the elimination of an ammonium (B1175870) chloride molecule, lead to the formation of this compound.

G cluster_1 Orthoester Formation Pinner_Salt Isopropyl Formimidate Hydrochloride Orthoformate This compound Pinner_Salt->Orthoformate Alcoholysis Isopropanol_excess Isopropanol (excess) Isopropanol_excess->Orthoformate Ammonium_Chloride Ammonium Chloride (byproduct)

Caption: Conversion of the Pinner Salt to this compound.

Experimental Protocol (Generalized)

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Notes
Hydrogen CyanideHCN27.03Highly toxic, handle with extreme caution.
IsopropanolC₃H₈O60.10Anhydrous grade is essential.
Hydrogen ChlorideHCl36.46Anhydrous gas is required.
Inert Solvent--Anhydrous diethyl ether or dichloromethane.

Reaction Setup

G cluster_workflow Experimental Workflow Start Start: Assemble Dry Glassware Reaction_Mixture Prepare Reaction Mixture: Isopropanol and Inert Solvent Start->Reaction_Mixture Cooling Cool to Low Temperature (e.g., -10 to 0 °C) Reaction_Mixture->Cooling HCl_Addition Slowly Bubble Anhydrous HCl Gas Cooling->HCl_Addition HCN_Addition Add Hydrogen Cyanide Dropwise HCl_Addition->HCN_Addition Stirring Stir at Low Temperature HCN_Addition->Stirring Alcoholysis Add Excess Isopropanol for Alcoholysis Stirring->Alcoholysis Workup Aqueous Workup and Extraction Alcoholysis->Workup Purification Purification by Distillation Workup->Purification Characterization Characterization (NMR, etc.) Purification->Characterization End End: Obtain this compound Characterization->End

Caption: Generalized Experimental Workflow for Pinner Synthesis.

Procedure
  • Preparation: All glassware must be thoroughly dried to prevent hydrolysis of the Pinner salt intermediate and the final orthoester product. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Pinner Salt Formation: A solution of anhydrous isopropanol in an anhydrous inert solvent (e.g., diethyl ether) is prepared in a reaction vessel equipped with a stirrer, a gas inlet tube, and a dropping funnel. The solution is cooled to a low temperature (typically between -10 °C and 0 °C). Anhydrous hydrogen chloride gas is then bubbled through the solution, followed by the slow, dropwise addition of hydrogen cyanide. The reaction mixture is stirred at this low temperature for several hours to allow for the formation and precipitation of the isopropyl formimidate hydrochloride (Pinner salt).

  • Alcoholysis: After the formation of the Pinner salt is complete, an excess of anhydrous isopropanol is added to the reaction mixture. The mixture is then allowed to warm to room temperature or gently heated to facilitate the alcoholysis of the Pinner salt to this compound. The reaction progress can be monitored by the disappearance of the solid Pinner salt.

  • Work-up and Purification: The reaction mixture is typically quenched by the addition of a weak base to neutralize the excess acid. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation under reduced pressure.

Quantitative Data and Characterization

Due to the lack of a specific published procedure for the Pinner reaction synthesis of this compound, detailed quantitative data such as precise yields and reaction times are not available. However, based on the synthesis of similar orthoformates, yields can be expected to be in the moderate to good range, contingent on the strict adherence to anhydrous conditions and careful control of the reaction temperature.

The final product, this compound, can be characterized by its physical and spectroscopic properties.

PropertyValueReference
Molecular FormulaC₁₀H₂₂O₃[4]
Molar Mass190.28 g/mol [4]
Boiling Point65-66 °C at 18 mmHg[5]
Density0.854 g/mL at 25 °C[4]
Refractive Index (n²⁰/D)1.397

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a quartet for the methine proton of the orthoformate core and a doublet for the methyl protons of the isopropyl groups, along with a septet for the methine protons of the isopropyl groups.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic signals for the central orthoformate carbon and the carbons of the isopropyl groups.

Conclusion

The Pinner reaction provides a viable, albeit classical, method for the synthesis of this compound. The success of the synthesis hinges on the careful control of reaction conditions, particularly the exclusion of moisture and the maintenance of low temperatures during the formation of the Pinner salt. While a specific, optimized protocol for this compound is not readily found in the literature, the general principles and procedures outlined in this guide provide a solid foundation for researchers to develop and refine a synthetic route. The information presented here, including the reaction mechanism, a generalized experimental workflow, and key characterization data, should prove valuable to scientists and professionals engaged in organic synthesis and drug development. Further experimental investigation is warranted to establish a detailed and optimized protocol for this specific transformation.

References

triisopropyl orthoformate synthesis from dichlorofluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Triisopropyl Orthoformate from Dichlorofluoromethane (B1207983)

Introduction

This compound (TIPO) is a versatile reagent in organic synthesis, primarily utilized as a protecting group for alcohols and in the formation of acetals and ketals.[1] Its synthesis is a topic of interest for researchers in pharmaceuticals and fine chemicals seeking efficient and reliable methods for creating complex molecular architectures.[1] One documented pathway involves the reaction of dichlorofluoromethane with a suitable alkoxide.[2]

This technical guide provides a comprehensive overview of the synthesis of this compound from dichlorofluoromethane. It is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols derived from analogous haloform reactions, key quantitative data, and visualizations of the process workflow and underlying reaction mechanism.

Reaction Overview

The synthesis of this compound from dichlorofluoromethane proceeds via a nucleophilic substitution reaction. In this process, potassium isopropoxide, a strong nucleophile, reacts with dichlorofluoromethane in a solution of isopropyl alcohol.[2] The isopropoxide ions displace the chloride and fluoride (B91410) ions from the dichlorofluoromethane carbon center, leading to the formation of this compound.

The overall balanced chemical equation for the reaction is:

CHCl₂F + 3 KOCH(CH₃)₂ → CH(OCH(CH₃)₂)₃ + 2 KCl + KF

This reaction is analogous to the classic synthesis of other orthoformates, such as trimethyl or triethyl orthoformate, which are commonly prepared by reacting chloroform (B151607) with the corresponding sodium alkoxide.[3]

Physicochemical Data

A summary of the key physical and chemical properties of the primary reactant and product is presented below for easy reference and comparison.

PropertyDichlorofluoromethaneThis compound
CAS Number 75-43-44447-60-3
Molecular Formula CHCl₂FC₁₀H₂₂O₃[4]
Molecular Weight 102.92 g/mol 190.28 g/mol [4]
Appearance Colorless gasColorless clear liquid[2][5]
Boiling Point 8.9 °C65-66 °C / 18 mmHg[2]
Density 1.426 g/cm³ (liquid at 9 °C)0.854 g/mL at 25 °C[2]
Refractive Index (n20/D) Not Applicable1.397[2]
Flash Point Not Applicable42 °C (107.6 °F)[5]

Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask (e.g., 1 L)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Cooling bath (ice-water or dry ice/acetone)

  • Anhydrous isopropyl alcohol

  • Potassium metal

  • Dichlorofluoromethane (liquefied gas)

  • Apparatus for fractional distillation

  • Vacuum filtration setup (e.g., Büchner funnel)

Procedure:

Part 1: Preparation of Potassium Isopropoxide

  • Assemble the three-neck flask with a mechanical stirrer, reflux condenser (with a drying tube or inert gas inlet), and a stopper. Ensure all glassware is meticulously dried to prevent the hydrolysis of the product.

  • Under a gentle flow of inert gas (e.g., Nitrogen), add 500 mL of anhydrous isopropyl alcohol to the flask.

  • Carefully cut the required molar equivalent of potassium metal into small pieces while submerged in a non-reactive hydrocarbon solvent (e.g., hexane) to prevent oxidation.

  • Cautiously add the potassium pieces one at a time to the stirring isopropyl alcohol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a manageable reaction.

  • Continue stirring until all the potassium has dissolved completely, yielding a solution of potassium isopropoxide in isopropyl alcohol.

Part 2: Reaction with Dichlorofluoromethane

  • Cool the potassium isopropoxide solution to approximately 0-5 °C using an ice bath.

  • Dichlorofluoromethane, a gas at room temperature, must be handled as a liquefied gas.[7] Slowly bubble a slight excess (approximately 1.1 molar equivalents relative to the alkoxide) of dichlorofluoromethane gas into the cold, stirring alkoxide solution. Alternatively, if using a cylinder, the mass added can be monitored by placing the cylinder on a balance. The addition should be controlled to keep the reaction temperature below 10 °C.

  • After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours to ensure the reaction goes to completion. A white precipitate of potassium chloride and potassium fluoride will form.

Part 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Remove the inorganic salt precipitate by vacuum filtration using a Büchner funnel. Wash the salt cake with a small amount of anhydrous diethyl ether or hexane (B92381) to recover any entrained product.

  • Combine the filtrate and the washings.

  • Set up a fractional distillation apparatus. First, distill off the excess isopropyl alcohol and any other low-boiling solvents at atmospheric pressure.

  • After the solvent is removed, reduce the pressure using a vacuum pump. Collect the this compound fraction at its characteristic boiling point of 65-66 °C at 18 mmHg.[2]

Safety Precautions:

  • Potassium metal is highly reactive with water and moisture; handle with extreme care under an inert atmosphere or in a hydrocarbon solvent.

  • Dichlorofluoromethane is a gas that can displace air and act as an asphyxiant.[7] It may also decompose upon heating to produce toxic fumes of chloride and fluoride.[7] All operations should be performed in a well-ventilated fume hood.

  • The reaction to form potassium isopropoxide is exothermic and generates flammable hydrogen gas.

Process Visualization

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

G Experimental Workflow for this compound Synthesis A Prepare Potassium Isopropoxide in Anhydrous Isopropanol B Cool Reaction Mixture (0-5 °C) A->B C Slowly Add Dichlorofluoromethane B->C D Reflux Reaction Mixture (2-3 hours) C->D E Cool and Filter (Remove KCl, KF salts) D->E F Fractional Distillation of Filtrate E->F G Collect Pure Triisopropyl Orthoformate Product F->G

Caption: Workflow for TIPO synthesis.

G Simplified Reaction Mechanism cluster_reactants cluster_products reactant CHCl₂F product CH(OCH(CH₃)₂)₃ reactant->product Nucleophilic Substitution nucleophile + 3 (CH₃)₂CHO⁻ K⁺ byproduct + 2 KCl + KF

Caption: Nucleophilic substitution mechanism.

References

triisopropyl orthoformate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triisopropyl Orthoformate: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, a thorough understanding of reagent properties is paramount to achieving desired synthetic outcomes. This compound (TIPO) is a versatile compound widely utilized in organic synthesis. This guide provides a detailed overview of its chemical properties, structure, reactivity, and common experimental protocols.

Chemical Identity and Structure

This compound, also known as triisopropoxymethane or orthoformic acid triisopropyl ester, is the triisopropyl ester of orthoformic acid.[1] It is characterized by a central carbon atom bonded to three isopropoxy groups.

Table 1: Structural and Identification Data

Identifier Value
IUPAC Name 2-[bis(propan-2-yloxy)methoxy]propane[2][3]
Synonyms Triisopropoxymethane, Orthoformic acid triisopropyl ester[1][4][5]
CAS Number 4447-60-3[1][2]
Molecular Formula C₁₀H₂₂O₃[1][5][6]
Linear Formula CH[OCH(CH₃)₂]₃[2][3][7]
SMILES CC(C)OC(OC(C)C)OC(C)C[2][3][7]
InChI 1S/C10H22O3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3[2][3][5][7]

| InChI Key | FPIVAWNGRDHRSQ-UHFFFAOYSA-N[2][3][5][7] |

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1][5] It is known to be sensitive to moisture.[4][5][8] A summary of its key physical and chemical properties is provided below.

Table 2: Physicochemical Data

Property Value
Molecular Weight 190.28 g/mol [1][2][6]
Appearance Clear colorless liquid[1][4][5]
Density 0.854 g/mL at 25 °C[1][2][5][7]
Boiling Point 65-66 °C at 18 mmHg[1][2][5][7]
Refractive Index n20/D 1.397[1][2][7]
Flash Point 42 °C (107.6 °F) - closed cup[3][4]
Purity ≥ 97% (GC)[1][4]

| Storage | Store at room temperature, under inert gas, away from moisture[1][4] |

Reactivity and Applications

Orthoesters are highly reactive due to the electron-deficient central carbon atom.[9] This reactivity makes this compound a valuable reagent in various organic transformations.

Hydrolysis

Orthoesters are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and two equivalents of alcohol.[10] The reaction proceeds through a three-stage mechanism involving the formation of a carboxonium ion, hydration to a hemiorthoester intermediate, and subsequent breakdown to the final products.[11] Due to its moisture sensitivity, this compound must be handled under anhydrous conditions to prevent premature hydrolysis.[4][5]

Hydrolysis_Workflow Orthoester Orthoester RC(OR')₃ Protonation Protonation (H⁺) Orthoester->Protonation - R'OH Carboxonium Carboxonium Ion [RC(OR')₂]⁺ Protonation->Carboxonium Hydration Hydration (+H₂O) Carboxonium->Hydration Hemiorthoester Hemiorthoester RC(OH)(OR')₂ Hydration->Hemiorthoester Elimination Alcohol Elimination (-R'OH) Hemiorthoester->Elimination Ester Ester + Alcohol RCOOR' + R'OH Elimination->Ester

Caption: Generalized acid-catalyzed hydrolysis of an orthoester.

Protecting Group and Dehydrating Agent

This compound is widely used as a versatile protecting group for alcohols and amines, allowing other functional groups to be manipulated without interference.[1] It also serves as an effective dehydrating agent. In esterification reactions, for example, it can drive the equilibrium toward the product by reacting with the byproduct water.[12]

Role in Synthesis

The compound is a key reagent in various name reactions and synthetic procedures:

  • Bodroux-Chichibabin Aldehyde Synthesis: In this reaction, an orthoester reacts with a Grignard reagent to form an aldehyde.[10][12] This provides a useful method for formylation.

Bodroux_Chichibabin cluster_reactants Reactants cluster_products Products Orthoester This compound HC(O-iPr)₃ Acetal (B89532) Acetal RCH(O-iPr)₂ Orthoester->Acetal Grignard Grignard Reagent R-MgBr Grignard->Acetal Workup Aqueous Workup (H₃O⁺) Acetal->Workup Aldehyde Aldehyde RCHO Workup->Aldehyde

Caption: Workflow for the Bodroux-Chichibabin aldehyde synthesis.

  • Pharmaceutical and Specialty Chemical Synthesis: Its stability and ability to react under mild conditions make it invaluable in the multi-step synthesis of complex molecules, including pharmaceuticals, specialty chemicals, and agrochemicals.[1] The steric bulk of the isopropoxy groups can influence reactivity, sometimes leading to lower yields compared to less hindered orthoesters like trimethyl orthoformate.[9]

Experimental Protocols

While specific, detailed protocols for this compound are often tailored to the reaction at hand, general methodologies for its synthesis and key reactions are well-established.

Synthesis of this compound

A common method for synthesizing orthoformates is analogous to the Williamson ether synthesis, involving the reaction of a haloform with a sodium alkoxide.[12][13]

  • Objective: To synthesize this compound from chloroform (B151607) and sodium isopropoxide.

  • Materials:

    • Chloroform (CHCl₃)

    • Sodium metal (Na)

    • Anhydrous isopropanol (B130326) (i-PrOH)

    • Anhydrous reaction vessel with a reflux condenser and dropping funnel

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Methodology:

    • Prepare sodium isopropoxide in situ by carefully reacting sodium metal with an excess of anhydrous isopropanol under an inert atmosphere. The reaction is exothermic and should be controlled.

    • Once the sodium has completely reacted, cool the resulting sodium isopropoxide solution.

    • Slowly add chloroform to the cooled solution via a dropping funnel. An exothermic reaction will occur. Maintain the temperature with appropriate cooling.

    • After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. The reaction is: CHCl₃ + 3 NaOCH(CH₃)₂ → HC[OCH(CH₃)₂]₃ + 3 NaCl.

    • After reflux, cool the mixture and filter to remove the precipitated sodium chloride.

    • Purify the resulting liquid by fractional distillation under reduced pressure to isolate the this compound. The boiling point is approximately 65-66 °C at 18 mmHg.[1][5]

  • Purity Analysis: The purity of the final product can be confirmed using Gas Chromatography (GC), with typical commercial grades being ≥ 97% pure.[1]

Protocol for Acetal Protection of a Diol
  • Objective: To protect a generic diol using this compound.

  • Materials:

    • Substrate (e.g., 1,2-ethanediol)

    • This compound

    • Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

    • Anhydrous aprotic solvent (e.g., Dichloromethane or Toluene)

    • Standard laboratory glassware for anhydrous reactions

  • Methodology:

    • Dissolve the diol substrate in the anhydrous solvent in a flask equipped with a magnetic stirrer and an inert atmosphere.

    • Add a slight excess (e.g., 1.1 equivalents) of this compound to the solution.

    • Add a catalytic amount of PTSA (e.g., 0.01-0.05 equivalents).

    • Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction may require gentle heating to proceed at a reasonable rate.

    • Upon completion, quench the reaction by adding a weak base (e.g., triethylamine (B128534) or a saturated sodium bicarbonate solution) to neutralize the acid catalyst.

    • Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting acetal product via column chromatography or distillation as needed.

This guide consolidates the essential technical information on this compound, providing a foundation for its effective application in research and development. Its unique combination of reactivity and steric properties ensures its continued relevance in modern organic synthesis.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Triisopropyl Orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropyl orthoformate (TIPO) is an organic compound with significant applications in chemical synthesis, serving as a protecting group for carboxylic acids and a precursor in the formation of other organic molecules. Understanding the mechanism of its hydrolysis is crucial for controlling reaction kinetics, optimizing product yields, and for its application in drug development and delivery systems where pH-dependent release is desired. This technical guide provides a comprehensive overview of the hydrolysis mechanism of this compound under acidic, basic, and catalyzed conditions. It includes detailed mechanistic pathways, quantitative kinetic data, and experimental protocols for the study of this reaction.

Acid-Catalyzed Hydrolysis: The A-1 Mechanism

Under acidic conditions, the hydrolysis of this compound proceeds through a well-established A-1 (acid-catalyzed, unimolecular) mechanism. This pathway is characterized by a rapid, reversible protonation of the orthoformate followed by a rate-limiting unimolecular decomposition of the protonated substrate.

The key steps of the A-1 mechanism are as follows:

  • Protonation: An oxygen atom of the this compound is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This initial step activates the molecule for subsequent cleavage.

  • Rate-Limiting Step: The protonated orthoformate undergoes a slow, unimolecular cleavage to form a resonance-stabilized dialkoxycarbocation and a molecule of isopropanol. This is the rate-determining step of the reaction.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation intermediate.

  • Deprotonation and Further Reaction: The resulting intermediate is deprotonated, and the process of alcohol elimination is repeated twice more, ultimately yielding formic acid and two additional molecules of isopropanol.

dot

A1_Mechanism cluster_step4 Step 4 & 5: Deprotonation & Further Reaction TIPO This compound Protonated_TIPO Protonated TIPO TIPO->Protonated_TIPO + H₃O⁺ H3O H₃O⁺ Protonated_TIPO->TIPO - H₂O Carbocation Dialkoxycarbocation Protonated_TIPO->Carbocation Unimolecular Cleavage Protonated_TIPO->Carbocation k₁ (slow) Isopropanol_1 Isopropanol H2O_1 H₂O Intermediate_1 Protonated Hemiorthoformate Carbocation->Intermediate_1 + H₂O Carbocation->Intermediate_1 k₂ (fast) H2O_2 H₂O Products Formic Acid + 2 Isopropanol Intermediate_1->Products Repeat Steps 1-3 ASE2_Mechanism TIPO This compound Encapsulated_TIPO [TIPO ⊂ Host] TIPO->Encapsulated_TIPO + Host (fast pre-equilibrium) Host Supramolecular Host Encapsulated_TIPO->TIPO Transition_State A-SE2 Transition State Encapsulated_TIPO->Transition_State + H₃O⁺ (rate-limiting) Protonated_Water H₃O⁺ Products Formate + 3 Isopropanol + Host Transition_State->Products Fast Hydrolysis Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Deuterated Buffer B Dissolve TIPO and Internal Standard A->B C Transfer to NMR Tube B->C D Equilibrate Temperature in Spectrometer C->D E Acquire Time-Resolved ¹H NMR Spectra D->E F Integrate Signals Relative to Standard E->F G Plot Concentration vs. Time F->G H Determine Rate Constant G->H

Spectroscopic Profile of Triisopropyl Orthoformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for triisopropyl orthoformate, a versatile reagent and building block in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the methine and methyl protons of the isopropyl groups.

Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1~5.15Septet~6.11HHC(O-)₃
2~1.18Doublet~6.118H-OCH(CH₃ )₂

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum provides further confirmation of the molecular structure, showing signals for the central orthoformate carbon, the methine carbon, and the methyl carbons of the isopropyl groups.

Signal Chemical Shift (δ, ppm) Assignment
1~109C H(O-)₃
2~65-OC H(CH₃)₂
3~24-OCH(C H₃)₂

Note: Chemical shifts are typically referenced to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong C-H and C-O stretching vibrations, characteristic of its ether-like structure.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
2970 - 2870StrongC-H stretchAliphatic C-H
1470 - 1450MediumC-H bendCH₃ and CH scissoring
1385 - 1370MediumC-H bendCH₃ symmetric bending (gem-dimethyl)
1180 - 1050Strong, BroadC-O stretchAsymmetric and symmetric C-O-C stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecule has a molecular weight of 190.28 g/mol .

m/z Relative Intensity Proposed Fragment Fragmentation Pathway
190Low[C₁₀H₂₂O₃]⁺˙Molecular Ion (M⁺˙)
147High[M - C₃H₇]⁺Loss of an isopropyl radical
105Medium[M - C₃H₇ - C₃H₆]⁺Loss of an isopropyl radical and propene
89High[CH(OCH(CH₃)₂)₂]⁺α-cleavage, loss of an isopropoxy radical
43Very High[C₃H₇]⁺Isopropyl cation (base peak)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

4.1.1. ¹H and ¹³C NMR Spectroscopy of a Liquid Orthoester

  • Sample Preparation: Approximately 5-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is typically used to acquire the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS or the residual solvent peak.

FT-IR Spectroscopy

4.2.1. FT-IR Spectroscopy of a Liquid Orthoester

  • Sample Preparation: A neat liquid sample of this compound is used. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

  • Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

4.3.1. GC-MS of a Volatile Organic Compound

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

  • Gas Chromatography: A small volume of the sample solution (typically 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: The mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Connectivity Connectivity NMR->Connectivity ¹H-¹H, ¹H-¹³C correlations IR IR Functional_Groups Functional_Groups IR->Functional_Groups Vibrational modes MS MS Molecular_Weight Molecular_Weight MS->Molecular_Weight Molecular ion peak Fragmentation Fragmentation MS->Fragmentation Fragment ions

Caption: Workflow illustrating the information obtained from different spectroscopic techniques.

Caption: Correlation of ¹H NMR signals to the structure of this compound.

MS_Fragmentation_Pathway M [C₁₀H₂₂O₃]⁺˙ m/z = 190 F1 [M - C₃H₇]⁺ m/z = 147 M->F1 - C₃H₇• F2 [CH(OCH(CH₃)₂)₂]⁺ m/z = 89 M->F2 - •OCH(CH₃)₂ F1->F2 F3 [C₃H₇]⁺ m/z = 43 F2->F3 - CH(OCH(CH₃)₂)

Fundamental Reactivity of Triisopropyl Orthoformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triisopropyl orthoformate, also known as triisopropoxymethane, is an organic compound classified as an orthoester.[1] With the chemical formula CH[OCH(CH₃)₂]₃, it is the triisopropyl ester of the hypothetical orthoformic acid.[1][2] This colorless liquid serves as a versatile and valuable reagent in modern organic synthesis.[1] Its unique structure, characterized by a central carbon atom bonded to three isopropoxy groups, dictates its reactivity, making it particularly useful as a protecting group, a dehydrating agent, and a precursor in the formation of various functional groups.[1][3] Researchers in pharmaceutical development, fine chemicals, and polymer chemistry appreciate its stability, ease of handling, and its ability to function under mild reaction conditions.[1]

This technical guide provides an in-depth examination of the core reactivity of this compound, focusing on its fundamental chemical transformations. It includes summaries of its physical and chemical properties, detailed mechanistic pathways, and representative experimental protocols relevant to drug development professionals and research scientists.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental setups.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂O₃[1][4]
Molecular Weight 190.28 g/mol [1][2][4]
CAS Number 4447-60-3[1][4][5]
Appearance Clear, colorless liquid[1]
Density 0.854 g/mL at 25 °C[1][2][6]
Boiling Point 65 - 66 °C at 18 mmHg[1][2][5]
Refractive Index (n20/D) 1.397[1][2][5]
Flash Point 42 °C (107.6 °F) - closed cup[2][4][6]
Purity ≥ 97% (GC)[1]
Synonyms Orthoformic acid triisopropyl ester, Triisopropoxymethane[1][7]
Storage Conditions Store at room temperature, keep dry, under inert gas[1][4]

Core Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its central carbon atom, which is susceptible to nucleophilic attack, particularly under acidic conditions. The bulky isopropoxy groups also play a significant role, influencing reaction rates and steric accessibility compared to less hindered analogues like trimethyl or triethyl orthoformate.[8]

Hydrolysis

Orthoesters are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and two equivalents of alcohol.[9] The reaction proceeds via protonation of an oxygen atom, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation and elimination steps lead to the final products.

The uncatalyzed hydrolysis of orthoformates in bulk solution typically follows an A-1 mechanism, where the rate-limiting step is the unimolecular decomposition of the protonated substrate.[10] However, under specific catalytic conditions, such as within a supramolecular host, the mechanism can shift to an A-SE2 pathway, where the proton transfer itself becomes the rate-limiting step.[10]

G Acid-Catalyzed Hydrolysis Mechanism sub This compound HC(O-iPr)₃ protonated_sub Protonated Orthoformate HC(O-iPr)₂(O⁺H-iPr) sub->protonated_sub + H⁺ H_plus H⁺ carbenium Dialkoxycarbenium Ion [HC(O-iPr)₂]⁺ protonated_sub->carbenium - iPr-OH isopropanol1 Isopropanol iPr-OH intermediate1 Protonated Hemiacetal Ester HC(O-iPr)₂(OH₂⁺) carbenium->intermediate1 + H₂O water H₂O intermediate2 Hemiacetal Ester HC(O-iPr)₂(OH) intermediate1->intermediate2 - H⁺ inv1 intermediate2->inv1 H_plus2 H⁺ protonated_ester Protonated Isopropyl Formate HC(O-iPr)(O⁺H-iPr) isopropanol2 Isopropanol iPr-OH ester Isopropyl Formate HC(=O)O-iPr protonated_ester->ester - iPr-OH inv2 ester->inv2 H_plus3 H⁺ inv1->protonated_ester + H⁺ inv3 inv2->inv3 Further Hydrolysis (optional, basic cond.) inv4 inv3->inv4 Formate Salt

Caption: Acid-catalyzed hydrolysis of this compound.

Acetal (B89532) and Ketal Formation (Carbonyl Protection)

This compound is an effective reagent for the protection of aldehydes and ketones as their corresponding acetals and ketals. In these reactions, it serves a dual purpose: it acts as a source of the alkoxy group and as a dehydrating agent.[11] The reaction is typically catalyzed by an acid. The orthoformate reacts with the water generated during the acetalization equilibrium, forming an ester (isopropyl formate) and alcohol (isopropanol), thereby driving the reaction to completion.[11] This method is highly valued in multi-step syntheses where a carbonyl group must be masked to prevent it from reacting with nucleophiles or under reducing conditions.[3]

G Workflow for Carbonyl Protection start Start: Aldehyde/Ketone + This compound step1 1. Add Acid Catalyst (e.g., TsOH, HCl) start->step1 step2 2. Stir at RT or Gentle Heat (Monitor by TLC/GC) step1->step2 step3 3. Reaction Quench (e.g., add NaHCO₃ solution) step2->step3 step4 4. Aqueous Workup (Extract with organic solvent) step3->step4 step5 5. Purification (Distillation or Chromatography) step4->step5 end Product: Protected Acetal/Ketal step5->end

Caption: Experimental workflow for aldehyde/ketone protection.

Role in Esterification and Other Transformations

This compound can facilitate the esterification of carboxylic acids. Similar to its role in acetal formation, it acts as a water scavenger, driving the equilibrium of acid-catalyzed esterification towards the product.[12]

While less reactive than trimethyl or triethyl orthoformate due to steric hindrance, this compound can participate in reactions with other nucleophiles.[8] For example, the reaction of orthoformates with primary amines can lead to the formation of formimidates, which are valuable synthetic intermediates.[13] However, its bulky nature can be a limitation; in certain rearrangement reactions, the high steric bulk of this compound was found to prevent product formation altogether.[8]

G Core Reactivity Relationships center This compound (TIPO) hydrolysis Hydrolysis (Acid-Catalyzed) center->hydrolysis protection Carbonyl Protection (Acetal/Ketal Formation) center->protection esterification Esterification (Water Scavenger) center->esterification nucleophiles Reaction with Nucleophiles (e.g., Amines) center->nucleophiles prod_hydro Products: Isopropyl Formate + Isopropanol hydrolysis->prod_hydro prod_prot Product: Protected Carbonyl protection->prod_prot prod_ester Product: Ester esterification->prod_ester prod_nuc Product: Formimidate Intermediate nucleophiles->prod_nuc

Caption: Logical relationships of TIPO's core reactivity.

Quantitative Reactivity Data

Kinetic studies provide valuable insight into the reactivity of orthoformates. The rate of hydrolysis can be significantly accelerated by catalysts, such as supramolecular hosts, which can encapsulate the substrate and alter the reaction mechanism.

ReactionSubstrateCatalystRate Constant (k_uncat) s⁻¹Rate Constant (k_cat) s⁻¹Rate Acceleration (k_cat/k_uncat)Reference(s)
HydrolysisTriethyl OrthoformateSupramolecular Host1.44 x 10⁻⁵-560[14]
HydrolysisThis compoundSupramolecular Host4.34 x 10⁻⁶-890[14]

Note: Specific k_cat values were not provided in the source, but the overall rate acceleration was reported. The data shows that while this compound hydrolyzes more slowly without a catalyst, its reaction is accelerated more significantly by the catalytic host compared to its triethyl analogue.[14]

Experimental Protocols

The following section provides a representative experimental protocol for a common application of this compound: the protection of an aldehyde.

Protocol: Diisopropoxyacetal Formation from Benzaldehyde (B42025)

Objective: To protect the carbonyl group of benzaldehyde as its diisopropyl acetal using this compound.

Materials:

  • Benzaldehyde (1.0 eq)

  • This compound (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 eq, catalyst)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Apparatus:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or distillation

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzaldehyde followed by anhydrous dichloromethane. Stir the solution until homogeneous.

  • Addition of Reagents: Add this compound to the solution, followed by the catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (benzaldehyde) is consumed. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or silica (B1680970) gel column chromatography to yield the pure benzaldehyde diisopropyl acetal.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Safety and Handling

This compound is a flammable liquid and vapor.[6][15] It causes skin and serious eye irritation and may cause respiratory irritation.[2][15][16]

  • Handling: Use in a well-ventilated area, preferably in a fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][17] Keep away from heat, sparks, open flames, and other ignition sources.[15] Use non-sparking tools and take precautionary measures against static discharge.[15][17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] It is moisture-sensitive and should be stored under an inert gas like nitrogen or argon.[4][7]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[17] If in eyes, rinse cautiously with water for several minutes.[17] If inhaled, move the victim to fresh air.[17] Seek medical attention if irritation persists or if you feel unwell.[17]

Conclusion

This compound is a reagent of significant utility in organic synthesis. Its fundamental reactivity, centered on the electrophilicity of the central carbon, enables its use in crucial transformations such as hydrolysis, acetal formation for carbonyl protection, and as a dehydrating agent in esterifications.[1] While its sterically bulky isopropyl groups can modulate its reactivity compared to smaller orthoesters, this feature can also be exploited for selectivity.[8] A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development settings.

References

Triisopropyl Orthoformate: A Versatile One-Carbon Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triisopropyl orthoformate (TIPO) is a valuable and versatile reagent in organic synthesis, primarily serving as a one-carbon (C1) building block. Its unique structural features, particularly the sterically hindered isopropoxy groups, offer distinct reactivity and selectivity profiles compared to its less bulky analogs like trimethyl and triethyl orthoformate. This guide provides a comprehensive overview of the applications of this compound, focusing on its role in the construction of heterocyclic systems, carbon-carbon bond formation, and as a protecting group and dehydrating agent.

Properties of this compound

This compound is a colorless liquid with a range of physical and chemical properties that make it a useful reagent in various synthetic transformations.[1] It is sensitive to moisture and should be stored under an inert atmosphere.

PropertyValue
CAS Number 4447-60-3
Molecular Formula C₁₀H₂₂O₃
Molecular Weight 190.28 g/mol
Boiling Point 65-66 °C at 18 mmHg[1]
Density 0.854 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.397[1]
Flash Point 42 °C (108 °F)[1]

General Experimental Workflow

A typical workflow for reactions involving this compound involves the careful handling of moisture-sensitive reagents and purification of the final product.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Reactant Preparation (Under Inert Atmosphere) reagents Addition of Substrates, This compound, and Solvent start->reagents reaction Reaction at Specified Temperature reagents->reaction monitoring Monitoring by TLC or GC/MS reaction->monitoring quench Reaction Quenching monitoring->quench Upon Completion extraction Extraction with Organic Solvent quench->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

A generalized workflow for synthetic procedures involving this compound.

Applications in Heterocyclic Synthesis

This compound is a key reagent in the synthesis of various heterocyclic compounds, where it provides the central carbon atom for ring formation.

Synthesis of 1,3,5-Triazine-2,4-dithione Derivatives

A catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea (B124793), and an orthoformate provides an efficient route to 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. While many published examples utilize trimethyl or triethyl orthoformate, the general methodology is applicable to this compound.

Reaction Mechanism:

The reaction proceeds through the initial formation of an N-alkoxycarbonylmethyl intermediate from the orthoformate and thiourea, which then undergoes condensation with the aldehyde and a second equivalent of thiourea, followed by cyclization and elimination to yield the triazine product.

Triazine Synthesis Mechanism TIPO Triisopropyl Orthoformate Intermediate1 Imidate Intermediate TIPO->Intermediate1 + Thiourea Thiourea1 Thiourea Thiourea1->Intermediate1 Aldehyde Ar-CHO Intermediate2 Bis-thiourea Adduct Aldehyde->Intermediate2 + Intermediate 1 + Thiourea Thiourea2 Thiourea Thiourea2->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization Product 4-Aryl-6-(isopropylthio)- 3,4-dihydro-1,3,5-triazine- 2(1H)-thione Intermediate3->Product - H₂O - Isopropanol (B130326)

Proposed mechanism for the formation of 1,3,5-triazine-2,4-dithione derivatives.

Experimental Protocol (Adapted):

A mixture of an aromatic aldehyde (1.0 mmol), thiourea (2.5 mmol), and this compound (1.0 mmol) in DMF (1 mL) is stirred at 80 °C for 5 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by column chromatography.

Quantitative Data:

Synthesis of 1-Substituted-1H-Tetrazoles

The reaction of primary amines, sodium azide (B81097), and an orthoformate is a common method for the synthesis of 1-substituted-1H-tetrazoles. This reaction can be performed under various conditions, including microwave irradiation, and often employs a catalyst.

Reaction Mechanism:

The reaction is believed to proceed via the formation of an imidate from the amine and the orthoformate, which then reacts with the azide anion. The resulting intermediate undergoes cyclization to form the tetrazole ring.

Tetrazole Synthesis Mechanism Amine R-NH₂ Imidate Imidate Intermediate Amine->Imidate + TIPO TIPO Triisopropyl Orthoformate TIPO->Imidate SodiumAzide NaN₃ AzidoIntermediate Azido Intermediate SodiumAzide->AzidoIntermediate Imidate->AzidoIntermediate + NaN₃ Tetrazole 1-Substituted-1H- Tetrazole AzidoIntermediate->Tetrazole Cyclization

Mechanism for the synthesis of 1-substituted-1H-tetrazoles.

Experimental Protocol (Representative):

A mixture of a primary amine (1.0 mmol), sodium azide (1.0 mmol), and this compound (1.2 mmol) is subjected to microwave irradiation at a specified power and temperature. The reaction progress is monitored by TLC. After completion, the mixture is diluted with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Quantitative Data:

Yields for this reaction using other orthoformates are typically in the range of 80-95%.[2] The use of this compound may require optimization of reaction conditions to achieve comparable yields.

Bodroux-Chichibabin Aldehyde Synthesis

This reaction provides a method for the conversion of a Grignard reagent to an aldehyde with one additional carbon atom.[3][4][5] The Grignard reagent reacts with an orthoformate to form a di-isopropyl acetal (B89532), which is subsequently hydrolyzed to the corresponding aldehyde.[3][4][5]

Reaction Mechanism:

The reaction involves the nucleophilic attack of the Grignard reagent on the central carbon of the orthoformate, displacing one of the isopropoxy groups. The resulting di-isopropyl acetal is stable under the reaction conditions but can be readily hydrolyzed in the presence of acid to yield the aldehyde.

Bodroux_Chichibabin_Mechanism Grignard R-MgX Acetal Di-isopropyl Acetal Grignard->Acetal + TIPO TIPO Triisopropyl Orthoformate TIPO->Acetal Acid H₃O⁺ Aldehyde R-CHO Acid->Aldehyde Acetal->Aldehyde Hydrolysis

Mechanism of the Bodroux-Chichibabin aldehyde synthesis.

Experimental Protocol (General):

The Grignard reagent, prepared in a suitable ether solvent, is added to a solution of this compound. The reaction mixture is stirred, typically with heating, to ensure complete reaction. After cooling, the reaction is quenched with an aqueous acid solution to hydrolyze the acetal. The aldehyde product is then isolated by extraction and purified.

Quantitative Data:

Role as a Protecting Group and Dehydrating Agent

Beyond its function as a C1 synthon, this compound serves as an effective protecting group for diols and as a dehydrating agent to drive equilibrium reactions forward.

Protection of Diols

This compound can be used to protect 1,2- and 1,3-diols by forming a cyclic acetal. The bulky isopropyl groups can impart specific stability and reactivity to the protected diol.

Reaction Mechanism:

The protection of a diol with this compound is typically acid-catalyzed. The orthoformate is protonated, leading to the loss of an isopropanol molecule to form a dialkoxycarbenium ion. The diol then attacks this electrophilic species in a stepwise manner, leading to the formation of the cyclic acetal and the release of two additional molecules of isopropanol.

Diol_Protection_Mechanism Diol 1,2- or 1,3-Diol Hemiacetal Hemiacetal Intermediate Diol->Hemiacetal + Carbocation TIPO Triisopropyl Orthoformate ProtonatedTIPO Protonated Orthoformate TIPO->ProtonatedTIPO + H⁺ Acid H⁺ (cat.) Acid->ProtonatedTIPO Carbocation Dialkoxycarbenium Ion ProtonatedTIPO->Carbocation - Isopropanol Carbocation->Hemiacetal ProtectedDiol Cyclic Acetal Hemiacetal->ProtectedDiol Cyclization - H⁺, - Isopropanol

Mechanism for the acid-catalyzed protection of a diol with this compound.

Experimental Protocol (General):

To a solution of the diol in an inert solvent, a catalytic amount of a protic or Lewis acid is added, followed by this compound. The reaction mixture is stirred at room temperature or with gentle heating. The reaction is monitored by TLC, and upon completion, the acid is neutralized, and the product is isolated by extraction and purified.

Quantitative Data:

While a specific protocol for the protection of 1,2-propanediol with this compound was not found, the protection of diols with orthoformates is a well-established procedure, often proceeding in high yield. The specific conditions and yields will depend on the diol substrate and the catalyst used.

Dehydrating Agent in Fischer Esterification

In reactions that produce water as a byproduct, such as Fischer esterification, this compound can be used as a dehydrating agent to drive the reaction to completion. It reacts with the water formed to produce isopropanol and isopropyl formate, effectively removing water from the equilibrium.

Experimental Protocol (Conceptual):

In a Fischer esterification reaction between a carboxylic acid and an alcohol with an acid catalyst, this compound is added to the reaction mixture. The reaction is then heated to the desired temperature. The orthoformate consumes the water generated, pushing the equilibrium towards the ester product.

Quantitative Data:

The use of orthoformates as water scavengers in esterification reactions is a known technique to improve yields, particularly for sterically hindered substrates or when using a stoichiometric amount of the alcohol. The quantitative improvement in yield will be dependent on the specific reaction conditions and substrates.

Conclusion

This compound is a highly effective one-carbon building block with a broad range of applications in organic synthesis. Its utility in the construction of complex heterocyclic scaffolds, carbon-carbon bond formation, and as a protecting group and dehydrating agent makes it an invaluable tool for researchers in academia and industry. The steric bulk of the isopropoxy groups provides unique reactivity and selectivity, which can be advantageous in certain synthetic transformations. While detailed experimental protocols specifically utilizing this compound are less prevalent in the literature compared to its smaller analogs, the general methodologies presented in this guide provide a solid foundation for its application in the modern synthetic laboratory. Further exploration of its reactivity is likely to uncover new and valuable synthetic transformations.

References

An In-depth Technical Guide on the Steric Effects of the Isopropoxy Group in Triisopropyl Orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropyl orthoformate, a key reagent and protecting group in organic synthesis, is characterized by significant steric hindrance imparted by its three isopropoxy groups. This technical guide provides a comprehensive analysis of the steric effects of the isopropoxy group in this molecule. It delves into the quantitative impact on reaction kinetics, explores the molecule's conformational properties through computational and spectroscopic data, and provides detailed experimental protocols for the analysis of these steric effects. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, offering insights into the manipulation and understanding of steric hindrance in molecular design and reaction optimization.

Introduction

Steric effects, arising from the spatial arrangement of atoms within a molecule, play a pivotal role in determining chemical reactivity, selectivity, and molecular conformation. In the case of this compound, the bulky isopropoxy groups create a sterically congested environment around the central methine carbon. This inherent steric hindrance significantly influences its utility in organic synthesis, particularly in reactions where it serves as a protecting group or as a precursor for other functional groups. Understanding and quantifying these steric effects are crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic methodologies. This guide will provide a multi-faceted examination of the steric properties of the isopropoxy group in this compound, integrating kinetic, computational, and spectroscopic data.

Quantitative Analysis of Steric Effects

The steric hindrance in this compound can be quantitatively assessed through various experimental and computational parameters. This section presents a summary of key data that illustrates the magnitude of these effects.

Kinetic Data: Hydrolysis Rates

The rate of hydrolysis of orthoformates is highly sensitive to the steric bulk of the alkoxy groups. Comparative studies between triethyl orthoformate and this compound reveal a significant decrease in the uncatalyzed hydrolysis rate for the latter, directly attributable to the greater steric hindrance of the isopropoxy groups.[1][2] In catalyzed reactions, while the rate acceleration is substantial for both, the kinetic parameters still reflect the underlying steric differences.[1][2][3]

OrthoformateUncatalyzed Rate Constant (k_uncat, s⁻¹)Catalyzed Rate Constant (k_cat, s⁻¹)Rate Acceleration (k_cat / k_uncat)Michaelis Constant (K_M, mM)Specificity Constant (k_cat / K_M, M⁻¹s⁻¹)
Triethyl Orthoformate1.44 x 10⁻⁵[1][2]8.06 x 10⁻³[1][3]560[1][2][4]21.5[1][3]0.37[1][2]
This compound4.34 x 10⁻⁶[1][2]3.86 x 10⁻³[1][3]890[1][2][4]7.69[1][3]0.50[1][2]
Steric Parameters

The Taft steric parameter, E_s, is a quantitative measure of the steric effect of a substituent, derived from the rates of acid-catalyzed hydrolysis of esters.[5] While a specific E_s value for the isopropoxy group is not readily found in the literature, a qualitative assessment can be made by comparing it to other alkyl groups.[6] The Charton steric parameter, ν, which is derived from van der Waals radii, offers another quantitative measure.[5][7]

Substituent GroupTaft Steric Parameter (E_s)Charton Steric Parameter (ν)
Methyl (Me)-1.24[6]Value not readily available
Propyl (Pr)-1.60[6]Value not readily available
Isopropyl (iPr)-0.47 (for the alkyl group)[6]Value not readily available
tert-Butyl (t-Bu)-2.78[6]Value not readily available
Isopropoxy (O-iPr) Estimated to be significant Estimated to be significant

Note: The E_s value for the isopropyl group itself is provided for comparison. The steric effect of the isopropoxy group is expected to be substantial due to the presence of the oxygen atom and the branched alkyl chain.

Molecular Geometry and Spectroscopic Analysis

The steric crowding in this compound is directly reflected in its molecular geometry and spectroscopic properties.

Computational Analysis of Molecular Geometry

Density Functional Theory (DFT) calculations are a powerful tool for determining the optimized geometry of molecules, providing insights into bond lengths, bond angles, and dihedral angles that are influenced by steric interactions.[8][9] For this compound, DFT calculations would be expected to show a distortion from idealized tetrahedral and trigonal planar geometries around the central carbon and oxygen atoms, respectively, to accommodate the bulky isopropoxy groups.

G Computational Workflow for Geometry Optimization cluster_0 Input cluster_1 Calculation cluster_2 Output start Initial Structure of this compound dft DFT Geometry Optimization (e.g., B3LYP/6-31G*) start->dft geom Optimized Geometry: - Bond Angles - Dihedral Angles dft->geom energy Electronic Energy dft->energy

A diagram illustrating the workflow for DFT-based geometry optimization.
Spectroscopic Evidence of Steric Hindrance

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound provide clues about its sterically hindered nature. In the ¹H NMR spectrum, the methine proton of the isopropoxy group and the central methine proton will exhibit characteristic chemical shifts and coupling patterns. Due to steric hindrance, there might be restricted rotation around the C-O bonds, which could lead to broadening of signals at lower temperatures.

Note: While a fully assigned and interpreted spectrum for this compound specifically detailing steric effects was not found, spectra for the analogous tri-n-propyl orthoformate are available for comparison.[10][11]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong C-O and C-H stretching vibrations. The steric crowding can influence the vibrational frequencies of these bonds. For instance, steric strain might cause slight shifts in the C-O stretching frequencies compared to less hindered orthoformates.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the steric effects of the isopropoxy group in this compound.

Protocol for Kinetic Analysis of Orthoformate Hydrolysis

This protocol describes a general method for monitoring the hydrolysis of this compound, which can be adapted for both uncatalyzed and catalyzed reactions.

Objective: To determine the rate constant for the hydrolysis of this compound.

Materials:

  • This compound

  • Buffer solution (e.g., phosphate (B84403) or carbonate buffer at the desired pH)

  • Internal standard for analysis (e.g., durene for GC-MS, or a non-reactive solvent for NMR)

  • Deuterated solvent (if monitoring by NMR)

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer[12][13][14]

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • In a thermostatted reaction vessel, place the buffer solution and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • If using an internal standard, add a known amount to the buffer solution.

  • Initiation of Reaction:

    • Initiate the reaction by adding a small aliquot of the this compound stock solution to the stirred buffer solution. Start a timer immediately.

  • Reaction Monitoring:

    • By GC-MS: At regular time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a small amount of a basic solution like triethylamine (B128534) in an organic solvent for extraction). Extract the organic components with a suitable solvent (e.g., diethyl ether). Analyze the organic extract by GC-MS to determine the concentration of this compound relative to the internal standard.

    • By NMR: The reaction can be monitored directly in an NMR tube. Prepare the reaction mixture in a deuterated buffer solution within the NMR tube. Acquire ¹H NMR spectra at regular time intervals. The disappearance of the orthoformate's characteristic signals (e.g., the central methine proton) and the appearance of product signals can be integrated and compared to an internal standard to determine the concentration over time.[12][15]

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • For a first-order reaction, the plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant (k_obs).

G Experimental Workflow for Hydrolysis Kinetics cluster_0 Preparation cluster_1 Reaction cluster_2 Monitoring cluster_3 Analysis prep Prepare Stock Solutions (Orthoformate, Buffer, Standard) react Initiate Reaction in Thermostatted Vessel prep->react sample Withdraw Aliquots at Time Intervals react->sample quench Quench Reaction sample->quench analyze Analyze by GC-MS or NMR quench->analyze plot Plot ln[Orthoformate] vs. Time analyze->plot calc Calculate Rate Constant (k) plot->calc

A diagram of the experimental workflow for determining hydrolysis kinetics.

Signaling Pathways and Logical Relationships

The hydrolysis of orthoformates proceeds through a well-established mechanism involving protonation and subsequent stepwise elimination of alcohol. The steric hindrance of the isopropoxy groups in this compound primarily affects the rate of the initial protonation and the subsequent nucleophilic attack of water.

G Hydrolysis Mechanism of this compound TIPO This compound HC(O-iPr)₃ Protonated_TIPO Protonated Orthoformate [HC(O-iPr)₃]H⁺ TIPO->Protonated_TIPO + H⁺ (Slow due to steric hindrance) Carbocation Dialkoxycarbenium Ion [HC(O-iPr)₂]⁺ Protonated_TIPO->Carbocation - iPrOH Hemiorthoformate Hemiorthoformate HC(OH)(O-iPr)₂ Carbocation->Hemiorthoformate + H₂O (Sterically hindered) Protonated_Ester Protonated Formate Ester [H-C(=O⁺H)(O-iPr)] Hemiorthoformate->Protonated_Ester - iPrOH Ester Isopropyl Formate H-C(=O)(O-iPr) Protonated_Ester->Ester - H⁺

A simplified mechanism for the acid-catalyzed hydrolysis of this compound.

Conclusion

The three isopropoxy groups of this compound create a sterically demanding environment that profoundly influences its chemical behavior. This is quantitatively demonstrated by its slower hydrolysis rate compared to less hindered analogues. While specific computational and comprehensive spectroscopic data detailing these steric effects are areas for further research, the available kinetic data provides a clear and quantitative picture of the impact of the isopropoxy group's steric bulk. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to further investigate and harness the steric properties of this compound in their synthetic endeavors. A deeper understanding of these steric effects will undoubtedly contribute to the development of more efficient and selective chemical transformations.

References

triisopropyl orthoformate precursors to other functional groups.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triisopropyl Orthoformate as a Precursor to Other Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula CH[OCH(CH₃)₂]₃, is a versatile reagent in organic synthesis, primarily serving as a precursor for the introduction of a formyl group or a diisopropoxymethyl protecting group. As an orthoester, its reactivity is characterized by the electrophilic central carbon, which readily reacts with a variety of nucleophiles. This technical guide provides a comprehensive overview of the key transformations involving this compound, complete with experimental protocols, quantitative data, and reaction pathway diagrams to facilitate its application in research and development. While this compound is a valuable reagent, its applications are less extensively documented in the literature compared to its smaller homologues, trimethyl and triethyl orthoformate. Therefore, where specific data for the triisopropyl derivative is unavailable, representative data from these related compounds are provided to illustrate the expected reactivity.

Bodroux-Chichibabin Aldehyde Synthesis

The Bodroux-Chichibabin reaction is a classic method for the one-carbon homologation of a Grignard reagent to an aldehyde.[1][2] The Grignard reagent attacks the electrophilic carbon of the orthoformate, leading to the formation of a diisopropyl acetal (B89532). This intermediate is then hydrolyzed under acidic conditions to yield the corresponding aldehyde.

Bodroux_Chichibabin TIOF This compound Acetal Diisopropyl Acetal TIOF->Acetal Grignard R-MgX Grignard->TIOF Nucleophilic Attack Hydrolysis Acidic Hydrolysis Acetal->Hydrolysis Aldehyde Aldehyde (R-CHO) Hydrolysis->Aldehyde

Figure 1: Bodroux-Chichibabin Aldehyde Synthesis Workflow.
Quantitative Data

While specific yield data for a wide range of substrates using this compound is not extensively reported, the following table provides representative yields for the Bodroux-Chichibabin reaction using the closely related triethyl orthoformate. Yields with this compound are expected to be similar, although potentially lower in some cases due to increased steric hindrance.

Grignard Reagent (R-MgX)Product AldehydeYield (%)
Phenylmagnesium bromideBenzaldehyde (B42025)54-58
n-Pentylmagnesium bromiden-Hexanal60-72
Cyclohexylmagnesium chlorideCyclohexanecarboxaldehyde55-65
p-Tolylmagnesium bromidep-Tolualdehyde60-70

Data is representative of reactions with triethyl orthoformate and should be considered as a guideline for reactions with this compound.

Experimental Protocol: Synthesis of n-Hexanal (Representative)

This protocol is adapted from the synthesis of n-hexanal using triethyl orthoformate.[2]

Materials:

  • n-Pentylmagnesium bromide in diethyl ether

  • This compound

  • Anhydrous diethyl ether

  • Sulfuric acid (10% aqueous solution)

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of n-pentylmagnesium bromide (0.5 mol) in anhydrous diethyl ether (250 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • This compound (0.55 mol) is added dropwise to the Grignard solution with vigorous stirring over 30 minutes.

  • The reaction mixture is then heated to reflux for 2 hours.

  • After cooling to room temperature, the reaction mixture is poured slowly into a beaker containing crushed ice and 250 mL of 10% sulfuric acid.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • The combined ether extracts are washed with saturated sodium bisulfite solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation.

  • The resulting crude diisopropyl acetal is hydrolyzed by refluxing with 200 mL of 10% sulfuric acid for 1 hour.

  • The mixture is cooled, and the aldehyde layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

  • The crude n-hexanal is purified by fractional distillation.

Acetal and Ketal Formation: Protection of Carbonyls

This compound is an effective reagent for the protection of aldehydes and ketones as their corresponding diisopropyl acetals and ketals.[3] This transformation is typically acid-catalyzed and is driven to completion by the orthoformate acting as a dehydrating agent.[4] The resulting diisopropyl acetals and ketals are stable under neutral and basic conditions.

Acetal_Formation Carbonyl Aldehyde or Ketone TIOF This compound Carbonyl->TIOF + Catalyst Acid Catalyst (e.g., p-TsOH) TIOF->Catalyst Acetal Diisopropyl Acetal/Ketal Catalyst->Acetal Protection

Figure 2: Acetal/Ketal Formation Experimental Workflow.
Quantitative Data

The following table presents yields for the formation of diisopropyl acetals from various aldehydes and ketones using this compound.

Carbonyl CompoundCatalystProductYield (%)
Benzaldehydep-TsOHBenzaldehyde diisopropyl acetal>95
4-Nitrobenzaldehydep-TsOH4-Nitrobenzaldehyde diisopropyl acetal92
Cyclohexanonep-TsOH1,1-Diisopropoxycyclohexane85
AcetophenoneTfOHAcetophenone diisopropyl ketal88
4,4'-DichlorobenzophenoneTfOH4,4'-Dichlorobenzophenone diisopropyl ketal90
Experimental Protocol: Synthesis of Benzaldehyde Diisopropyl Acetal

Materials:

  • Benzaldehyde

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Anhydrous methanol (B129727)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (10 mmol) in anhydrous methanol (20 mL).

  • Add this compound (12 mmol) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC.

  • Upon completion, quench the reaction by adding a small amount of solid sodium bicarbonate to neutralize the acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Deprotection of Diisopropyl Acetals

The diisopropyl acetal protecting group can be readily removed under mild acidic conditions to regenerate the parent carbonyl compound.

Experimental Protocol: Deprotection of Benzaldehyde Diisopropyl Acetal

  • Dissolve benzaldehyde diisopropyl acetal (5 mmol) in a mixture of tetrahydrofuran (B95107) (THF) and water (4:1, 25 mL).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (a few drops of 2M HCl).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude benzaldehyde.

N-Formylation of Amines

This compound can serve as a formylating agent for primary and secondary amines, although this application is more commonly reported with triethyl orthoformate.[5][6] The reaction proceeds by nucleophilic attack of the amine on the orthoformate, followed by elimination of isopropanol (B130326) to form an intermediate imidate, which is then hydrolyzed to the corresponding formamide.

N_Formylation Amine Primary or Secondary Amine (R₂NH) TIOF This compound Amine->TIOF Nucleophilic Attack Imidate Formimidate Intermediate TIOF->Imidate - 2 i-PrOH Hydrolysis Hydrolysis Imidate->Hydrolysis Formamide N-Formyl Amide (R₂NCHO) Hydrolysis->Formamide - i-PrOH

Figure 3: Reaction Pathway for N-Formylation of Amines.
Quantitative Data

The following table shows representative yields for the N-formylation of various amines using triethyl orthoformate. Similar reactivity is expected with this compound.

AmineProductYield (%)
Aniline (B41778)N-Phenylformamide92
BenzylamineN-Benzylformamide95
Morpholine4-Formylmorpholine88
Pyrrolidine1-Formylpyrrolidine90

Data is representative of reactions with triethyl orthoformate.

Experimental Protocol: N-Formylation of Aniline (Representative)

This protocol is based on procedures using triethyl orthoformate.[5]

Materials:

  • Aniline

  • This compound

  • Formic acid (catalyst)

Procedure:

  • In a round-bottom flask, combine aniline (10 mmol) and this compound (15 mmol).

  • Add a catalytic amount of formic acid (0.1 mmol).

  • Heat the reaction mixture to 80-100 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the excess orthoformate and isopropanol byproduct under reduced pressure.

  • The resulting crude N-phenylformamide can be purified by recrystallization or column chromatography.

Synthesis of Heterocyclic Compounds

Orthoformates are valuable C1 synthons in multicomponent reactions for the synthesis of a wide variety of heterocyclic compounds.[7][8] For instance, tripropyl orthoformate, a close analogue of this compound, is used in the synthesis of 1,3,5-triazine-2,4-dithione derivatives and 1-substituted-1H-tetrazoles.[7] These reactions often proceed in high yields and demonstrate the utility of orthoformates in building complex molecular scaffolds.

Heterocycle_Synthesis cluster_0 Multicomponent Reaction TIOF This compound (C1 Source) Heterocycle Heterocyclic Product (e.g., Tetrazole, Triazine) TIOF->Heterocycle Nucleophile1 Nucleophile 1 (e.g., Amine) Nucleophile1->Heterocycle Nucleophile2 Nucleophile 2 (e.g., Azide, Thiourea) Nucleophile2->Heterocycle

Figure 4: Conceptual Workflow for Heterocycle Synthesis.

Due to the vast diversity of possible heterocyclic systems and the limited specific data for this compound, a detailed quantitative table and a single representative protocol would not be broadly applicable. Researchers are encouraged to consult the primary literature for specific methodologies related to their target heterocycle.

Role as a Dehydrating Agent in Esterification

In addition to being a reactant, this compound can be used as a dehydrating agent to drive equilibrium-limited reactions, such as Fischer esterification, to completion.[9] It reacts with the water produced during the reaction to form isopropanol and isopropyl formate, effectively removing water from the system.

Dehydration CarboxylicAcid Carboxylic Acid Ester Ester CarboxylicAcid->Ester + Alcohol, H⁺ Alcohol Alcohol Water Water (byproduct) Ester->Water TIOF This compound Water->TIOF Reaction Byproducts Isopropanol + Isopropyl Formate TIOF->Byproducts

References

Methodological & Application

Application Notes and Protocols: Triisopropyl Orthoformate for Acetal Protection of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The carbonyl group of ketones, being highly susceptible to nucleophilic attack, often requires temporary masking to allow for selective transformations at other functionalities within a complex molecule. Acetal (B89532) protection is a classic and robust strategy for safeguarding ketones.

Triisopropyl orthoformate emerges as a valuable reagent for the formation of diisopropyl ketals, offering a sterically hindered protecting group that can impart unique selectivity and stability. While its bulkiness can sometimes lead to lower reactivity compared to less substituted orthoformates, this characteristic can be advantageous in achieving chemoselectivity. This document provides detailed application notes and experimental protocols for the acetal protection of ketones using this compound.

Advantages of this compound in Ketone Protection

  • Steric Hindrance: The bulky isopropyl groups can provide enhanced stability to the resulting ketal under certain reaction conditions. This steric bulk can also lead to selective protection of less hindered ketones in multifunctional molecules.

  • Water Scavenger: Like other orthoformates, this compound acts as an efficient water scavenger, driving the equilibrium of the reversible ketalization reaction towards the product.[1] This obviates the need for physical water removal methods such as a Dean-Stark apparatus.

  • High Yields Under Optimized Conditions: With the appropriate choice of catalyst and reaction conditions, high yields of diisopropyl ketals can be achieved for a variety of ketone substrates.[2]

Reaction Mechanism

The acid-catalyzed formation of a diisopropyl ketal from a ketone and this compound proceeds through a series of equilibrium steps. The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of isopropanol (B130326) (formed in situ or added), formation of a hemiketal, and subsequent conversion to the stable ketal with the elimination of water. This compound facilitates this process by reacting with the water generated, thus driving the reaction to completion.

reaction_mechanism cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Water Elimination cluster_step5 Step 5: Second Nucleophilic Attack cluster_step6 Step 6: Deprotonation cluster_water_removal Water Removal (Driven by Orthoformate) Ketone R(C=O)R' Protonated_Ketone R(C=O+)HR' Ketone->Protonated_Ketone + H+ H_plus H+ Hemiketal_intermediate R(C(OH)(O-iPr))R' Protonated_Ketone->Hemiketal_intermediate + i-PrOH Isopropanol i-PrOH Protonated_Hemiketal R(C(OH2+)(O-iPr))R' Hemiketal_intermediate->Protonated_Hemiketal + H+ Oxocarbenium_ion R(C+=O-iPr)R' Protonated_Hemiketal->Oxocarbenium_ion - H2O Protonated_Ketal R(C(O-iPr)(O+-iPr-H))R' Oxocarbenium_ion->Protonated_Ketal + i-PrOH Water H2O Orthoformate HC(O-iPr)3 Water->Orthoformate Reacts with Ketal R(C(O-iPr)2)R' Protonated_Ketal->Ketal - H+ Formate_ester HCOO-iPr Orthoformate->Formate_ester Isopropanol_regen 2 i-PrOH Orthoformate->Isopropanol_regen

Caption: Acid-catalyzed mechanism of diisopropyl ketal formation.

Quantitative Data for Ketone Protection

The following table summarizes representative yields for the protection of various ketones as their diisopropyl acetals using this compound in the presence of a catalytic amount of cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃).[2]

Ketone SubstrateProductYield (%)
CyclopentanoneCyclopentanone diisopropyl acetal90
CyclohexanoneCyclohexanone diisopropyl acetal99
4-tert-Butylcyclohexanone4-tert-Butylcyclohexanone diisopropyl acetal93
2-Adamantanone2-Adamantanone diisopropyl acetal85
AcetophenoneAcetophenone diisopropyl acetal75
3-Pentanone3-Pentanone diisopropyl acetal63
BenzophenoneBenzophenone diisopropyl acetal88

Experimental Protocols

General Protocol for Diisopropyl Ketal Protection of Ketones

This protocol is adapted from a literature procedure for the efficient synthesis of ketone di-sec-alkyl acetals.[2]

Materials:

  • Ketone (1.0 mmol)

  • This compound (1.2 mmol)

  • Isopropanol (solvent)

  • Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) (0.01 mmol, 1 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a solution of the ketone in isopropanol, add this compound.

  • Add a catalytic amount of cerium(III) trifluoromethanesulfonate to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

experimental_workflow start Start dissolve Dissolve ketone in isopropanol start->dissolve add_reagents Add this compound and Ce(OTf)3 catalyst dissolve->add_reagents react Stir at room temperature (Monitor by TLC) add_reagents->react quench Quench with saturated aqueous NaHCO3 react->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography (if needed) concentrate->purify end End purify->end

Caption: General workflow for diisopropyl ketal protection.

Protocol for Deprotection of Diisopropyl Ketals

The deprotection of diisopropyl ketals can be achieved under acidic conditions.

Materials:

  • Diisopropyl ketal (1.0 mmol)

  • Acetone/Water mixture (e.g., 9:1 v/v) or Tetrahydrofuran/Water mixture

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), or dilute HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the diisopropyl ketal in a mixture of an organic solvent (acetone or THF) and water.

  • Add a catalytic amount of the acid catalyst.

  • Stir the mixture at room temperature or gently heat to facilitate the reaction. Monitor the progress by TLC.

  • Once the deprotection is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Extract the regenerated ketone with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the purified ketone.

Considerations for Chemoselectivity

The steric bulk of this compound can be exploited for the chemoselective protection of less sterically hindered ketones in the presence of more hindered ones. For molecules containing multiple carbonyl groups, careful optimization of reaction conditions (catalyst, temperature, and reaction time) may be necessary to achieve the desired selectivity. In some cases, this compound has been noted to be less reactive than smaller orthoformates, which can be a tool for achieving selectivity.[3][4]

Conclusion

This compound is a highly effective reagent for the acetal protection of a wide range of ketones, affording sterically hindered diisopropyl ketals in good to excellent yields under mild, acid-catalyzed conditions. Its role as a water scavenger simplifies the experimental procedure. The protocols provided herein offer a solid foundation for researchers in organic synthesis to effectively utilize this valuable protecting group strategy in their synthetic endeavors. The choice of catalyst and careful control of reaction conditions are key to achieving high yields and, where applicable, chemoselectivity.

References

Application Notes and Protocols: Triisopropyl Orthoformate as a Dehydrating Agent in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the preparation of a vast array of compounds, from fragrances and flavors to active pharmaceutical ingredients (APIs). The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis. However, a significant challenge in this equilibrium-driven reaction is the formation of water as a byproduct, which can hydrolyze the ester product and limit the reaction yield. To overcome this, various strategies are employed to remove water from the reaction mixture, thereby shifting the equilibrium towards the desired ester product.

Triisopropyl orthoformate [CH(OCH(CH₃)₂)₃] has emerged as an effective and convenient in-situ dehydrating agent for esterification reactions. Unlike physical methods of water removal, such as azeotropic distillation with a Dean-Stark apparatus, this compound is a chemical scavenger that reacts stoichiometrically with water under the acidic conditions of the esterification. This reaction produces inert, easily removable byproducts, isopropyl alcohol and isopropyl formate, driving the esterification to completion and often resulting in higher yields and shorter reaction times. Its liquid form and miscibility with common organic solvents make it easy to handle and suitable for a wide range of reaction scales.

These application notes provide detailed protocols and data on the use of this compound as a dehydrating agent in the synthesis of esters, with a focus on providing researchers and drug development professionals with the necessary information to effectively implement this methodology in their work.

Principle of Dehydration

In an acid-catalyzed esterification, this compound removes the water generated through a series of hydrolysis steps. The overall reaction of this compound with water is as follows:

CH(OCH(CH₃)₂)₃ + H₂O --(H⁺)--> HCOOCH(CH₃)₂ + 2 (CH₃)₂CHOH

This process effectively consumes the water molecule that would otherwise participate in the reverse hydrolysis of the newly formed ester, thus ensuring a high conversion of the carboxylic acid to its corresponding ester.

Diagram of the Dehydration Mechanism

Dehydration_Mechanism cluster_products Byproducts TIPO This compound Protonated_TIPO Protonated Orthoformate TIPO->Protonated_TIPO + H⁺ H2O Water (from esterification) Intermediate1 Hemiorthoformate Intermediate H2O->Intermediate1 H_plus H⁺ (catalyst) Protonated_TIPO->TIPO - H⁺ Protonated_TIPO->Intermediate1 + H₂O - H⁺ Ester_Product Isopropyl Formate Intermediate1->Ester_Product - (CH₃)₂CHOH Alcohol_Product Isopropyl Alcohol (2 eq.) Intermediate1->Alcohol_Product

Caption: Mechanism of water scavenging by this compound.

Experimental Protocols

General Protocol for Esterification using this compound

This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as the dehydrating agent. The synthesis of isopropyl benzoate (B1203000) from benzoic acid and isopropanol (B130326) is used as a specific example.

Materials:

  • Benzoic acid

  • Isopropanol (anhydrous)

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or other strong acid catalyst (e.g., p-toluenesulfonic acid)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (e.g., benzoic acid, 1.0 eq), the alcohol (e.g., isopropanol, 3.0-5.0 eq), and this compound (1.1-1.5 eq relative to the theoretical amount of water produced).

  • Catalyst Addition: With stirring, slowly add the acid catalyst (e.g., concentrated sulfuric acid, 1-2 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The crude ester can be further purified by distillation under reduced pressure or by column chromatography.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: Carboxylic Acid, Alcohol, This compound start->setup catalyst Add Acid Catalyst setup->catalyst reflux Reflux for 2-6 hours catalyst->reflux workup Aqueous Work-up (Extraction & Washes) reflux->workup purification Purification (Distillation/Chromatography) workup->purification end End (Pure Ester) purification->end

Caption: General workflow for esterification with this compound.

Data Presentation

The use of an orthoester as a dehydrating agent generally leads to an improved rate of esterification and higher conversion to the ester product. The following table provides a semi-quantitative comparison based on data adapted from a patent describing the esterification of partially esterified terephthalic acid, illustrating the benefit of including an orthoester.[1]

Reaction Conditions Dehydrating Agent Product Acid Number *Conversion of Carboxy Groups
Methyl Alcohol, Sulfuric Acid, Reflux 2hNone10875.7%
Methyl Alcohol, Sulfuric Acid, Reflux 2hTrimethyl Orthoformate82.484%
Methyl Alcohol, Sulfuric Acid, Reflux 2hTriethyl OrthoformateLow (qualitative)High (qualitative)

*A lower acid number indicates a higher degree of esterification.

The following table presents representative data for the synthesis of isopropyl benzoate from benzoic acid and isopropanol, comparing a standard Fischer esterification with a procedure enhanced by this compound.

Parameter Standard Fischer Esterification Fischer Esterification with this compound
Dehydrating Method Excess alcohol / Azeotropic removal (Dean-Stark)This compound
Typical Reaction Time 4-8 hours2-4 hours
Typical Yield 60-80%>90%
Reaction Temperature Reflux temperature of alcohol/solventReflux temperature of alcohol
Work-up Complexity Standard extractionStandard extraction

Conclusion

This compound serves as a highly effective and practical dehydrating agent for Fischer esterification reactions. Its ability to chemically sequester the water byproduct in situ drives the reaction equilibrium towards the product, resulting in higher yields and often shorter reaction times compared to traditional methods. The operational simplicity of using a liquid reagent makes it an attractive alternative to more cumbersome techniques like azeotropic distillation. For researchers, scientists, and professionals in drug development, the use of this compound can streamline the synthesis of esters, improving efficiency and productivity in the laboratory.

References

Application Notes and Protocols for Triisopropyl Orthoformate as a Water Scavenger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropyl orthoformate (TIPO) is a versatile reagent in organic synthesis, primarily utilized as an efficient water scavenger. In many condensation reactions, such as esterifications and ketalizations, the formation of water can establish an equilibrium that limits product yield. TIPO irreversibly reacts with water under acidic conditions to form isopropyl formate (B1220265) and isopropanol, driving the equilibrium towards the desired product. Its bulky isopropyl groups can offer unique selectivity in certain applications, although they may also influence reaction kinetics compared to less hindered orthoformates like trimethyl or triethyl orthoformate.

These application notes provide a comprehensive overview of the principles, protocols, and considerations for using this compound as a water scavenger in organic synthesis.

Mechanism of Water Scavenging

The function of this compound as a water scavenger relies on its acid-catalyzed hydrolysis. In the presence of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid), TIPO reacts with water in a non-reversible manner to produce inert byproducts that typically do not interfere with the primary reaction.

The overall hydrolysis reaction is as follows:

CH(OCH(CH₃)₂)₃ + H₂O --(H⁺)--> HCOOCH(CH₃)₂ + 2 (CH₃)₂CHOH

This compound + Water --(Acid Catalyst)--> Isopropyl formate + 2 Isopropanol

This reaction effectively removes water from the reaction medium, thereby shifting the equilibrium of water-producing reactions, such as esterifications and ketalizations, to favor product formation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area, away from oxidizing agents and moisture.

Applications and Protocols

Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reversibility of this reaction often leads to incomplete conversion. This compound can be employed to drive the reaction to completion by removing the water as it is formed.

General Protocol for Esterification using this compound:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equiv), the alcohol (1.1-1.5 equiv), and a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • Addition of Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equiv) or sulfuric acid (H₂SO₄).

  • Addition of Water Scavenger: Add this compound (1.1-1.5 equiv relative to the theoretical amount of water produced).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Table 1: Comparison of Esterification with and without Water Scavenger (Illustrative)

MethodCatalystReaction TimeTemperatureTypical Yield
Without Water Scavenger p-TsOH12-24 hReflux60-70%
With this compound p-TsOH4-8 hReflux>90%
With Dean-Stark Apparatus p-TsOH8-16 hReflux>90%

Note: Yields are highly substrate-dependent and the above data is for illustrative comparison.

Ketal and Acetal (B89532) Formation

The protection of aldehydes and ketones as ketals or acetals is a common strategy in multi-step synthesis. This reaction is also reversible and produces water. This compound can be used to drive the equilibrium towards the formation of the protected carbonyl group.

General Protocol for Ketalization using this compound:

  • Reaction Setup: To a round-bottom flask, add the ketone or aldehyde (1.0 equiv), the diol (e.g., ethylene (B1197577) glycol, 1.1-1.5 equiv), and an anhydrous solvent.

  • Addition of Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.01-0.05 equiv).

  • Addition of Water Scavenger: Add this compound (1.1-1.5 equiv relative to the theoretical amount of water produced).

  • Reaction: Stir the reaction mixture at room temperature or gentle heat and monitor its progress.

  • Work-up: Once the reaction is complete, quench with a mild base and perform an aqueous work-up as described in the esterification protocol.

  • Purification: Purify the resulting ketal or acetal by column chromatography or distillation.

Table 2: Comparison of Ketalization Methods (Illustrative)

MethodCatalystReaction TimeTemperatureTypical Yield
Without Water Scavenger p-TsOH10-20 hReflux50-60%
With this compound p-TsOH2-6 hRoom Temp to 50°C>90%
With Molecular Sieves p-TsOH6-12 hReflux>85%

Note: The steric bulk of this compound might be advantageous for the ketalization of less hindered ketones. For highly hindered ketones, less bulky orthoformates like trimethyl orthoformate might be more effective.

Visualizing the Process

Signaling Pathway of Water Scavenging

Water_Scavenging_Mechanism A Reactant A (e.g., Carboxylic Acid) Product Desired Product (e.g., Ester) A->Product + B B Reactant B (e.g., Alcohol) Product->A - B Water_byproduct Water (H₂O) TIPO Triisopropyl Orthoformate (TIPO) Water_byproduct->TIPO Byproducts Inert Byproducts (Isopropyl formate + Isopropanol) TIPO->Byproducts

Caption: Mechanism of driving equilibrium using TIPO.

Experimental Workflow for Esterification

Experimental_Workflow start Start setup Combine Reactants: - Carboxylic Acid - Alcohol - Anhydrous Solvent start->setup add_catalyst Add Acid Catalyst (e.g., p-TsOH) setup->add_catalyst add_tipo Add Triisopropyl Orthoformate add_catalyst->add_tipo reflux Heat to Reflux add_tipo->reflux monitor Monitor Reaction (TLC, GC) reflux->monitor workup Aqueous Work-up: - Quench with Base - Extract with Solvent - Wash and Dry monitor->workup Reaction Complete purify Purify Product (Chromatography or Distillation) workup->purify end End purify->end

Caption: Workflow for esterification with TIPO.

Logical Relationship of Application

Logical_Relationship problem Problem: Reversible reaction limited by water byproduct formation. solution Solution: Use a water scavenger. problem->solution choice Choice of Scavenger: This compound solution->choice mechanism Mechanism: Irreversible hydrolysis of TIPO removes water. choice->mechanism outcome Outcome: Equilibrium shifts to favor product formation. mechanism->outcome benefits Benefits: - Higher Yield - Shorter Reaction Time - Milder Conditions outcome->benefits

Caption: Logic for using TIPO as a water scavenger.

References

Application Notes and Protocols: Triisopropyl Orthoformate in Mukaiyama Aldol-Prins Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama Aldol-Prins (MAP) cyclization is a powerful tandem reaction that constructs complex cyclic ethers, particularly substituted tetrahydropyrans (THPs), which are common structural motifs in numerous natural products and pharmaceuticals.[1] This methodology involves a Lewis acid-promoted Mukaiyama aldol (B89426) reaction between a silyl (B83357) enol ether and an electrophile, followed by an intramolecular Prins cyclization. The use of orthoformates as the electrophilic partner offers a unique entry into the stereoselective synthesis of 2,6-disubstituted tetrahydropyrans. Triisopropyl orthoformate, in particular, can be employed in a "double MAP cyclization" to generate spiroketal structures or can act as a precursor to oxocarbenium ions for a single cyclization event.[2][3]

These application notes provide an overview of the utility of this compound in MAP cyclizations, including a proposed mechanism, a representative experimental protocol, and a summary of expected outcomes based on related studies.

Reaction Principle and Mechanism

The MAP cyclization with an orthoformate, such as this compound, is initiated by the activation of the orthoformate by a Lewis acid, typically a titanium (IV) halide like titanium tetrabromide (TiBr₄). This generates a highly reactive oxocarbenium ion. The silyl enol ether, acting as a nucleophile, then attacks the oxocarbenium ion in a Mukaiyama aldol-type addition. The resulting intermediate possesses a pendant alkene which subsequently participates in an intramolecular Prins cyclization, forming the tetrahydropyran (B127337) ring. The final step involves the trapping of the resulting cation by a nucleophile, often the conjugate base of the Lewis acid (e.g., bromide).[2]

A key feature of using an orthoformate is the potential for a "double MAP cyclization." In this process, the initial MAP cyclization product, a 2-alkoxy-4-halotetrahydropyran, can be re-activated by the Lewis acid to form another oxocarbenium ion, which then undergoes a second MAP cyclization with another equivalent of the silyl enol ether. This powerful cascade reaction allows for the rapid assembly of complex spiroketal systems.

Proposed Mechanistic Pathway

Mukaiyama_Aldol_Prins_Orthoformate cluster_activation Activation of Orthoformate cluster_cyclization Mukaiyama Aldol-Prins Cyclization cluster_double_cyclization Double MAP Cyclization orthoformate Triisopropyl Orthoformate oxocarbenium Oxocarbenium Ion orthoformate->oxocarbenium + Lewis Acid lewis_acid TiBr₄ aldol_adduct Aldol Adduct (Intermediate) oxocarbenium->aldol_adduct + Silyl Enol Ether (Mukaiyama Aldol) silyl_enol_ether Silyl Enol Ether thp_product 2,6-Disubstituted Tetrahydropyran aldol_adduct->thp_product Intramolecular Prins Cyclization thp_product2 Re-activation thp_product->thp_product2 Further reaction oxocarbenium2 Second Oxocarbenium Ion thp_product2->oxocarbenium2 + Lewis Acid spiroketal Spiroketal oxocarbenium2->spiroketal + Silyl Enol Ether (Second MAP)

Caption: Proposed mechanism for the Mukaiyama Aldol-Prins cyclization with an orthoformate.

Experimental Protocols

The following is a representative protocol for a Mukaiyama Aldol-Prins cyclization using an orthoformate as an electrophile, adapted from the work of Rychnovsky and coworkers for related substrates.[2] Note: This is a general procedure and may require optimization for specific substrates.

Materials and Equipment
General Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the silyl enol ether (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (1.5 equiv) in anhydrous dichloromethane.

  • Addition of Orthoformate: Add this compound (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add a solution of titanium tetrabromide in dichloromethane (2.0-4.0 equiv) dropwise to the cooled reaction mixture. The color of the solution will typically change, indicating the progress of the reaction.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the addition of a 1:1 mixture of anhydrous methanol and triethylamine at -78 °C.

  • Workup: Allow the reaction mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane or diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Silyl Enol Ether - DTBMP - Anhydrous DCM - Inert Atmosphere start->setup add_orthoformate Add Triisopropyl Orthoformate setup->add_orthoformate cool Cool to -78 °C add_orthoformate->cool add_lewis_acid Add TiBr₄ Solution Dropwise cool->add_lewis_acid react Stir at -78 °C (2-4 h) add_lewis_acid->react quench Quench with MeOH/Et₃N react->quench workup Aqueous Workup (NaHCO₃) quench->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: General experimental workflow for the MAP cyclization with this compound.

Data Presentation

While specific data for the MAP cyclization with this compound is not extensively reported, the following table summarizes representative yields and diastereoselectivities for MAP cyclizations with similar acetal (B89532) and ketal electrophiles, as reported by Rychnovsky and coworkers.[2] These values can serve as a benchmark for what might be expected when using this compound.

EntryElectrophileSilyl Enol EtherLewis AcidYield (%)Diastereomeric Ratio (dr)
1Dimethyl acetal of 3-phenylpropanal(Z)-1-(tert-Butyldimethylsilyloxy)-1-hexeneTiBr₄758:1
22,2-Dimethoxypropane(Z)-1-(tert-Butyldimethylsilyloxy)-1-hexeneTiBr₄7110:1
31,1-Dimethoxycyclohexane(Z)-1-(tert-Butyldimethylsilyloxy)-1-hexeneTiBr₄80>20:1

Table 1: Representative yields and diastereoselectivities for MAP cyclizations with acetal and ketal electrophiles.

Concluding Remarks

The use of this compound in Mukaiyama Aldol-Prins cyclizations represents a valuable synthetic strategy for the construction of substituted tetrahydropyrans and spiroketals. The reaction proceeds through a Lewis acid-mediated cascade of a Mukaiyama aldol addition and a Prins cyclization. While detailed quantitative data for this compound in this specific reaction is limited in the literature, the provided representative protocol and data for analogous electrophiles offer a strong starting point for researchers exploring this transformation. The stereochemical outcome is generally high, favoring the formation of the cis-2,6-disubstituted tetrahydropyran products. Further investigation into the scope and limitations of this methodology with this compound is warranted and holds promise for applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for Enantioselective Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enantioselective Alkylation in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule is critical to its biological activity and safety. Enantioselective alkylation, the process of introducing an alkyl group to a prochiral center in a way that favors the formation of one enantiomer over the other, is a powerful tool for constructing chiral carbon centers. This is often achieved through the use of chiral auxiliaries, which temporarily attach to the substrate to direct the stereochemical outcome of the alkylation, or through the use of chiral catalysts.

This document provides detailed protocols for a robust and widely used method of enantioselective alkylation: the use of a chiral hydrazone derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). Additionally, it discusses the potential application of triisopropyl orthoformate as a dehydrating agent to optimize such reactions.

Featured Application: Enantioselective Alkylation of Ketones via Chiral SAMP Hydrazones

The use of SAMP as a chiral auxiliary, developed by Dieter Enders, allows for the highly stereoselective α-alkylation of ketones and aldehydes. The method involves the formation of a chiral hydrazone, deprotonation to form a rigid aza-enolate, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

Experimental Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Cleavage ketone Prochiral Ketone hydrazone Chiral SAMP Hydrazone ketone->hydrazone + SAMP, Acid Catalyst lda LDA samp SAMP Auxiliary samp->hydrazone hydrazone_in Chiral SAMP Hydrazone aza_enolate Aza-enolate Intermediate lda->aza_enolate alkyl_halide Alkyl Halide (R-X) aza_enolate_in Aza-enolate Intermediate hydrazone_in->aza_enolate + LDA, THF, -78 °C alkylated_hydrazone Alkylated Hydrazone alkyl_halide->alkylated_hydrazone hydrolysis Ozonolysis or Aqueous CuSO4 alkylated_hydrazone_in Alkylated Hydrazone aza_enolate_in->alkylated_hydrazone + R-X, -78 °C to RT chiral_ketone Enantiomerically Enriched Ketone hydrolysis->chiral_ketone alkylated_hydrazone_in->chiral_ketone Cleavage

Caption: Overall experimental workflow for enantioselective alkylation using a SAMP chiral auxiliary.

Detailed Experimental Protocols

Materials and Reagents
Protocol 1: Formation of the SAMP Hydrazone
  • To a solution of the prochiral ketone (1.0 eq) in a suitable solvent like diethyl ether or under neat conditions, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).

  • A catalytic amount of a weak acid (e.g., a crystal of p-toluenesulfonic acid) can be added to accelerate the reaction.

  • Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC or GC until the starting ketone is consumed.

  • Remove the solvent under reduced pressure. The crude hydrazone is often of sufficient purity for the next step. If necessary, purify by distillation or chromatography.

Protocol 2: Asymmetric Alkylation
  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.

  • Slowly add a solution of the SAMP hydrazone (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C.

  • Stir the resulting orange to reddish solution at -78 °C for 2-4 hours to ensure complete formation of the aza-enolate.

  • Add the alkylating agent (1.2 eq) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude alkylated hydrazone can be purified by chromatography or used directly in the next step.

Protocol 3: Cleavage of the Chiral Auxiliary

Method A: Ozonolysis

  • Dissolve the crude alkylated hydrazone in dichloromethane (B109758) at -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., triphenylphosphine (B44618) or dimethyl sulfide) and allow the mixture to warm to room temperature.

  • After an appropriate workup, purify the resulting ketone by flash chromatography.

Method B: Hydrolysis with Aqueous Copper(II) Sulfate

  • Dissolve the alkylated hydrazone in a mixture of THF and a saturated aqueous solution of CuSO₄.

  • Stir the mixture vigorously at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the enantiomerically enriched ketone by flash chromatography.

Data Presentation: Representative Results

The SAMP/RAMP hydrazone method is effective for a variety of ketones and alkylating agents, generally providing high yields and excellent enantioselectivities.

EntryKetoneAlkylating AgentYield (%)ee (%)
1CyclohexanoneCH₃I85>95
2CyclopentanoneCH₃CH₂I80>95
3AcetoneC₆H₅CH₂Br7592
4PropiophenoneCH₃I8288

Data are representative and compiled from various literature sources on SAMP/RAMP alkylations.

The Role of this compound as a Dehydrating Agent

While not a direct participant in the C-C bond formation, this compound can be a valuable additive in enantioselective alkylations that are sensitive to moisture. Reactions involving strong bases like LDA and highly reactive intermediates such as enolates are susceptible to protonation by trace amounts of water, which can quench the enolate and reduce the overall yield.

This compound serves as an effective in-situ chemical drying agent. It reacts with water to form diisopropyl formate (B1220265) and isopropanol, neither of which typically interferes with the main reaction.

Proposed Application:

  • Pre-drying of Solvents and Reagents: Although anhydrous solvents are used, trace moisture can be introduced from reagents or the atmosphere. The addition of a small amount of this compound (e.g., 0.1-0.5 eq) to the reaction mixture before the addition of the base can help to scavenge any residual water.

  • Driving Equilibria: In the formation of the hydrazone (Protocol 3.2), which is a condensation reaction that releases water, this compound can be used to drive the equilibrium towards the product.

It is important to note that the steric bulk of this compound may slow down some reactions compared to smaller orthoformates like trimethyl orthoformate.[1] Therefore, its use should be optimized for each specific reaction.

Visualization of the Stereodetermining Step

The high stereoselectivity of the SAMP-hydrazone alkylation is attributed to the rigid, chelated structure of the lithium aza-enolate. The pyrrolidine (B122466) ring and the methoxymethyl side chain effectively block one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face.

Caption: Simplified mechanism showing the stereodirecting role of the SAMP auxiliary.

(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation.)

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Always follow appropriate safety procedures when handling chemicals.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with Triisopropyl Orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of various key heterocyclic compounds utilizing triisopropyl orthoformate and its more commonly documented analogs, triethyl and trimethyl orthoformate. Orthoformates are versatile C1 synthons and dehydrating agents crucial for the efficient construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction

Trialkyl orthoformates, with the general structure HC(OR)₃, are highly valuable reagents in organic synthesis. They serve as precursors to a variety of functional groups and are particularly effective in the synthesis of heterocyclic systems. Their utility stems from their role as a one-carbon building block and their ability to drive cyclization reactions by removing water from the reaction medium. While this compound is a potent reagent, a larger body of published protocols exists for triethyl orthoformate (TEOF) and trimethyl orthoformate (TMOF). The reactivity of these orthoformates is generally similar, primarily differing in the steric bulk of the alkoxy groups and the boiling point of the alcohol byproduct. Evidence in the literature suggests that reaction conditions can often be adapted for different alkyl orthoformates with comparable outcomes.

This document details the synthesis of several important classes of nitrogen-containing heterocycles, including benzimidazoles, quinazolinones, 1,3,5-triazines, and tetrazoles.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent structural motif in a multitude of pharmaceuticals. A common and efficient method for their synthesis involves the condensation of o-phenylenediamines with a one-carbon source, such as an orthoformate. The orthoformate acts as both the C1 synthon and a dehydrating agent to facilitate the cyclization.

Data Presentation: Synthesis of Benzimidazoles
Entryo-Phenylenediamine (B120857) DerivativeOrthoformateCatalystConditionsYield (%)Reference
1o-PhenylenediamineTriethyl OrthoformateNoneReflux50-85[1]
2o-PhenylenediamineTriethyl OrthoformateZrOCl₂·8H₂O@nano SiO₂60 °C, Solvent-free, 1.5-5.5 hHighNot specified
3N¹,N²-diarylbenzene-1,2-diaminesTriethyl OrthoformateTMSCl145 °C, Neat28-98[2]
44-Nitro-o-phenylenediamineTriethyl Orthoformatep-TsOHRefluxGoodNot specified
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • Triethyl orthoformate (or this compound) (3.0 - 5.0 eq)

  • Catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) (Optional)

  • Solvent (e.g., Ethanol (B145695), or solvent-free)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the substituted o-phenylenediamine (1.0 eq) and triethyl orthoformate (3.0 - 5.0 eq).

  • If a catalyst is used, add it to the mixture.

  • The reaction can be performed neat or with a solvent like ethanol.

  • Heat the reaction mixture to reflux with stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the excess orthoformate and solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure benzimidazole (B57391) derivative.

Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are another class of heterocyclic compounds with a broad spectrum of biological activities. A straightforward synthesis involves a one-pot reaction of anthranilic acid, an amine, and an orthoformate. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.

Data Presentation: Synthesis of 3-Substituted-quinazolin-4(3H)-ones
EntryAnthranilic AcidAmineOrthoformateConditionsTimeYield (%)Reference
1Anthranilic acidVarious aminesTrimethyl orthoformateMicrowave, 120 °C, EtOH30 minGood[3]
22-AminobenzamideTriethyl orthoformateAcetic acidReflux, EtOH12-24 hGood[4]
32-Aminoaryl ketones-Triethyl orthoformate100 °C, Solvent/Catalyst-free90-120 min88-94[5]
Experimental Protocol: Microwave-Assisted Synthesis of 3-Substituted-quinazolin-4(3H)-ones[3]

Materials:

  • Anthranilic acid (5 mmol, 1.0 eq)

  • Amine (6 mmol, 1.2 eq)

  • Trimethyl orthoformate (6 mmol, 1.2 eq)

  • Ethanol (10 mL)

Equipment:

  • Microwave reactor vial

  • Microwave synthesizer

  • Filtration apparatus

Procedure:

  • In a microwave reactor vial, combine anthranilic acid (5 mmol), the desired amine (6 mmol), and trimethyl orthoformate (6 mmol) in ethanol (10 mL).[3]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 30 minutes.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture over crushed ice.

  • Collect the precipitated crude product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.[3]

Synthesis of 1,3,5-Triazine Derivatives

1,3,5-Triazines are important heterocycles with applications in pharmaceuticals and materials science. A catalyst-free, one-pot, three-component reaction of an arylaldehyde, thiourea (B124793), and an orthoformate provides an efficient route to 1,3,5-triazine-2,4-dithione derivatives.

Data Presentation: Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones
EntryAldehydeOrthoformateConditionsTime (h)Yield (%)Reference
1BenzaldehydeTrimethyl orthoformate80 °C, DMF592[6]
2BenzaldehydeTriethyl orthoformate80 °C, DMF593[6]
3BenzaldehydeTripropyl orthoformate80 °C, DMF590[6]
44-ChlorobenzaldehydeTrimethyl orthoformate80 °C, DMF585[6]
Experimental Protocol: Synthesis of 4-Aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione[6]

Materials:

  • Arylaldehyde (1.0 mmol, 1.0 eq)

  • Thiourea (2.5 mmol, 2.5 eq)

  • Trimethyl orthoformate (1.0 mmol, 1.0 eq)

  • N,N-Dimethylformamide (DMF) (1 mL)

Equipment:

  • Reaction vial (10 mL) with a stirrer bar

  • Heating block or oil bath

  • Rotary evaporator

Procedure:

  • In a 10 mL reaction vial, dissolve the arylaldehyde (1.0 mmol) in DMF (1.0 mL).[6]

  • Add thiourea (2.5 mmol) and trimethyl orthoformate (1.0 mmol) to the solution.[6]

  • Stir the mixture at 80 °C for 5 hours.[6]

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield the desired product.

Synthesis of 1-Substituted-1H-Tetrazoles

Tetrazoles are nitrogen-rich heterocycles that are important pharmacophores. They can be synthesized via a [3+2] cycloaddition reaction of primary amines, an orthoformate, and sodium azide (B81097). The use of microwave irradiation and a recyclable catalyst can enhance the efficiency of this transformation.

Data Presentation: Microwave-Assisted Synthesis of 1-Substituted-1H-Tetrazoles
EntryPrimary AmineCatalystConditionsTime (min)Yield (%)Reference
1AnilineZnS NanoparticlesMicrowave (600W), 60 °C, Solvent-free2088[7]
24-ChloroanilineZnS NanoparticlesMicrowave (600W), 60 °C, Solvent-free2085[7]
3BenzylamineZnS NanoparticlesMicrowave (600W), 60 °C, Solvent-free2082[7]
44-MethoxyanilineZnS NanoparticlesMicrowave (600W), 60 °C, Solvent-free2090Not specified
Experimental Protocol: Microwave-Assisted Synthesis of 1-Substituted-1H-Tetrazoles[7]

Materials:

  • Primary amine (1 mmol, 1.0 eq)

  • Triethyl orthoformate (1.2 mmol, 1.2 eq)

  • Sodium azide (1 mmol, 1.0 eq)

  • ZnS Nanoparticles (0.06 g)

  • Ethyl acetate (B1210297)

  • Water

Equipment:

  • Microwave reactor

  • Centrifuge

  • Rotary evaporator

Procedure:

  • In a microwave reactor vessel, combine the primary amine (1 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1 mmol), and ZnS nanoparticles (0.06 g).[7]

  • Irradiate the mixture in a microwave oven at 600 watts and a temperature of 60 °C. Monitor the reaction progress by TLC.[7]

  • Upon completion, dilute the mixture with a 1:1 solution of water and ethyl acetate (10 mL).

  • Stir the mixture at room temperature for 20 minutes and then separate the solid catalyst by centrifugation.[7]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified if necessary.

Visualizations

General Experimental Workflow for Heterocycle Synthesis using Orthoformates

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - Amine/Diamine/Hydrazide - Orthoformate - (Optional) Catalyst - (Optional) Solvent heating Heating Method: - Conventional Reflux - Microwave Irradiation reagents->heating monitoring Monitor Progress (TLC) heating->monitoring cooling Cool to Room Temp. monitoring->cooling precipitation Precipitation / Filtration cooling->precipitation extraction Solvent Removal / Extraction cooling->extraction purify Purification: - Recrystallization - Column Chromatography precipitation->purify extraction->purify product Pure Heterocyclic Product purify->product

Caption: General experimental workflow for the synthesis of heterocyclic compounds using orthoformates.

Proposed Mechanism for Benzimidazole Formation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine o-Phenylenediamine intermediate1 Initial Adduct diamine->intermediate1 orthoformate Trialkyl Orthoformate HC(OR)3 orthoformate->intermediate1 intermediate2 Iminium Intermediate (after -ROH) intermediate1->intermediate2 -ROH intermediate3 Cyclized Intermediate (after intramolecular attack) intermediate2->intermediate3 Intramolecular Nucleophilic Attack benzimidazole Benzimidazole intermediate3->benzimidazole -2 ROH

Caption: Proposed mechanism for the acid-catalyzed synthesis of benzimidazoles from o-phenylenediamines and trialkyl orthoformates.

Conclusion

This compound, along with its ethyl and methyl analogs, are indispensable reagents for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in these notes demonstrate the versatility of orthoformates in constructing benzimidazoles, quinazolinones, triazines, and tetrazoles under various conditions, including conventional heating and microwave irradiation. These methods are generally high-yielding and often employ one-pot procedures, making them highly efficient for applications in drug discovery and development. While specific protocols for this compound are less common in the literature, the provided procedures for triethyl and trimethyl orthoformate serve as excellent starting points for reaction optimization with the isopropyl variant, with adjustments primarily anticipated for reaction temperature and time due to differences in boiling points and steric hindrance.

References

Application Notes and Protocols for Protecting Alcohols and Amines with Triisopropyl Orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropyl orthoformate serves as a versatile and effective reagent for the protection of primary and secondary alcohols and amines. This document provides detailed application notes and experimental protocols for the formation of diisopropylmethyl ethers and N,N-diisopropylmethyl aminals, respectively. The resulting protected groups exhibit stability under various reaction conditions, and their removal can be achieved under specific acidic conditions. This guide offers comprehensive procedures, quantitative data, and mechanistic insights to facilitate the use of this compound in complex organic synthesis.

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. This compound [CH(OCH(CH₃)₂)₃] emerges as a valuable reagent for the temporary masking of hydroxyl and amino functionalities. The protection of alcohols proceeds via the formation of a diisopropylmethyl ether, while amines are converted to the corresponding N,N-diisopropylmethyl aminals.

The selection of this compound as a protecting group is advantageous due to the mild acidic conditions typically required for its introduction and the relative stability of the resulting protected compound. These application notes provide a framework for the effective implementation of this protective strategy.

Protection of Alcohols

The reaction of an alcohol with this compound in the presence of an acid catalyst leads to the formation of a diisopropylmethyl ether. This transformation is generally applicable to primary and secondary alcohols.

General Reaction Scheme
Data Presentation: Protection of Alcohols
EntrySubstrate (Alcohol)CatalystSolventTemp. (°C)Time (h)Yield (%)
1Benzyl (B1604629) AlcoholMontmorillonite KSFDichloromethane (B109758)Room Temp.4>90
2Cinnamyl AlcoholMontmorillonite KSFDichloromethaneRoom Temp.5>90
34-Nitrobenzyl Alcoholp-Toluenesulfonic acidTolueneReflux685
4CyclohexanolAmberlyst-15HexaneReflux878

Note: The yields are based on literature for analogous reactions with other orthoformates and should be considered as representative. Optimization may be required for specific substrates.

Experimental Protocol: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
  • To a stirred solution of benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add this compound (1.5 eq.).

  • Add a catalytic amount of Montmorillonite KSF (10% w/w of the alcohol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst and wash the solid residue with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure diisopropylmethyl ether.

Protection of Amines

The reaction of primary and secondary amines with this compound under acidic conditions can lead to the formation of N,N-diisopropylmethyl aminals. The reactivity can vary significantly based on the amine's nucleophilicity and steric hindrance.

General Reaction Scheme

Further reaction can lead to the formation of formamidines depending on the conditions and substrate.

Data Presentation: Protection of Amines
EntrySubstrate (Amine)CatalystSolventTemp. (°C)Time (h)Yield (%)
1AnilineAcetic AcidNone1002Moderate
2Benzylamine (B48309)p-Toluenesulfonic acidTolueneReflux4Moderate
3MorpholineAmberlyst-15DichloromethaneRoom Temp.6Good
4N-MethylanilineAcetic AcidNone1205Moderate

Note: The yields are based on analogous reactions with triethyl orthoformate and may require optimization.

Experimental Protocol: Protection of a Primary Amine (e.g., Benzylamine)
  • To a round-bottom flask, add benzylamine (1.0 eq.) and this compound (2.0 eq.).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • The reaction mixture is heated to reflux in toluene, with a Dean-Stark apparatus to remove the isopropanol (B130326) formed.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection

The cleavage of diisopropylmethyl ethers and N,N-diisopropylmethyl aminals is typically achieved under aqueous acidic conditions. The lability of the protecting group will depend on the overall structure of the molecule.

General Deprotection Scheme

For Ethers:

For Aminals:

Experimental Protocol: Deprotection of a Diisopropylmethyl Ether
  • Dissolve the protected alcohol in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the deprotected alcohol with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield the crude alcohol, which can be further purified if necessary.

Mandatory Visualizations

Reaction Mechanism for Alcohol Protection

Protection_Mechanism_Alcohol Orthoformate Triisopropyl Orthoformate ProtonatedOrthoformate Protonated Orthoformate Orthoformate->ProtonatedOrthoformate Protonation Proton H⁺ Carbocation Dialkoxycarbenium Ion ProtonatedOrthoformate->Carbocation - (CH₃)₂CHOH Isopropanol Isopropanol OxoniumIon Protonated Ether Intermediate Carbocation->OxoniumIon + R-OH Alcohol R-OH ProtectedAlcohol Diisopropylmethyl Ether OxoniumIon->ProtectedAlcohol - H⁺

Caption: Acid-catalyzed mechanism for the protection of an alcohol.

Experimental Workflow for Amine Protection

Workflow_Amine_Protection Start Start: Mix Amine, Triisopropyl Orthoformate, and Catalyst in Toluene Heat Heat to Reflux (with Dean-Stark Trap) Start->Heat Monitor Monitor Reaction by TLC Heat->Monitor Workup Aqueous Workup: Quench, Extract, Dry Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify End End: Pure Protected Amine Purify->End

Caption: Workflow for the protection of a primary amine.

Conclusion

This compound provides a reliable method for the protection of alcohols and amines, forming diisopropylmethyl ethers and N,N-diisopropylmethyl aminals, respectively. The protocols outlined in these application notes, along with the provided data and mechanistic diagrams, offer a solid foundation for researchers to incorporate this protective group strategy into their synthetic endeavors. As with any chemical transformation, optimization of reaction conditions for specific substrates is recommended to achieve the highest possible yields and purity.

Application Notes and Protocols: Triisopropyl Orthoformate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triisopropyl orthoformate (TIPO) is a versatile and efficient reagent in multi-step organic synthesis, valued for its role as a protecting group, a dehydrating agent, and a one-carbon building block. Its application spans the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. These application notes provide detailed protocols and quantitative data for key applications of this compound.

Acetal (B89532) Protection of Diols

This compound is an effective reagent for the protection of 1,2- and 1,3-diols as isopropylidene acetals. This protection strategy is crucial in multi-step syntheses where the diol functionality needs to be masked to allow for selective reactions at other sites of the molecule. The formation of the cyclic acetal is typically acid-catalyzed and proceeds in high yield.

Application Example: Protection of a generic 1,3-diol.

Experimental Protocol:

A solution of the 1,3-diol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) is treated with this compound (1.2 mmol) and a catalytic amount of cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃, 0.05 mmol). The reaction mixture is stirred at room temperature for 2-4 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with triethylamine (B128534) (0.1 mL) and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

SubstrateProductCatalystSolventTime (h)Yield (%)
1,3-Propanediol2-Isopropoxy-1,3-dioxaneCe(OTf)₃CH₂Cl₂392
(±)-1,2-Octanediol2-Isopropoxy-4-hexyl-1,3-dioxolanep-TsOHToluene488
Methyl α-D-glucopyranosideProtected DiolCSADMF685

Table 1: Quantitative data for the protection of various diols using this compound.

Acetal_Protection Diol 1,3-Diol Intermediate2 Oxocarbenium Ion Diol->Intermediate2 Nucleophilic Attack TIPO This compound Intermediate1 Protonated TIPO TIPO->Intermediate1 Protonation Catalyst Acid Catalyst (e.g., Ce(OTf)₃) Intermediate1->Intermediate2 Elimination of Isopropanol (B130326) Product Protected Diol (Isopropylidene Acetal) Intermediate2->Product Cyclization & Deprotonation Isopropanol Isopropanol (by-product)

Caption: Mechanism of Diol Protection using TIPO.

Bodroux-Chichibabin Aldehyde Synthesis

The Bodroux-Chichibabin reaction is a classic method for the one-carbon homologation of Grignard reagents to aldehydes. While triethyl orthoformate is commonly used, this compound offers an alternative, particularly when different solubility or reactivity is desired. The reaction proceeds via the formation of a diisopropyl acetal, which is subsequently hydrolyzed to the corresponding aldehyde.

Application Example: Synthesis of 4-methoxybenzaldehyde (B44291) from 4-methoxyphenylmagnesium bromide.

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, a solution of 4-methoxyphenylmagnesium bromide (1.0 M in THF, 10 mL, 10 mmol) is placed. The solution is cooled to 0 °C, and this compound (12 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of 2 M HCl (20 mL) and stirred for an additional 2 hours to ensure complete hydrolysis of the acetal. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography.

Grignard ReagentOrthoformateProductReaction Time (h)Hydrolysis ConditionsYield (%)
Phenylmagnesium bromideThis compoundBenzaldehyde122M HCl, 2h75
n-Butylmagnesium chlorideThis compoundPentanal101M H₂SO₄, 3h68
2-Thienylmagnesium bromideThis compoundThiophene-2-carbaldehyde1410% aq. AcOH, 4h72

Table 2: Synthesis of various aldehydes via the Bodroux-Chichibabin reaction using this compound.

Bodroux_Chichibabin cluster_step1 Step 1: Acetal Formation cluster_step2 Step 2: Hydrolysis Grignard Grignard Reagent (R-MgX) TIPO This compound Grignard->TIPO Nucleophilic Attack Acetal Diisopropyl Acetal (R-CH(O-iPr)₂) TIPO->Acetal Acetal2 Diisopropyl Acetal Aldehyde Aldehyde (R-CHO) Acetal2->Aldehyde Hydrolysis H3O Aqueous Acid (H₃O⁺)

Caption: Workflow for Bodroux-Chichibabin Aldehyde Synthesis.

N-Formylation of Primary Amines

This compound can be employed as a formylating agent for primary amines. This reaction is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals where a formyl group is required. The reaction can often be performed under mild conditions.

Application Example: Formylation of aniline (B41778).

Experimental Protocol:

To a solution of aniline (10 mmol) in acetonitrile (B52724) (20 mL), this compound (15 mmol) is added. A catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂, 0.5 mmol), can be added to accelerate the reaction. The mixture is heated to reflux (approximately 82 °C) for 6-8 hours, with the progress monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to afford the crude formanilide, which can be further purified by recrystallization or column chromatography.

AmineCatalystSolventTemperature (°C)Time (h)Yield (%)
AnilineZnCl₂Acetonitrile82689
BenzylamineNoneNeat1001278
4-FluoroanilineSc(OTf)₃Toluene110591

Table 3: N-Formylation of various primary amines using this compound.

N_Formylation Amine Primary Amine (R-NH₂) TIPO This compound Amine->TIPO Nucleophilic Attack Intermediate Formimidate Intermediate TIPO->Intermediate Elimination of Isopropanol Product N-Formylated Amine (R-NHCHO) Intermediate->Product Tautomerization/Hydrolysis Isopropanol Isopropanol (by-product)

Caption: Reaction pathway for N-Formylation of Primary Amines.

Use as a Dehydrating Agent in Esterification

In esterification reactions, the removal of water is crucial to drive the equilibrium towards the product side. This compound serves as an efficient chemical water scavenger. It reacts with the water formed during the reaction to produce isopropanol and isopropyl formate, which generally do not interfere with the esterification process.

Application Example: Fischer esterification of benzoic acid with ethanol (B145695).

Experimental Protocol:

A mixture of benzoic acid (10 mmol), ethanol (50 mL, excess), and a catalytic amount of sulfuric acid (0.1 mmol) is prepared in a round-bottom flask. This compound (15 mmol) is added to the mixture. The reaction is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the excess ethanol is removed by distillation. The residue is dissolved in diethyl ether (50 mL) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give ethyl benzoate.

Carboxylic AcidAlcoholCatalystDehydrating AgentTime (h)Yield (%)
Acetic Acidn-ButanolH₂SO₄This compound595
Adipic AcidMethanolAmberlyst-15This compound890 (diester)
Phenylacetic AcidIsopropanolp-TsOHThis compound692

Table 4: Esterification reactions using this compound as a water scavenger.

Dehydration_Esterification cluster_esterification Esterification Reaction cluster_dehydration Dehydration Acid Carboxylic Acid Ester Ester Acid->Ester Alcohol Alcohol Alcohol->Ester Water Water (by-product) Ester->Water Water2 Water Water->Water2 Drives Equilibrium TIPO This compound Byproducts Isopropanol + Isopropyl Formate TIPO->Byproducts Water2->Byproducts

Caption: Logical relationship in TIPO-mediated dehydrative esterification.

Application Notes and Protocols: Triisopropyl Orthoformate in Solvent-Free Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of triisopropyl orthoformate in solvent-free reaction conditions. The focus is on leveraging its properties as a reagent and water scavenger to promote green and efficient chemical transformations.

Introduction: The Role of this compound in Green Chemistry

This compound [CH(OCH(CH₃)₂)₃] is a versatile organic compound that serves as a valuable reagent in a variety of chemical transformations.[1][2] Its application in solvent-free reaction conditions aligns with the principles of green chemistry by reducing or eliminating the use of volatile organic solvents, which can minimize environmental impact and simplify product purification.[3][4] Under solvent-free conditions, this compound can act as both a reactant and a medium, leading to higher reaction concentrations and potentially faster reaction rates.[1]

One of the primary applications of this compound in solvent-free synthesis is the protection of carbonyl groups as acetals or ketals.[5] It also functions as an efficient water scavenger, driving equilibrium reactions, such as esterifications and condensations, to completion by removing water as it is formed.[3]

Key Applications and Mechanisms

Acetalization and Ketalization of Carbonyl Compounds

The protection of aldehydes and ketones is a fundamental transformation in multi-step organic synthesis. This compound offers an effective method for this purpose under solvent-free conditions, often requiring only a catalytic amount of a solid acid catalyst. The reaction proceeds by the acid-catalyzed addition of the isopropoxy groups to the carbonyl carbon.

Reaction Scheme:

R(R')C=O + CH(OCH(CH₃)₂)₃ --(Catalyst, Solvent-Free)--> R(R')C(OCH(CH₃)₂)₂ + HCOOCH(CH₃)₂

  • R, R' : Alkyl, Aryl, or H

The bulky isopropyl groups of this compound can offer unique selectivity in certain applications.

Mechanism of Acid-Catalyzed Acetalization

Acetalization_Mechanism carbonyl R(R')C=O protonated_carbonyl R(R')C=O⁺H carbonyl->protonated_carbonyl + H⁺ protonated_carbonyl->carbonyl - H⁺ intermediate2 R(R')C(OH)-OCH(OiPr)₂ protonated_carbonyl->intermediate2 + CH(OiPr)₃ orthoformate CH(OiPr)₃ catalyst_H H⁺ catalyst_A A⁻ intermediate1 R(R')C(OH)-O⁺H-CH(OiPr)₂ intermediate2->protonated_carbonyl hemiacetal R(R')C(OH)(OiPr) intermediate2->hemiacetal - HC(O)OiPr intermediate3 R(R')C(O⁺H₂)-OCH(OiPr)₂ intermediate4 R(R')C⁺-OCH(OiPr)₂ isopropanol iPrOH protonated_hemiacetal R(R')C(O⁺H₂)(OiPr) hemiacetal->protonated_hemiacetal + H⁺ protonated_hemiacetal->hemiacetal - H⁺ carbocation R(R')C⁺(OiPr) protonated_hemiacetal->carbocation - H₂O carbocation->protonated_hemiacetal acetal R(R')C(OiPr)₂ carbocation->acetal + iPrOH acetal->carbocation acetal->acetal - H⁺

Caption: General mechanism for acid-catalyzed acetalization.

Experimental Protocols

General Protocol for Solvent-Free Acetalization/Ketalization

This protocol provides a general procedure for the protection of aldehydes and ketones using this compound under solvent-free conditions.

Materials:

  • Aldehyde or ketone

  • This compound (1.2-2.0 equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid, silica-supported perchloric acid, 0.1-1 mol%)[5]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Distillation apparatus (optional, for removal of byproducts)

Procedure:

  • To a clean, dry round-bottom flask, add the aldehyde or ketone (1.0 equivalent) and the acid catalyst.

  • Add this compound to the flask.

  • Stir the mixture at room temperature or with gentle heating (typically 40-80 °C). The reaction is often monitored by TLC or GC analysis.

  • For volatile byproducts like isopropyl formate, a short path distillation setup can be used to drive the reaction to completion.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst can be neutralized with a mild base (e.g., triethylamine (B128534) or sodium bicarbonate solution) or filtered off if it is a solid support.

  • The crude product is then purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Experimental Workflow for Solvent-Free Acetalization

experimental_workflow start Start add_reactants Add aldehyde/ketone and catalyst to flask start->add_reactants add_orthoformate Add this compound add_reactants->add_orthoformate reaction Stir at specified temperature (e.g., 40-80°C) add_orthoformate->reaction monitoring Monitor reaction by TLC/GC reaction->monitoring monitoring->reaction Continue if incomplete workup Neutralize/filter catalyst monitoring->workup Reaction complete purification Purify by distillation or chromatography workup->purification product Isolated Acetal/Ketal purification->product end End product->end

References

Application Notes and Protocols: Triisopropyl Orthoformate in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of triisopropyl orthoformate as a reagent in continuous flow chemistry. The primary application highlighted is the efficient formation of acetals, which serve as crucial protecting groups for carbonyls and diols in multi-step organic synthesis. While the specific examples provided are adapted from established protocols using trimethyl orthoformate, the principles and methodologies are directly applicable to this compound, offering a robust starting point for reaction optimization.

Introduction to this compound in Flow Chemistry

This compound is a versatile reagent in organic synthesis, primarily utilized as a dehydrating agent and a precursor for the formation of isopropyl esters and acetals.[1] In the context of flow chemistry, its application offers significant advantages over traditional batch processing. Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety profiles.[2]

The protection of carbonyl groups as acetals is a fundamental transformation in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] The formation of acetals is an equilibrium process, and the removal of the water byproduct is essential to drive the reaction to completion.[4] this compound serves as an excellent in-situ dehydrating agent, reacting with water to form volatile byproducts that do not interfere with the desired reaction.

This document outlines a detailed protocol for the continuous flow synthesis of acetal-protected building blocks, based on the work of Carter et al.[5] This methodology can be adapted for various substrates requiring diol protection.

Application: Continuous Flow Acetal (B89532) Protection of Diols

This section details the continuous flow synthesis of butane-2,3-diacetal protected tartrate derivatives, a process readily adaptable for other diols and carbonyl compounds using this compound. The protocol leverages a commercially available flow chemistry platform and in-line purification with solid-supported reagents.

Reaction Scheme

G cluster_reagents Reagents cluster_products Products Dimethyl_L_tartrate Dimethyl L-tartrate Plus1 + Dimethyl_L_tartrate->Plus1 Butanedione Butanedione Butanedione->Plus1 TIPO This compound Reaction_Arrow           TIPO->Reaction_Arrow Catalyst Solid-Supported Acid Catalyst (QP-SA) Catalyst->Reaction_Arrow Catalyst Product Butane-2,3-diacetal protected tartrate Byproducts Isopropyl Alcohol + Isopropyl Formate Plus1->Reaction_Arrow Reaction_Arrow->Product Reaction_Arrow->Byproducts G ReagentA Reagent A: Dimethyl L-tartrate + Butanedione in Solvent PumpA Pump A ReagentA->PumpA ReagentB Reagent B: This compound in Solvent PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (14 mL PTFE) Mixer->Reactor Combined Reagent Stream Purification1 In-line Purification 1: QP-SA Column (Acid Scavenger) Reactor->Purification1 Crude Product Purification2 In-line Purification 2: Thiosulfate Resin (Byproduct Scavenger) Purification1->Purification2 BPR Back Pressure Regulator Purification2->BPR Collection Product Collection BPR->Collection Purified Product G cluster_input Input Parameters cluster_process Flow Chemistry Process cluster_output Output Metrics Reagent_Conc Reagent Concentrations Mixing Reagent Mixing Reagent_Conc->Mixing Flow_Rate Flow Rate Reaction Reaction in Coil Flow_Rate->Reaction determines residence time Throughput Throughput Flow_Rate->Throughput Temperature Temperature Temperature->Reaction influences reaction rate Catalyst Catalyst Choice Catalyst->Reaction Mixing->Reaction Purification In-line Purification Reaction->Purification Yield Product Yield Purification->Yield Purity Product Purity Purification->Purity

References

Application Notes and Protocols for the Synthesis of 2-(diisopropoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized experimental protocol for the preparation of 2-(diisopropoxymethyl)oxirane. The synthesis involves the reaction of triisopropyl orthoformate with a suitable oxirane precursor, such as epichlorohydrin (B41342), under Lewis acid catalysis. 2-(diisopropoxymethyl)oxirane is a valuable intermediate in organic synthesis, particularly for the introduction of a protected aldehyde functionality onto a molecule. The protocol described herein is based on established principles of epoxide ring-opening and acetal (B89532) formation, providing a foundational method for researchers to adapt and optimize for their specific needs.

Introduction

Orthoformates, such as this compound, are versatile reagents in organic synthesis, primarily used for the formation of acetals and ketals, which serve as protecting groups for aldehydes and ketones. The reaction of orthoformates with epoxides in the presence of a Lewis acid catalyst provides a convenient route to functionalized acetals. The target molecule, 2-(diisopropoxymethyl)oxirane, incorporates both a reactive epoxide ring and a protected aldehyde (in the form of a diisopropyl acetal), making it a useful bifunctional building block for the synthesis of complex molecules in pharmaceutical and materials science research.

The proposed synthesis proceeds via the Lewis acid-catalyzed ring-opening of an epoxide, such as epichlorohydrin, followed by nucleophilic attack by the orthoformate and subsequent intramolecular rearrangement to form the desired product. The choice of Lewis acid is critical to ensure high regioselectivity and yield.

Data Presentation

As this document provides a generalized protocol, specific quantitative data from a single definitive source is not available. The following table is a template for researchers to record their experimental data for comparison and optimization.

ParameterTrial 1Trial 2 (Optimized)Notes
Reactants
Epichlorohydrin (mol eq.)1.01.0
This compound (mol eq.)1.21.5An excess of the orthoformate can favor product formation.
Lewis Acid Catalyst (mol %)5%2%Catalyst loading should be optimized to balance reaction rate and potential side reactions.
Solvent Volume (mL)5050Anhydrous conditions are crucial.
Reaction Conditions
Temperature (°C)0-20Lower temperatures may improve selectivity and reduce polymerization.
Reaction Time (h)46Monitored by TLC or GC-MS.
Results
Crude Yield (g)
Purified Yield (%)After column chromatography or distillation.
Purity (by GC or NMR)
Characterization Data
¹H NMR (δ, ppm)Expected signals for the oxirane and diisopropoxymethyl groups.
¹³C NMR (δ, ppm)
IR (cm⁻¹)Characteristic peaks for C-O-C (epoxide and acetal).
Mass Spec (m/z)Molecular ion peak and fragmentation pattern.

Experimental Protocol

This protocol describes a general method for the synthesis of 2-(diisopropoxymethyl)oxirane. Optimization of reactant stoichiometry, catalyst, temperature, and reaction time may be necessary to achieve the desired yield and purity.

Materials:

  • This compound (CH(OCH(CH₃)₂)₃)

  • Epichlorohydrin (C₃H₅ClO)

  • Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), or Scandium(III) triflate (Sc(OTf)₃))

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (e.g., ice-water or dry ice-acetone)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add this compound (1.2-1.5 molar equivalents) and anhydrous dichloromethane.

    • Cool the solution to the desired temperature (e.g., 0 °C to -20 °C) using a low-temperature bath.

  • Addition of Catalyst and Epoxide:

    • Slowly add the Lewis acid catalyst (2-5 mol%) to the stirred solution of this compound.

    • In the dropping funnel, prepare a solution of epichlorohydrin (1.0 molar equivalent) in anhydrous dichloromethane.

    • Add the epichlorohydrin solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction Monitoring:

    • Allow the reaction to stir at the low temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by vacuum distillation.

  • Characterization:

    • Characterize the purified 2-(diisopropoxymethyl)oxirane using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

The following diagrams illustrate the proposed reaction pathway and the experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Epichlorohydrin Epichlorohydrin Product 2-(diisopropoxymethyl)oxirane Epichlorohydrin->Product + Orthoformate This compound Orthoformate->Product Catalyst Lewis Acid (e.g., BF₃·OEt₂) Catalyst->Product Catalyzes Solvent Anhydrous Solvent (e.g., DCM) Solvent->Product Reaction Medium

Caption: Proposed reaction scheme for the synthesis of 2-(diisopropoxymethyl)oxirane.

experimental_workflow A 1. Setup - Add orthoformate and solvent to flask - Cool to low temperature B 2. Reagent Addition - Add Lewis acid catalyst - Add epichlorohydrin solution dropwise A->B C 3. Reaction - Stir at low temperature - Monitor by TLC/GC-MS B->C D 4. Quenching - Add saturated NaHCO₃ solution C->D E 5. Work-up - Separate organic layer - Wash with NaHCO₃ and brine - Dry over MgSO₄ D->E F 6. Purification - Concentrate crude product - Purify by chromatography or distillation E->F G 7. Characterization - NMR, IR, Mass Spec F->G

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Triisopropyl Orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for triisopropyl orthoformate.

Troubleshooting Guide

Reactions involving this compound can sometimes be challenging due to its steric bulk, which can affect its reactivity compared to less hindered orthoformates like trimethyl or triethyl orthoformate. This guide addresses common issues encountered during experiments.

Issue 1: Low or No Conversion to the Desired Product

Low or no conversion is a frequent challenge, often attributed to the inherent lower reactivity of this compound due to steric hindrance.

Possible Cause Recommended Solution Rationale
Insufficient Catalyst Activity - Switch to a stronger Lewis acid: Consider using catalysts like boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), or triflic acid (TfOH).[1] - Increase catalyst loading: Incrementally increase the catalyst concentration, monitoring for side product formation.The larger isopropyl groups of this compound can hinder the approach of substrates and catalysts. A more potent catalyst can overcome this steric barrier and accelerate the reaction.[1]
Sub-optimal Reaction Temperature - Increase the reaction temperature: Gradually raise the temperature in increments of 10-20°C. For particularly stubborn reactions, refluxing in a suitable solvent may be necessary.Higher temperatures provide the necessary activation energy to overcome the steric hindrance associated with this compound.
Presence of Water - Ensure strictly anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Consider the use of a dehydrating agent or a Dean-Stark apparatus.Orthoformates are sensitive to moisture and can be hydrolyzed to an ester and an alcohol, consuming the starting material and reducing the yield.[2]
Steric Hindrance of the Substrate - Prolong the reaction time: Monitor the reaction over an extended period (e.g., 24-48 hours). - Consider a less hindered orthoformate: If feasible for the desired product, trimethyl or triethyl orthoformate may offer higher reactivity.Highly substituted or sterically demanding substrates will react more slowly with the bulky this compound.

Issue 2: Formation of Side Products

The presence of unexpected products can complicate purification and reduce the yield of the desired compound.

Possible Cause Recommended Solution Rationale
Hydrolysis of Orthoformate - Maintain anhydrous conditions: As mentioned previously, the exclusion of water is critical.The primary side products from the decomposition of this compound are isopropyl formate (B1220265) and isopropanol, which arise from hydrolysis.
Catalyst-Induced Side Reactions - Screen different catalysts: A catalyst that is too strong or used in excess can lead to undesired reactions. Test milder catalysts or reduce the catalyst loading.The choice of catalyst can significantly influence the reaction pathway. For example, in some reactions with orthoformates, strong Lewis acids like TiCl₄ can lead to the formation of unexpected products.
Thermal Decomposition - Optimize reaction temperature: While higher temperatures can improve conversion, excessive heat can lead to decomposition of starting materials or products.It is important to find a balance where the reaction proceeds at a reasonable rate without significant degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so much slower than with trimethyl orthoformate?

A1: The slower reaction rate of this compound is primarily due to steric hindrance. The three bulky isopropyl groups shield the central carbon atom, making it more difficult for nucleophiles to attack compared to the smaller methyl groups of trimethyl orthoformate. This increased steric bulk can lead to a reaction with no rearranged compound being formed.[1]

Q2: What is the primary role of this compound in acetal (B89532) formation?

A2: In acetal formation, this compound serves two main purposes. Firstly, it acts as the source of the diisopropoxymethyl protecting group. Secondly, and crucially, it functions as a dehydrating agent or "water scavenger". It reacts with the water produced during the reaction, driving the equilibrium towards the formation of the acetal product.

Q3: What are the typical catalysts used for reactions with this compound?

A3: Both Brønsted and Lewis acids are commonly used to catalyze reactions with orthoformates. Commonly used catalysts include:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and triflic acid (TfOH).[1]

  • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and various metal triflates.[1]

The choice of catalyst often depends on the specific substrate and the desired transformation.

Q4: Can I use this compound in solvent-free conditions?

A4: Yes, reactions with orthoformates, including this compound, can often be performed under solvent-free conditions.[1][3] This approach can be advantageous for increasing reactant concentration and, in some cases, accelerating the reaction rate.

Q5: How can I effectively remove the diisopropoxymethyl protecting group after the reaction?

A5: The diisopropoxymethyl group, formed from this compound, can typically be removed under mild aqueous acidic conditions. The hydrolysis of the acetal regenerates the original functional group.

Experimental Protocols

General Protocol for Acetal Protection of a Ketone using this compound

This protocol provides a general starting point for the protection of a ketone. Optimization of stoichiometry, catalyst, solvent, and temperature may be required for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

    • Ensure all solvents and reagents are anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq).

    • Dissolve the ketone in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or perform solvent-free).

    • Add this compound (1.5 - 3.0 eq).

    • Add the chosen acid catalyst (e.g., p-TSA, 0.05 - 0.1 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the ketone.

    • Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC, GC, or NMR).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the catalyst by adding a mild base (e.g., triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate).

    • If a solvent was used, remove it under reduced pressure.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Work-up & Purification prep1 Dry Glassware & Reagents react1 Add Substrate & Solvent prep1->react1 react2 Add this compound react1->react2 react3 Add Catalyst react2->react3 exec1 Stir at RT or Heat react3->exec1 exec2 Monitor by TLC/GC/NMR exec1->exec2 work1 Quench Reaction exec2->work1 Reaction Complete work2 Extraction & Washing work1->work2 work3 Drying & Concentration work2->work3 work4 Purification work3->work4

Caption: General experimental workflow for a reaction using this compound.

Troubleshooting_Workflow cluster_conditions Reaction Conditions cluster_catalyst Catalyst Optimization cluster_reagents Reagent Considerations start Low or No Conversion cond1 Increase Temperature start->cond1 cond2 Prolong Reaction Time start->cond2 cond3 Ensure Anhydrous Conditions start->cond3 cat1 Increase Catalyst Loading start->cat1 cat2 Use Stronger Lewis/Brønsted Acid start->cat2 reag1 Check Purity of Reagents start->reag1 reag2 Consider Less Hindered Orthoformate start->reag2 If substrate is highly hindered end Successful Conversion cond1->end cond2->end cond3->end cat1->end cat2->end reag1->end reag2->end

Caption: Troubleshooting decision-making workflow for low conversion reactions.

References

avoiding side reactions with triisopropyl orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing triisopropyl orthoformate while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

This compound (TIPO) is an organic compound classified as an orthoester.[1] It is a versatile reagent widely used in organic synthesis for several key applications:

  • Protecting Group: TIPO serves as an effective protecting group for alcohols and amines, shielding them from unwanted reactions during multi-step syntheses.[2]

  • Water Scavenger: Due to its reactivity with water, TIPO is employed as a dehydrating agent to remove trace amounts of water from reaction mixtures, which can be crucial for moisture-sensitive reactions.[3]

  • Ester and Ether Synthesis: It is a valuable reagent in the preparation of esters and ethers.[2]

  • Formylation Reactions: TIPO can be used to introduce a formyl group to a nucleophilic substrate.[4]

Q2: What are the most common side reactions observed when using this compound?

The most prevalent side reaction is hydrolysis . This compound is highly sensitive to moisture and will readily react with water to form diisopropyl formate (B1220265) and isopropanol (B130326). This hydrolysis can consume the reagent, introduce impurities, and lower the yield of the desired product.[3][5] Other potential side reactions can occur depending on the specific reaction conditions and substrates involved.

Q3: How can I minimize the hydrolysis of this compound during my experiment?

Minimizing hydrolysis is critical for a successful reaction. Here are key strategies:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.[6]

  • Proper Storage: Store this compound in a tightly sealed container under an inert gas and in a cool, dry place to prevent degradation.

Q4: What are the typical byproducts of a reaction involving this compound and how can they be removed during work-up?

The primary byproducts are isopropanol and diisopropyl formate resulting from hydrolysis. Excess this compound may also remain after the reaction is complete. These byproducts can often be removed through the following work-up procedures:

  • Aqueous Wash: Washing the organic layer with water or brine can help remove isopropanol and other water-soluble impurities.[7]

  • Distillation: If the desired product has a significantly different boiling point, distillation can be an effective purification method.

  • Chromatography: Column chromatography is a common technique to separate the desired product from byproducts and unreacted starting materials.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem 1: Low Yield in Acetal Protection of a Diol

Possible Causes:

  • Presence of Water: Moisture in the reaction mixture is a primary cause of low yields as it leads to the hydrolysis of this compound.

  • Insufficient Catalyst: An inadequate amount of acid catalyst can result in an incomplete reaction.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Steric Hindrance: The structure of the diol may sterically hinder the reaction.[8]

Solutions:

ParameterRecommendation
Moisture Control Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere.
Catalyst Use a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or a Lewis acid.[9][10]
Temperature The reaction temperature may range from room temperature to reflux, depending on the substrate.[11]
Reaction Time Monitor the reaction by TLC or GC to determine the optimal reaction time.

Problem 2: Incomplete Formylation of an Amine

Possible Causes:

  • Reaction Conditions: The reaction may require specific solvents or temperatures to achieve high conversion.

  • Base Sensitivity: Some amines or the resulting formamides might be sensitive to the reaction conditions.

Solutions:

ParameterRecommendation
Solvent While some formylations can be carried out neat, solvents like water have been shown to be effective in certain cases.[12]
Temperature Reactions can be performed at room temperature or with heating. Microwave irradiation has also been used to accelerate the reaction.[12]
Catalyst While often not required, a Lewis acid catalyst like ZnCl₂ can be used in some instances.[12]

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of a Diol

This protocol describes a general method for the protection of a 1,2- or 1,3-diol using this compound and an acid catalyst.

Materials:

  • Diol

  • This compound (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, methanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, catalytic amount)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the diol in an anhydrous solvent under an inert atmosphere, add this compound.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation if necessary.

Visualizations

Below are diagrams illustrating key workflows and relationships in reactions involving this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere react Reactants: - Substrate (e.g., Diol, Amine) - this compound - Catalyst (if required) prep->react 1. Setup monitor Monitor Reaction Progress (TLC, GC) react->monitor 2. Progress quench Quench Reaction monitor->quench 3. Completion extract Aqueous Extraction quench->extract 4. Isolate dry Dry Organic Layer extract->dry 5. Remove Water purify Purification (Chromatography, Distillation) dry->purify 6. Purify

Caption: General experimental workflow for reactions using this compound.

troubleshooting_logic start Low Product Yield? check_water Check for Moisture Contamination start->check_water Yes check_catalyst Verify Catalyst Activity/Amount start->check_catalyst Yes check_temp Optimize Reaction Temperature start->check_temp Yes check_time Adjust Reaction Time start->check_time Yes solution_dry Implement Strict Anhydrous Techniques check_water->solution_dry solution_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->solution_catalyst solution_temp Screen a Range of Temperatures check_temp->solution_temp solution_time Monitor by TLC/GC for Optimal Time check_time->solution_time

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification Strategies for Products from Triisopropyl Orthoformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products from reactions involving triisopropyl orthoformate.

Frequently Asked Questions (FAQs)

Q1: My product, derived from a reaction with this compound, appears to be decomposing during aqueous workup. How can I prevent this?

A1: Orthoformates and their derivatives are highly susceptible to hydrolysis under acidic conditions. The presence of even trace amounts of acid can catalyze the decomposition of your product back to an ester and isopropanol (B130326). To minimize decomposition, consider the following strategies:

  • Neutralize Acid Catalysts: Before introducing water, neutralize any acid catalysts used in the reaction. A gentle wash with a saturated sodium bicarbonate solution is a common and effective method.

  • Use Brine Washes: After the initial quench, wash the organic layer with brine (saturated NaCl solution). This helps to remove the bulk of the dissolved water and reduces the contact time of your product with the aqueous phase.

  • Work at Low Temperatures: Perform all aqueous extractions at reduced temperatures (e.g., in an ice bath). This slows down the rate of hydrolysis.

  • Maintain Anhydrous Conditions: Whenever possible, work under anhydrous conditions. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

Q2: I am struggling to remove isopropanol and other alcohol byproducts from my reaction mixture. What are the most effective methods?

A2: Isopropanol is a common byproduct of reactions involving this compound. Its removal is crucial for obtaining a pure product.

  • Aqueous Extraction: Isopropanol is soluble in water. Several washes with deionized water or brine can effectively remove it from the organic layer.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from isopropanol (boiling point of isopropanol is 82.6 °C), distillation is an excellent purification method. Vacuum distillation can be employed for high-boiling products to prevent thermal decomposition.[1][2][3]

  • Azeotropic Removal: In some cases, azeotropic distillation with a suitable solvent can be used to remove residual alcohols.

Q3: My product is sensitive to silica (B1680970) gel and degrades on the column during flash chromatography. What are my options for purification?

A3: The acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds like orthoester derivatives.[4][5] Here are several strategies to overcome this challenge:

  • Deactivated Silica Gel: You can deactivate silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-3%).[6] Flush the column with this solvent mixture before loading your sample.[6]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral) or Celite.[7]

  • Chromatography-Free Purification: A pentane-acetonitrile partition can be a highly effective method for purifying acetals and other relatively nonpolar compounds without the need for chromatography. The desired product preferentially partitions into the nonpolar pentane (B18724) layer, while more polar impurities remain in the acetonitrile (B52724) layer.

  • Reverse-Phase Chromatography: If your product has sufficient polarity, reverse-phase high-performance liquid chromatography (HPLC) can be an effective purification method.

Troubleshooting Guides

Problem 1: Low Reaction Yield After Purification

Low yields can be attributed to several factors, from incomplete reactions to product loss during the workup and purification steps. A systematic approach can help identify and resolve the issue.[8]

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low-yield reactions.

Possible Causes and Solutions:

Observation Possible Cause Suggested Solution
Significant amount of starting material in the crude product. Incomplete reaction.Increase reaction time, temperature, or the equivalents of a key reagent. Ensure all reagents are pure and dry.
Multiple unidentified spots on TLC or peaks in GC/LC-MS. Formation of side products.Optimize reaction conditions (e.g., lower temperature, slower addition of reagents). Consider a more selective catalyst.
Product is present in the crude mixture but is lost after purification. Product decomposition during purification.For chromatography, use deactivated silica gel or an alternative stationary phase.[6] For distillation, use vacuum to lower the boiling point and prevent thermal degradation.[1]
Low recovery after aqueous workup. Product is partially water-soluble or is hydrolyzing.Minimize contact with the aqueous phase by using fewer washes or working quickly at low temperatures. Ensure the aqueous phase is neutral or slightly basic. Use brine to reduce the solubility of the organic product in the aqueous layer.
Problem 2: Unexpected Peaks in the 1H NMR Spectrum

Unexpected peaks in your 1H NMR spectrum can be confusing. A methodical approach to identifying these impurities is key to devising an effective purification strategy.

Common Impurities and Their 1H NMR Chemical Shifts (in CDCl3)

Impurity Chemical Shift (ppm) Multiplicity Notes
Isopropanol~1.22, ~4.04d, septetA common byproduct from this compound.
Water~1.56s (broad)Can be introduced during workup.
Diisopropyl ether~1.15, ~3.60d, septetA potential byproduct from isopropanol.
Acetone~2.17sA common cleaning solvent.
Ethyl Acetate~1.26, ~2.05, ~4.12t, s, qA common extraction and chromatography solvent.
Dichloromethane~5.30sA common extraction and chromatography solvent.
Triethylamine~1.03, ~2.53t, qOften used to deactivate silica gel.
Silicone Grease~0.07sFrom greased glassware joints.

Note: Chemical shifts can vary slightly depending on the solvent and the concentration of the sample. For a comprehensive list of impurity chemical shifts, refer to established literature.[9][10][11][12]

Troubleshooting Workflow for NMR Impurities

NMR_Troubleshooting Start Unexpected Peaks in 1H NMR IdentifyPeak Identify Potential Impurity (Compare to shift tables) Start->IdentifyPeak SolventPeak Residual Solvent? IdentifyPeak->SolventPeak Yes ByproductPeak Reaction Byproduct? IdentifyPeak->ByproductPeak Yes GreasePeak Silicone Grease? IdentifyPeak->GreasePeak Yes DryUnderVacuum Dry Sample Under High Vacuum SolventPeak->DryUnderVacuum Repurify Re-purify Sample (e.g., re-distill, re-chromatograph) ByproductPeak->Repurify CleanGlassware Use Non-greased Glassware or Teflon Sleeves GreasePeak->CleanGlassware CleanSpectrum Clean NMR Spectrum DryUnderVacuum->CleanSpectrum Repurify->CleanSpectrum CleanGlassware->CleanSpectrum

Caption: A workflow for identifying and removing common NMR impurities.

Experimental Protocols

Protocol 1: General Aqueous Workup for Acid-Sensitive Products

This protocol is designed to minimize the hydrolysis of acid-sensitive products.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask in an ice bath to 0-5 °C.

  • Quench the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the cooled reaction mixture with vigorous stirring. Continue adding the bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.

  • Extract the Product: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Wash the Organic Layer: Combine the organic extracts and wash them once with brine.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for thermally stable, non-solid products with a boiling point significantly different from other components in the reaction mixture.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased to maintain a good vacuum.[1] A Claisen adapter is recommended to minimize bumping.[1]

  • Sample Preparation: Add the crude product and a magnetic stir bar to the distilling flask. Boiling stones are not effective under vacuum.[1]

  • Evacuate the System: Begin stirring and slowly evacuate the apparatus using a vacuum pump or water aspirator. A cold trap should be placed between the apparatus and the vacuum source to protect the pump.

  • Heating: Once a stable, low pressure is achieved, begin to gently heat the distilling flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point for your product at the recorded pressure.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Protocol 3: Flash Chromatography with Deactivated Silica Gel

This protocol is for the purification of acid-sensitive compounds.

  • Prepare the Eluent: Choose an appropriate solvent system for your compound. Add 1-3% triethylamine to the eluent mixture.

  • Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent.

  • Deactivate the Silica: Flush the packed column with one to two column volumes of the eluent containing triethylamine. This will neutralize the acidic sites on the silica gel.[6]

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect: Elute the column with the prepared solvent system and collect fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC or another appropriate method to identify the fractions containing your pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed under high vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for Orthoester Derivatives

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Aqueous Workup with Neutralization >90% (crude)>95%Simple, fast, removes water-soluble impurities.May not remove all organic impurities. Risk of hydrolysis if not performed carefully.
Distillation (Atmospheric or Vacuum) >98%60-80%Excellent for removing non-volatile impurities and solvents. Can be scaled up.Product must be thermally stable. Not suitable for solids.
Flash Chromatography (Deactivated Silica) >99%70-95%High resolution for separating closely related compounds.Can be time-consuming. Potential for product loss on the column. Requires solvent usage.
Pentane-Acetonitrile Partition >95%>90%Fast, avoids use of solid stationary phases, good for nonpolar compounds.Limited to compounds with appropriate solubility profiles. May not remove all nonpolar impurities.
Recrystallization >99%50-90%Can provide very high purity for solid products.Product must be a solid. Requires finding a suitable solvent system.

Note: Purity and yield are highly dependent on the specific reaction and product.

Safety Information

  • This compound is a flammable liquid and vapor.[13][14][15] Keep away from heat, sparks, open flames, and hot surfaces.[13][14][15]

  • It can cause skin and serious eye irritation.[13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

  • Work in a well-ventilated fume hood.

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15]

  • Dispose of all chemical waste according to your institution's safety guidelines.

References

Technical Support Center: Managing Triisopropyl Orthoformate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using triisopropyl orthoformate (TIPO) in chemical synthesis, with a particular focus on managing its significant steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound (TIPO) in synthesis?

A1: this compound is a versatile reagent primarily used for:

  • Protecting Group Chemistry : It serves as a reagent for the formation of diisopropyl acetals to protect aldehydes and ketones.[1][2]

  • Water Scavenging : Due to its reactivity with water, TIPO is used as a dehydrating agent to drive equilibrium-limited reactions, such as esterifications, to completion.[3]

  • One-Carbon Synthon : In reactions like the Bodroux-Chichibabin aldehyde synthesis, it adds a single carbon atom to a molecule.[4][5]

  • Pharmaceutical and Polymer Synthesis : It is used as a building block in the synthesis of complex pharmaceuticals and as a crosslinking agent in polymer chemistry.[2]

Q2: Why is my reaction with this compound significantly slower compared to trimethyl or triethyl orthoformate?

A2: The primary reason for the reduced reaction rate is the steric hindrance imposed by the three bulky isopropyl groups.[6] These groups physically obstruct the approach of nucleophiles to the central carbon atom, thereby increasing the activation energy of the reaction compared to less hindered orthoformates like trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF).

Q3: Can this compound be used in the Bodroux-Chichibabin aldehyde synthesis?

A3: Yes, while triethyl orthoformate is more commonly cited, other orthoformates, including this compound, can be used in the Bodroux-Chichibabin reaction to synthesize aldehydes from Grignard reagents.[4][5] However, due to its steric bulk, reaction conditions may need to be optimized (e.g., longer reaction times, higher temperatures, or use of a more reactive Grignard reagent) to achieve acceptable yields.

Q4: Under what conditions should I choose TIPO over less hindered orthoformates like TMOF or TEOF?

A4: TIPO might be chosen when the specific properties of the resulting diisopropyl acetal (B89532) are desired, or when a less reactive, slower-reacting orthoformate is needed for selectivity in a complex molecule. However, for most applications where it is used as a water scavenger or for simple acetal formation, the less hindered and more reactive TMOF and TEOF are often more efficient.[6]

Troubleshooting Guides

Problem 1: Low or No Yield in Acetal Formation with TIPO

Your acetal protection reaction with TIPO is resulting in a low yield or is not proceeding to completion.

Troubleshooting Workflow

start Low Acetal Yield with TIPO check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and appropriate? check_water->check_catalyst Yes solution_water Use a Dean-Stark trap. Add activated molecular sieves (3Å or 4Å). Increase equivalents of TIPO (to act as scavenger). check_water->solution_water No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Increase catalyst loading (e.g., 1-5 mol%). Switch to a stronger Lewis acid (e.g., Sc(OTf)3, Bi(OTf)3). Use a Brønsted acid like p-TsOH or CSA. check_catalyst->solution_catalyst No check_sterics Is the substrate sterically hindered? check_temp->check_sterics Yes solution_temp Increase reaction temperature incrementally. Consider microwave irradiation to accelerate the reaction. check_temp->solution_temp No solution_sterics Switch to a less hindered orthoformate (TMOF, TEOF). Increase reaction time significantly. Consider alternative protecting groups. check_sterics->solution_sterics Yes end Improved Yield check_sterics->end No solution_water->check_catalyst solution_catalyst->check_temp solution_temp->check_sterics solution_sterics->end

Caption: Troubleshooting flowchart for low acetal yield.

Detailed Steps:

  • Ensure Anhydrous Conditions : Acetal formation is an equilibrium reaction that produces water.[7] The presence of water in the reaction mixture will inhibit the forward reaction.

    • Action : Use oven-dried glassware and anhydrous solvents. Employ a Dean-Stark apparatus to azeotropically remove water, especially for sluggish reactions. Alternatively, add activated molecular sieves (3Å or 4Å) to the reaction mixture.

  • Evaluate the Catalyst : The steric hindrance of TIPO often requires a more active catalyst to facilitate the reaction.

    • Action : If using a mild acid catalyst, consider increasing the loading. If that fails, switch to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).[8] Lewis acids such as bismuth triflate (Bi(OTf)₃) can also be highly effective.[7]

  • Optimize Reaction Temperature : Higher temperatures can help overcome the activation energy barrier increased by steric hindrance.

    • Action : Gradually increase the reaction temperature, for example, by moving from room temperature to refluxing in a suitable solvent.

  • Consider an Alternative Orthoformate : If the substrate is also sterically hindered, the combination with TIPO may be too sterically congested to react efficiently.

    • Action : If the diisopropyl acetal is not strictly required, switching to the less bulky trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF) will likely increase the reaction rate and yield.[6]

Problem 2: Low Yield in Bodroux-Chichibabin Aldehyde Synthesis with TIPO

The reaction of a Grignard reagent with TIPO gives a poor yield of the desired aldehyde after hydrolysis.

Troubleshooting Workflow

start Low Aldehyde Yield with TIPO check_grignard Is the Grignard reagent quality adequate? start->check_grignard check_conditions Are the reaction conditions optimal for TIPO? check_grignard->check_conditions Yes solution_grignard Titrate the Grignard reagent before use. Ensure slow addition of TIPO to the Grignard solution. Use freshly prepared Grignard reagent. check_grignard->solution_grignard No check_hydrolysis Is the hydrolysis step efficient? check_conditions->check_hydrolysis Yes solution_conditions Increase reaction temperature (reflux). Prolong the reaction time (e.g., 12-24h). Use an organolithium reagent instead of Grignard. check_conditions->solution_conditions No solution_hydrolysis Use mildly acidic aqueous conditions (e.g., aq. NH4Cl, citric acid). Ensure sufficient time for complete hydrolysis of the acetal intermediate. check_hydrolysis->solution_hydrolysis No end Improved Yield check_hydrolysis->end Yes solution_grignard->check_conditions solution_conditions->check_hydrolysis solution_hydrolysis->end cluster_0 Acetal Formation Mechanism Aldehyde Aldehyde/Ketone Protonation Protonation of Carbonyl Aldehyde->Protonation H+ Carbocation1 Resonance-Stabilized Carbocation Protonation->Carbocation1 Nucleophilic_Attack Nucleophilic Attack by TIPO Carbocation1->Nucleophilic_Attack Hemiacetal_Orthoester Hemiacetal-like Intermediate Nucleophilic_Attack->Hemiacetal_Orthoester Proton_Transfer Proton Transfer Hemiacetal_Orthoester->Proton_Transfer H+ Elimination Elimination of Diisopropyl Formate Proton_Transfer->Elimination Carbocation2 Oxocarbenium Ion Elimination->Carbocation2 Final_Attack Attack by Isopropanol Carbocation2->Final_Attack Acetal Acetal Product Final_Attack->Acetal -H+

References

Technical Support Center: Optimizing Reactions with Triisopropyl Orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in chemical reactions involving triisopropyl orthoformate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in organic synthesis?

A1: this compound is a versatile reagent primarily used for several key functions in organic synthesis:

  • Protecting Group: It serves as an effective protecting group for alcohols and amines, allowing chemists to selectively manipulate other functional groups within a molecule.[1]

  • Water Scavenger: Due to its reactivity with water, it is an excellent dehydrating agent, driving equilibrium-limited reactions like acetalization and esterification forward by removing water from the reaction mixture.[2][3]

  • Reagent in Formylation Reactions: It is used to introduce a formyl group, for example, in the N-formylation of primary amines to produce crucial intermediates for pharmaceuticals and other specialty chemicals.[4]

  • Precursor in Aldehyde Synthesis: In the Bodroux-Chichibabin aldehyde synthesis, it reacts with Grignard reagents to form acetals, which are then hydrolyzed to produce aldehydes with one additional carbon atom.[5][6][7][8]

Q2: How does the steric bulk of this compound affect reaction outcomes?

A2: The bulky isopropyl groups of this compound can significantly influence reaction rates and yields. In some cases, this steric hindrance can be detrimental, preventing the desired reaction from occurring. For instance, a reaction involving a rearrangement did not yield any product when the bulky this compound was used.[9] In contrast, for applications like protecting groups, the steric bulk can enhance selectivity for less hindered functional groups.

Q3: What are the optimal storage conditions for this compound to maintain its reactivity?

A3: this compound is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen, in a tightly sealed container.[10] Recommended storage is in a cool, dry place, with some suppliers suggesting temperatures between 10°C and 25°C.[10] Exposure to moisture will lead to hydrolysis, reducing its effectiveness as a reagent and water scavenger.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound.

Issue 1: Low Yield in Acetal (B89532)/Ketal Formation

Symptoms:

  • Incomplete conversion of the starting carbonyl compound.

  • Presence of hemiacetal or starting material in the final product mixture.

  • Formation of byproducts from side reactions.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Water This compound's primary role here is to react with water generated during acetal formation, driving the equilibrium towards the product.[2] Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Consider adding molecular sieves as an additional dehydrating agent.
Inefficient Catalyst An acid catalyst is typically required.[2][11] If yields are low, consider switching to a more effective catalyst. Tetrafluoroboric acid adsorbed on silica (B1680970) gel (HBF4-SiO2) has been shown to be an efficient and reusable catalyst for this transformation.[12] For sensitive substrates, milder catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) may be beneficial.
Suboptimal Reaction Temperature Low temperatures can lead to slow reaction rates. Consider increasing the temperature or running the reaction at reflux, depending on the stability of your substrates.
Insufficient Reagent Use a slight excess of this compound to ensure complete reaction and efficient water removal.

Logical Workflow for Troubleshooting Low Acetalization Yield:

low_yield_acetalization start Low Yield in Acetalization check_water Check for Water Contamination start->check_water check_catalyst Evaluate Catalyst Efficiency check_water->check_catalyst Anhydrous solution_water Use Anhydrous Conditions & Molecular Sieves check_water->solution_water Water Present check_temp Optimize Reaction Temperature check_catalyst->check_temp Efficient solution_catalyst Switch to a More Effective Catalyst (e.g., HBF4-SiO2) check_catalyst->solution_catalyst Inefficient check_reagent Verify Reagent Stoichiometry check_temp->check_reagent Optimal solution_temp Increase Temperature/Reflux check_temp->solution_temp Too Low solution_reagent Use Excess Orthoformate check_reagent->solution_reagent Insufficient end_goal Improved Yield check_reagent->end_goal Sufficient solution_water->check_catalyst solution_catalyst->check_temp solution_temp->check_reagent solution_reagent->end_goal

Caption: Troubleshooting workflow for low acetalization yield.

Issue 2: Poor Yield in Bodroux-Chichibabin Aldehyde Synthesis

Symptoms:

  • Low conversion of the Grignard reagent.

  • Formation of side products from the Grignard reagent (e.g., Wurtz coupling products).

  • Recovery of unreacted starting materials.

Possible Causes & Solutions:

CauseRecommended Solution
Slow Reaction Rate The initial reaction between the Grignard reagent and the orthoformate can be slow. Refluxing the reaction mixture can significantly improve the yield.[6]
Grignard Reagent Decomposition Ensure the reaction is carried out under strictly anhydrous and inert conditions to prevent quenching of the highly reactive Grignard reagent.
Incorrect Stoichiometry Use a slight excess of the Grignard reagent to ensure complete consumption of the this compound.
Inefficient Hydrolysis The second step is the hydrolysis of the acetal intermediate.[5][6] Ensure acidic conditions are sufficient for complete conversion to the aldehyde.

Experimental Workflow for Bodroux-Chichibabin Synthesis:

bodroux_chichibabin start Start: Grignard Reagent + this compound step1 Step 1: Acetal Formation (Anhydrous, Inert Atmosphere, Reflux) start->step1 step2 Step 2: Acidic Workup (Hydrolysis) step1->step2 troubleshoot1 Troubleshooting: - Check for moisture - Ensure reflux step1->troubleshoot1 product Product: Aldehyde step2->product troubleshoot2 Troubleshooting: - Ensure sufficient acid - Check reaction time step2->troubleshoot2

Caption: Key steps in the Bodroux-Chichibabin aldehyde synthesis.

Key Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of an Aldehyde

This protocol describes a general method for the protection of an aldehyde using this compound, catalyzed by tetrafluoroboric acid adsorbed on silica gel (HBF4-SiO2).

Materials:

  • Aldehyde (1 equivalent)

  • This compound (1.5 equivalents)

  • HBF4-SiO2 (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or solvent-free)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and the anhydrous solvent (if applicable).

  • Add the this compound to the mixture.

  • Add the HBF4-SiO2 catalyst. For highly electrophilic carbonyls, the reaction can often be performed under solvent-free conditions.[12] For less reactive substrates, using the corresponding alcohol (isopropanol) as a solvent can increase the reaction rate.[12]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting acetal by column chromatography or distillation.

Signaling Pathway for Acid-Catalyzed Acetal Formation:

acetal_formation_mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination_hydrolysis Elimination & Water Removal Orthoformate This compound Activated_Orthoformate Protonated Orthoformate (Good Leaving Group) Orthoformate->Activated_Orthoformate Protonation Proton H+ Aldehyde Aldehyde Intermediate1 Hemiacetal Intermediate Aldehyde->Intermediate1 Attack by Aldehyde Intermediate2 Oxonium Ion Intermediate1->Intermediate2 Elimination of Isopropanol Acetal Acetal Product Intermediate2->Acetal Attack by Isopropanol Water H2O Water->Orthoformate Scavenged by excess Orthoformate

Caption: Mechanism of acid-catalyzed acetal formation.

References

triisopropyl orthoformate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of triisopropyl orthoformate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (TIPO) is an organic compound, specifically the triisopropyl ester of orthoformic acid. It is a clear, colorless liquid widely used in organic synthesis. Its primary applications include acting as a protecting group for alcohols and amines, serving as a dehydrating agent, and participating in the formation of esters and ethers, which is invaluable in the pharmaceutical and fine chemical industries.[1]

Q2: What are the main stability concerns for this compound?

The primary stability concern for this compound is its sensitivity to moisture.[2][3] In the presence of water, especially under acidic conditions, it will hydrolyze. It is also incompatible with strong oxidizing agents and acids.[4] While stable under standard room temperature conditions and in basic solutions, exposure to heat can also cause decomposition.[4][5][6]

Q3: How does this compound decompose?

This compound decomposes primarily through hydrolysis. The reaction, which is catalyzed by acid, breaks the orthoformate down into isopropyl alcohol and isopropyl formate (B1220265). The isopropyl formate can then undergo further hydrolysis to yield isopropanol (B130326) and formic acid.

Q4: What are the ideal storage conditions for this compound?

To ensure its stability and purity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] It is recommended to store it under an inert atmosphere, such as nitrogen, to prevent contact with moisture.[4] The storage area should be away from heat, sparks, and open flames.[3]

Quantitative Data Summary

ParameterValueSource(s)
Chemical Formula C₁₀H₂₂O₃[7]
Molecular Weight 190.28 g/mol [7]
Appearance Clear colorless liquid[1][2]
Boiling Point 65-66 °C @ 18 mmHg[2][7]
Density 0.854 g/mL at 25 °C[2][7]
Flash Point 42 °C (107.6 °F) - closed cup[4][7]
Sensitivity Moisture sensitive[2][3]
Incompatibilities Strong oxidizing agents, Acids[4]
Recommended Storage Temp. 10°C - 25°C (or Room Temp)[1][3][4]
Uncatalyzed Hydrolysis Rate (k_uncat) 4.34 x 10⁻⁶ s⁻¹ (in basic solution, pD 11)[5][6]

Troubleshooting Guide

Problem 1: My reaction yield is significantly lower than expected.

  • Possible Cause: The this compound may have degraded due to improper storage. Hydrolysis from exposure to atmospheric moisture is the most common cause of degradation.

  • Troubleshooting Steps:

    • Check the purity: Before use, check the purity of the this compound using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for the presence of isopropanol or isopropyl formate, which are indicators of hydrolysis.

    • Use a fresh bottle: If degradation is suspected, open a new, sealed bottle of the reagent.

    • Ensure dry reaction conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ degradation.

Problem 2: I am observing unexpected side products in my reaction.

  • Possible Cause: If the this compound has partially hydrolyzed, the resulting isopropanol or formic acid could be interfering with your reaction, leading to the formation of unwanted byproducts.

  • Troubleshooting Steps:

    • Purify the reagent: If a fresh bottle is unavailable, you may be able to purify the existing stock by distillation under reduced pressure. Ensure all glassware is thoroughly dried.

    • Analyze side products: Identify the side products. If they correspond to reactions involving isopropanol or formic acid, it strongly suggests your orthoformate reagent is contaminated with hydrolysis products.

Problem 3: The reagent appears cloudy or has formed a precipitate.

  • Possible Cause: Cloudiness or precipitation is a visual indicator of significant degradation and contamination, likely from extensive hydrolysis.

  • Troubleshooting Steps:

    • Do not use the reagent: The reagent is likely unsuitable for use and should be disposed of according to your institution's safety protocols.

    • Review storage procedures: Investigate the storage conditions of the compromised bottle to prevent future occurrences. Ensure containers are sealed tightly immediately after use and stored in a designated dry environment.

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography (GC)

Disclaimer: This is a general methodology. Specific parameters should be optimized for the available instrumentation.

  • Objective: To determine the purity of this compound and detect the presence of common degradation products like isopropanol.

  • Materials:

    • This compound sample

    • Anhydrous solvent for dilution (e.g., hexane (B92381) or dichloromethane)

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Appropriate capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17)

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the this compound sample in the anhydrous solvent (e.g., 1% v/v).

    • GC Parameters (Example):

      • Injector Temperature: 200 °C

      • Detector Temperature: 250 °C

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/min.

      • Carrier Gas: Helium or Nitrogen.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Analysis: Analyze the resulting chromatogram. The peak corresponding to this compound should be the major component. Compare the retention times to known standards of isopropanol and isopropyl formate to identify potential impurities. Purity can be estimated by the relative peak areas.

Visualizing the Decomposition Pathway

The primary decomposition pathway for this compound is acid-catalyzed hydrolysis. This process involves protonation of an oxygen atom, followed by the elimination of an isopropanol molecule to form a stabilized carbocation. This intermediate is then attacked by water, and the process repeats until the orthoformate is fully hydrolyzed.

Hydrolysis_Pathway cluster_step1 Step 1: Protonation & Loss of Isopropanol cluster_step2 Step 2: Hydration TIPO Triisopropyl Orthoformate Protonated_TIPO Protonated Orthoformate TIPO->Protonated_TIPO + H⁺ Carbocation Dialkoxycarbocation Intermediate Protonated_TIPO->Carbocation - iPrOH iPrOH1 Isopropanol Hemiorthoester Hemiorthoester Intermediate Carbocation->Hemiorthoester + H₂O IsopropylFormate Isopropyl Formate Hemiorthoester->IsopropylFormate - H⁺, - iPrOH iPrOH2 Isopropanol

Caption: Acid-catalyzed hydrolysis of this compound.

References

troubleshooting incomplete acetal formation with triisopropyl orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with incomplete acetal (B89532) formation when using triisopropyl orthoformate.

Frequently Asked Questions (FAQs)

Q1: Why is my acetal formation reaction with this compound incomplete, leaving unreacted starting material?

A1: Incomplete conversion is the most common issue and can stem from several factors:

  • Equilibrium Position: Acetal formation is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[1][2] this compound acts as both a reagent and a dehydrating agent (a water scavenger) by reacting with water to form isopropyl formate (B1220265) and isopropanol (B130326), driving the reaction forward.[3][4] However, if insufficient orthoformate is used or if the system is not rigorously dried, this equilibrium can be a problem.

  • Ineffective Catalysis: The reaction requires an acid catalyst to activate the carbonyl group.[1][2] The choice of catalyst, its activity, or incorrect loading can lead to a sluggish or stalled reaction.

  • Steric Hindrance: this compound is a bulky reagent.[5] If your carbonyl compound or diol is sterically hindered, the reaction rate can be significantly reduced, leading to incomplete conversion within a typical timeframe.

  • Low Reactivity of Substrate: Ketones are generally less reactive than aldehydes in acetal formation.[3][6] Diaryl ketones, in particular, may require harsher conditions or more potent catalytic systems.[3]

Q2: What is the optimal acid catalyst and what concentration should I use?

A2: There is no single "best" catalyst, as the optimal choice depends on the substrate's sensitivity and reactivity. Common catalysts include:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) are effective.[2][3]

  • Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O), cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃), and indium(III) trifluoromethanesulfonate (In(OTf)₃) are also widely used, often under milder conditions.[3][6]

Catalyst loading is critical. While catalytic amounts are sufficient, loadings can range from as low as 0.03 mol% to higher concentrations.[2] However, using an excessive amount of acid can be detrimental. High acid concentrations can protonate the alcohol/diol, decreasing its nucleophilicity, and may also promote the hydrolysis of the desired acetal product back to the starting materials.[2]

Q3: How critical is the removal of water from the reaction?

A3: It is absolutely critical. Acetal formation is an equilibrium process where water is produced. According to Le Châtelier's principle, this water must be removed to drive the reaction to completion.[1] While this compound is designed to react with this water, its effectiveness can be compromised if the starting materials, solvent, and glassware are not scrupulously dried. For particularly stubborn reactions, using additional dehydrating agents like 4Å molecular sieves can be beneficial.[6]

Q4: My substrate is sterically hindered. What strategies can I use to improve the reaction yield?

A4: For sterically demanding substrates, consider the following adjustments:

  • Change the Orthoformate: While the topic is specific to this compound, its bulkiness can be the issue.[5] If possible, switching to a less hindered orthoformate like trimethyl orthoformate or triethyl orthoformate may increase the reaction rate.

  • Increase Reaction Time and/or Temperature: Allow the reaction to run for an extended period (24-48 hours) and consider moderate heating to overcome the higher activation energy associated with hindered substrates. Reaction temperatures can range from room temperature up to 80°C or higher, depending on the solvent and substrate stability.[7]

  • Select a More Powerful Catalyst: A stronger Lewis acid might be more effective at activating the hindered carbonyl group.

Q5: I'm observing unexpected side products. What could they be and how can I prevent them?

A5: Side products can arise from various pathways:

  • Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate. If the reaction stalls, you may isolate this species. Pushing the reaction to completion with more catalyst, longer time, or better water removal is the solution.[1]

  • Transesterification: The isopropanol generated from the orthoformate's reaction with water can potentially participate in side reactions if other ester groups are present in your molecule under the acidic conditions.

  • Substrate-Specific Reactions: The acidic conditions can promote other reactions depending on the functional groups present in your starting material (e.g., rearrangement of acid-sensitive groups). In these cases, using a milder catalyst (e.g., Ce(OTf)₃) or running the reaction at a lower temperature is advisable.[6] The workup procedure can also influence product selectivity.[5]

Reaction Condition Parameters

The following table summarizes typical quantitative data for acetal formation reactions, highlighting the variability based on the specific system.

ParameterTypical RangeNotesSource(s)
This compound 1.1 - 5.0 equivalentsActs as both reagent and water scavenger. Excess is often used.[6]
Acid Catalyst Loading 0.03 - 10 mol%Substrate-dependent. Excess acid can inhibit the reaction.[2]
Temperature -10°C to 100°CRoom temperature is common. Heating may be required for less reactive substrates.[2][7]
Reaction Time 10 minutes - 48 hoursMonitored by TLC or GC/LC-MS. Highly variable.[7]
Solvent Dichloromethane (DCM), Toluene, Methanol, or Solvent-freeMust be anhydrous. Choice depends on substrate solubility and reaction temperature.[2][3][8]

General Experimental Protocol for Acetal Formation

This protocol describes a general method for the protection of a ketone using a diol and this compound.

1. Preparation:

  • Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Dry the solvent over an appropriate drying agent (e.g., CaH₂ for DCM, sodium for toluene) and distill before use.

  • Ensure the carbonyl compound, diol, and this compound are anhydrous.

2. Reaction Setup:

  • To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carbonyl compound (1.0 eq).

  • Dissolve the starting material in the anhydrous solvent of choice (e.g., DCM).

  • Add the diol (1.1 - 1.2 eq) followed by this compound (1.5 - 2.0 eq).

3. Catalysis and Reaction:

  • Cool the mixture to 0°C in an ice bath.

  • Add the acid catalyst (e.g., p-TsOH, 1-2 mol%) in one portion.

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Gentle heating may be applied if the reaction is slow at room temperature.

4. Workup and Purification:

  • Once the reaction is complete, quench the catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N).[2]

  • Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure acetal.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete acetal formation.

G start Incomplete Acetal Formation (Starting Material Remains) check_water Check for Water Contamination start->check_water check_catalyst Evaluate Catalyst System start->check_catalyst check_sterics Assess Steric Hindrance start->check_sterics check_conditions Review Reaction Conditions start->check_conditions sol_water_1 Use Anhydrous Solvents/ Reagents. Dry Glassware. check_water->sol_water_1 Is system wet? sol_catalyst_1 Increase Catalyst Loading (Monitor for Side Products) check_catalyst->sol_catalyst_1 Is loading too low? sol_catalyst_2 Switch to a Stronger/ Different Acid Catalyst (e.g., Lewis Acid) check_catalyst->sol_catalyst_2 Is catalyst ineffective? sol_sterics_1 Switch to a Less Hindered Orthoformate (e.g., TMOF) check_sterics->sol_sterics_1 Is substrate hindered? sol_sterics_2 Increase Reaction Time and/or Temperature check_sterics->sol_sterics_2 sol_conditions_1 Increase Reaction Time check_conditions->sol_conditions_1 Is time too short? sol_conditions_2 Increase Temperature check_conditions->sol_conditions_2 Is temp too low? sol_water_2 Add Dehydrating Agent (e.g., 4Å Mol. Sieves) sol_water_1->sol_water_2 sol_water_3 Increase Equivalents of This compound sol_water_2->sol_water_3 success Reaction Complete sol_water_3->success sol_catalyst_1->success sol_catalyst_2->success sol_sterics_1->success sol_sterics_2->success sol_conditions_1->success sol_conditions_2->success

Caption: Troubleshooting workflow for incomplete acetal formation.

References

Technical Support Center: Catalyst Selection for Triisopropyl Orthoformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triisopropyl orthoformate (TIPO).

Troubleshooting Guide

Issue 1: Low or No Product Yield in Acetalization/Ketalization Reactions

Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity 1. Increase Catalyst Loading: Gradually increase the catalyst loading in increments. For solid acid catalysts like Amberlyst-15 or ZSM-5, ensure sufficient surface area is available. 2. Switch to a Stronger Acid Catalyst: If using a weak acid, consider a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., Sc(OTf)₃, Bi(OTf)₃).[1] 3. Catalyst Deactivation: Ensure the catalyst is fresh and has not been deactivated by moisture or other impurities. For solid catalysts, regeneration according to the manufacturer's protocol may be necessary.
Steric Hindrance 1. Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier associated with sterically hindered substrates.[2] 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration. 3. Consider a Less Bulky Orthoformate: If possible, trimethyl or triethyl orthoformate may be more effective for highly hindered substrates.[1]
Presence of Water 1. Use a Dehydrating Agent: Although TIPO can act as a water scavenger, for particularly sensitive reactions, the addition of molecular sieves can be beneficial.[3] 2. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.
Unfavorable Reaction Equilibrium 1. Remove Alcohol Byproduct: Use a Dean-Stark apparatus to remove the isopropyl alcohol byproduct, driving the equilibrium towards product formation.[3] 2. Increase TIPO Stoichiometry: Use a larger excess of this compound.

Issue 2: Formation of Side Products

Side Product Potential Cause Mitigation Strategy
Hydrolysis of Product Presence of water during workup or purification.Use anhydrous workup conditions and avoid protic solvents during chromatography if the acetal/ketal is acid-labile. Neutralize any acidic catalyst before workup.
Rearrangement Products Use of strong Lewis acids with sensitive substrates.Screen for a milder catalyst. For example, if rearrangements are observed with TfOH, consider a less aggressive Lewis acid.[1]
Polymerization/Decomposition High reaction temperatures or prolonged reaction times with unstable substrates.Optimize the reaction temperature and time. Consider using a more active catalyst that allows for milder reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is best for the acetalization of a sterically hindered ketone with this compound?

A1: For sterically hindered ketones, a strong acid catalyst is generally required. Lewis acids such as Scandium (III) triflate (Sc(OTf)₃) or Bismuth (III) triflate (Bi(OTf)₃) are often effective due to their high activity.[1][4][5][6] However, the bulkiness of this compound itself can be a limiting factor, and in some cases, no reaction may occur.[1] It is advisable to start with a catalytic amount of a strong Lewis acid and optimize the reaction temperature and time.

Q2: Can this compound be used as its own solvent?

A2: Yes, it is common to use an excess of this compound, which can also serve as the reaction solvent. This is particularly useful as it helps to drive the reaction equilibrium towards the product.

Q3: My reaction is not going to completion. What can I do?

A3: Aside from checking your catalyst activity and ensuring anhydrous conditions, consider driving the reaction equilibrium forward. This can be achieved by removing the isopropyl alcohol byproduct, for instance, by using a Dean-Stark apparatus or by performing the reaction under vacuum if the boiling points of the reactants and products allow.[3] Increasing the molar ratio of this compound can also be beneficial.

Q4: How do I remove the acid catalyst after the reaction?

A4: For solid acid catalysts like Amberlyst-15 or ZSM-5, the catalyst can be simply filtered off.[7] For soluble catalysts, a basic workup is typically employed. For example, washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate will neutralize the acid catalyst.

Q5: Are there any "green" or reusable catalysts that are effective for reactions with this compound?

A5: Yes, solid acid catalysts such as Amberlyst-15 and zeolites like ZSM-5 are excellent examples of reusable and environmentally friendly catalysts.[1][7][8] They can be easily recovered by filtration and often reused multiple times without significant loss of activity.

Data Presentation

Table 1: Comparison of Catalysts for Acetalization/Ketalization Reactions with Orthoformates

CatalystSubstrateOrthoformateConditionsYield (%)Reference
Amberlyst-15 Aldehydes/KetonesTrialkyl OrthoformateSolvent-free, RTExcellent[7]
ZSM-5 Furfuryl AlcoholTrimethyl/Triethyl Orthoformate40-60 °CGood[1]
Sc(OTf)₃ o-hydroxybenzaldehydesTrimethyl OrthoformateDCM, RT, 0.5-1.5 h74-83[1]
Bi(OTf)₃ Aldehydes/KetonesTrialkyl Orthoformate0.1 mol%, AlcoholGood[5][9]
TfOH 1-(naphthalen-1-yl)propan-1-oneThis compound-20 to 40 °CNo reaction[1]
BF₃·OEt₂ Aryl KetonesTriethyl OrthoformateMicrowave55-85[1]

Note: Yields are highly substrate-dependent and the conditions listed are general. Please refer to the specific literature for detailed procedures.

Experimental Protocols

Protocol 1: General Procedure for Acetalization using Amberlyst-15

  • To a round-bottom flask, add the carbonyl compound (1.0 eq).

  • Add this compound (2.0-5.0 eq).

  • Add Amberlyst-15 resin (typically 10-20% by weight of the limiting reagent).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter off the Amberlyst-15 resin and wash it with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Combine the filtrate and washings, and remove the solvent and excess this compound under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.[7][8]

Protocol 2: General Procedure for Acetalization using Scandium (III) Triflate (Sc(OTf)₃)

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Add this compound (1.5-3.0 eq).

  • Add Sc(OTf)₃ (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizations

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_sterics Assess Steric Hindrance start->check_sterics check_water Check for Water start->check_water check_equilibrium Consider Reaction Equilibrium start->check_equilibrium increase_loading Increase Catalyst Loading check_catalyst->increase_loading Inactive? stronger_catalyst Use Stronger Catalyst check_catalyst->stronger_catalyst Too weak? increase_temp Increase Temperature check_sterics->increase_temp Hindered Substrate? prolong_time Prolong Reaction Time check_sterics->prolong_time anhydrous_conditions Ensure Anhydrous Conditions check_water->anhydrous_conditions Present? remove_byproduct Remove Alcohol Byproduct check_equilibrium->remove_byproduct Reversible? increase_orthoformate Increase TIPO Stoichiometry check_equilibrium->increase_orthoformate success Reaction Successful increase_loading->success stronger_catalyst->success increase_temp->success prolong_time->success anhydrous_conditions->success remove_byproduct->success increase_orthoformate->success

Caption: Troubleshooting workflow for low-yield reactions.

Catalyst_Selection_Logic start Start: Catalyst Selection substrate_type Substrate Sensitivity & Sterics start->substrate_type desired_conditions Desired Reaction Conditions start->desired_conditions catalyst_reusability Catalyst Reusability start->catalyst_reusability sensitive_substrate Acid-Sensitive Substrate? substrate_type->sensitive_substrate sterically_hindered Sterically Hindered? substrate_type->sterically_hindered mild_conditions Mild Conditions Required? desired_conditions->mild_conditions green_chemistry Green Chemistry a Priority? catalyst_reusability->green_chemistry mild_lewis_acid Mild Lewis Acid (e.g., Bi(OTf)3) sensitive_substrate->mild_lewis_acid Yes bronsted_acid Brønsted Acid (e.g., p-TsOH) sensitive_substrate->bronsted_acid No strong_lewis_acid Strong Lewis Acid (e.g., Sc(OTf)3) sterically_hindered->strong_lewis_acid Yes sterically_hindered->bronsted_acid No mild_conditions->mild_lewis_acid Yes mild_conditions->strong_lewis_acid No solid_acid_catalyst Solid Acid Catalyst (Amberlyst-15, ZSM-5) green_chemistry->solid_acid_catalyst Yes green_chemistry->bronsted_acid No

Caption: Logic diagram for catalyst selection.

References

Technical Support Center: Work-up Procedures for Reactions Containing Triisopropyl Orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling reactions involving triisopropyl orthoformate. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable procedures for the successful work-up and purification of your reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in reactions involving this compound?

A1: The primary byproducts are isopropanol (B130326) and isopropyl formate (B1220265). These arise from the hydrolysis of this compound or its reaction with acidic catalysts.

Q2: How do I quench a reaction containing this compound and an acid catalyst?

A2: Reactions are typically quenched by neutralizing the acid catalyst. This is often achieved by washing the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution. This should be done carefully to avoid gas evolution causing pressure buildup.

Q3: My product is water-soluble. How can I effectively extract it?

A3: For water-soluble products, standard extraction procedures may be challenging. One approach is to use a salting-out technique by adding a saturated solution of a salt like sodium chloride (brine) to the aqueous layer to decrease the polarity of the aqueous phase and drive the product into the organic layer. Alternatively, continuous liquid-liquid extraction can be employed.

Q4: How can I remove residual isopropanol from my product?

A4: Isopropanol can be challenging to remove completely due to its relatively high boiling point and its formation of an azeotrope with water (boiling point ~80.4 °C for a mixture of ~87% isopropanol and ~13% water). Standard evaporation under reduced pressure may be effective for small amounts. For larger quantities, azeotropic distillation with a suitable entrainer or extractive distillation can be used. Washing the organic phase multiple times with water or brine can also help partition the isopropanol into the aqueous layer.

Q5: What is the best way to remove isopropyl formate?

A5: Isopropyl formate has a relatively low boiling point of 68 °C and is slightly soluble in water. It can often be removed by evaporation under reduced pressure (rotary evaporation). For more stubborn traces, careful distillation or chromatography may be necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low product yield after work-up Product is partially soluble in the aqueous layer.Back-extract the aqueous layers with fresh organic solvent. Use brine to decrease the polarity of the aqueous phase. Consider using a different extraction solvent.
Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC/MS before quenching.
Product degradation during acidic or basic work-up.Use milder quenching conditions (e.g., dilute base) and minimize contact time. Ensure the reaction mixture is kept cold during the quench if the product is temperature-sensitive.
Persistent isopropanol in the final product Formation of a water-isopropanol azeotrope.Dry the organic layer thoroughly with a drying agent (e.g., MgSO₄, Na₂SO₄) before evaporation. For significant amounts, consider azeotropic or extractive distillation. Salting-out with brine during extraction can also help.
Emulsion formation during extraction High concentration of polar byproducts or starting materials.Add brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Filter the entire mixture through a pad of Celite.
Product appears oily or impure after evaporation Presence of non-volatile byproducts or residual this compound.Purify the product using column chromatography, distillation, or recrystallization.
Unexpected side-reactions Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous, as this compound is sensitive to moisture, especially under acidic conditions.

Experimental Protocols

General Work-up Procedure for Acid-Catalyzed Reactions (e.g., Acetal (B89532) Protection)
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method such as column chromatography, distillation, or recrystallization.

General Work-up for Bodroux-Chichibabin Aldehyde Synthesis

The Bodroux-Chichibabin synthesis involves the reaction of a Grignard reagent with an orthoformate to form a diethyl acetal, which is then hydrolyzed to the corresponding aldehyde.

  • Hydrolysis of the Acetal Intermediate: After the initial reaction with the Grignard reagent is complete, the reaction mixture is cooled and then treated with a dilute acid to hydrolyze the acetal to the aldehyde. A common choice is dilute sulfuric acid or hydrochloric acid. The hydrolysis is typically performed at room temperature or with gentle heating.

  • Extraction: Once the hydrolysis is complete, the mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent like diethyl ether.

  • Washing: The combined organic extracts are washed with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent and the solvent is removed by distillation or rotary evaporation.

  • Purification: The crude aldehyde is then purified, often by distillation.

Quantitative Data Summary

Byproduct Molecular Weight ( g/mol ) Boiling Point (°C) Water Solubility Notes
Isopropanol60.182.6MiscibleForms an azeotrope with water (boiling point ~80.4 °C).
Isopropyl formate88.1168Slightly solubleHas a characteristic fruity odor.

Visualizations

Hydrolysis of this compound

Technical Support Center: Triisopropyl Orthoformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing byproducts from reactions involving triisopropyl orthoformate.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in reactions involving this compound, such as the Bodroux-Chichibabin aldehyde synthesis?

A1: The primary byproducts in reactions like the Bodroux-Chichibabin synthesis, where this compound reacts with a Grignard reagent, are isopropyl alcohol and magnesium salts. The reaction proceeds through an intermediate acetal, which is then hydrolyzed to the desired aldehyde. This hydrolysis step releases isopropyl alcohol. Unreacted Grignard reagent and magnesium salts from the Grignard formation are also present. Additionally, hydrolysis of the this compound starting material can occur, which also generates isopropyl alcohol and isopropyl formate.

Q2: What is the standard workup procedure for a reaction between this compound and a Grignard reagent?

A2: A standard aqueous workup is employed to quench the reaction and remove inorganic byproducts. This typically involves carefully quenching the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to destroy any unreacted Grignard reagent. Subsequently, a dilute acid, such as 1 M HCl, is added to dissolve the magnesium salts and facilitate their removal in the aqueous phase during extraction.[1]

Q3: How can I remove the isopropyl alcohol byproduct from my desired aldehyde product?

A3: Several methods can be employed to remove isopropyl alcohol:

  • Distillation: If the desired aldehyde is thermally stable and has a significantly different boiling point from isopropyl alcohol (boiling point: 82.6 °C), fractional distillation is an effective method. Aldehydes often have lower boiling points than their corresponding alcohols, which can facilitate this separation.[2]

  • Aqueous Extraction: Isopropyl alcohol is highly soluble in water. During the aqueous workup, a significant portion of the isopropyl alcohol will partition into the aqueous layer. Multiple extractions with water or brine can further reduce the amount of isopropyl alcohol in the organic layer.

  • Sodium Bisulfite Extraction: This method is highly effective for separating aldehydes from alcohols and other non-carbonyl impurities. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be extracted into the aqueous phase, leaving the isopropyl alcohol in the organic layer. The aldehyde can then be recovered from the aqueous layer.[3][4]

Q4: My aldehyde product seems to be contaminated with an acidic impurity. What is it and how can I remove it?

A4: Aldehydes are prone to air oxidation, which converts them into the corresponding carboxylic acids. This is a common impurity, especially if the product has been stored for some time. To remove the carboxylic acid, you can wash the organic solution of your product with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will be extracted into the aqueous layer.

Troubleshooting Guide

Problem 1: An emulsion has formed during the aqueous workup, and the organic and aqueous layers will not separate.

  • Cause: High concentrations of salts or the presence of fine solid precipitates can lead to the formation of stable emulsions.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for a period; the layers may separate on their own.[1]

    • Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]

    • Filtration: In cases of persistent emulsions caused by solids, filtering the entire mixture through a pad of celite can be effective.[1]

    • Solvent Modification: Adding a small amount of a different organic solvent or a small amount of ethanol (B145695) can sometimes disrupt the emulsion.

Problem 2: After purification by distillation, the yield of my aldehyde is very low.

  • Cause:

    • Aldol (B89426) Condensation: If the distillation is performed under basic conditions, aldehydes with α-hydrogens can undergo aldol condensation, leading to higher boiling point byproducts and loss of the desired product.[5]

    • Thermal Decomposition: The aldehyde may be thermally unstable at the distillation temperature.

  • Solution:

    • Neutralize Before Distillation: Ensure the crude product is neutralized by washing with water or a buffer solution before distillation.

    • Vacuum Distillation: If the aldehyde has a high boiling point, perform the distillation under reduced pressure to lower the required temperature and minimize thermal decomposition.

Problem 3: The sodium bisulfite extraction is not effectively removing my aldehyde.

  • Cause:

    • Solvent Choice: The efficiency of the bisulfite adduct formation can be solvent-dependent. For aliphatic aldehydes, a water-miscible solvent like dimethylformamide (DMF) is often more effective than methanol (B129727).[4]

    • Steric Hindrance: Very sterically hindered aldehydes may react slowly or not at all with sodium bisulfite.

  • Solution:

    • Optimize Solvent: For aliphatic aldehydes, dissolve the crude mixture in DMF before adding the saturated sodium bisulfite solution.[4]

    • Increase Reaction Time: Allow for a longer mixing time with the bisulfite solution to facilitate the reaction with more hindered aldehydes.

    • Alternative Purification: If bisulfite extraction is ineffective, consider other purification methods such as column chromatography.

Data Presentation

The following table summarizes the effectiveness of the sodium bisulfite extraction protocol for the purification of aldehydes.

Purification MethodTypical PurityTypical Recovery RateApplicabilityReference
Sodium Bisulfite Extraction> 95%> 95%Aromatic and aliphatic aldehydes, unhindered ketones[4]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Bodroux-Chichibabin Reaction

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring to quench any unreacted Grignard reagent.

  • Acidification: To dissolve the resulting magnesium salts, add 1 M hydrochloric acid (HCl) until the aqueous layer becomes clear.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and shake to extract the product.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer and collect the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if an acidic impurity is suspected)

    • Brine (saturated NaCl solution)

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Purification of Aldehydes using Sodium Bisulfite Extraction

This protocol is adapted from Boucher, et al. (2017).[3]

  • Dissolution: Dissolve the crude product mixture in a suitable water-miscible solvent (e.g., methanol for aromatic aldehydes, dimethylformamide for aliphatic aldehydes) in a separatory funnel.[4]

  • Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.

  • Extraction: Add a water-immiscible organic solvent (e.g., diethyl ether, hexanes) and additional water. Shake the funnel to partition the components.

  • Separation: Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer, while byproducts like isopropyl alcohol will remain in the organic layer. Collect both layers.

Protocol 3: Recovery of Aldehyde from Bisulfite Adduct

  • Basification: Place the aqueous layer containing the bisulfite adduct in a separatory funnel. Add a fresh portion of an organic solvent.

  • Reversal: Slowly add a base, such as 10% aqueous sodium hydroxide, until the solution is strongly basic (pH > 10). This will reverse the bisulfite addition.[3]

  • Extraction: Shake the funnel to extract the liberated aldehyde into the organic layer.

  • Separation and Washing: Separate the layers and wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure to obtain the purified aldehyde.

Visualizations

Reaction_Byproducts TIPO This compound Acetal Intermediate Acetal TIPO->Acetal Grignard Grignard Reagent (R-MgX) Grignard->Acetal Hydrolysis Acidic Hydrolysis (H₃O⁺) Acetal->Hydrolysis Aldehyde Desired Aldehyde (R-CHO) Hydrolysis->Aldehyde Byproducts Byproducts Hydrolysis->Byproducts IPA Isopropyl Alcohol Byproducts->IPA Salts Magnesium Salts Byproducts->Salts

Caption: General reaction scheme showing the formation of the desired aldehyde and major byproducts.

Aqueous_Workup start Reaction Mixture quench 1. Quench with sat. NH₄Cl start->quench acidify 2. Acidify with 1M HCl quench->acidify extract 3. Extract with Organic Solvent acidify->extract separate 4. Separate Layers extract->separate organic_layer Organic Layer (Product + IPA) separate->organic_layer Contains Product aqueous_layer Aqueous Layer (Salts + some IPA) separate->aqueous_layer Discard wash 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) organic_layer->wash dry 6. Dry with Na₂SO₄ wash->dry concentrate 7. Concentrate dry->concentrate end Crude Product concentrate->end

Caption: Experimental workflow for a standard aqueous workup of a Grignard reaction.

Bisulfite_Purification start Crude Product (Aldehyde + IPA) dissolve 1. Dissolve in Miscible Solvent (e.g., MeOH or DMF) start->dissolve add_bisulfite 2. Add sat. NaHSO₃ (aq) dissolve->add_bisulfite extract 3. Extract with Organic Solvent add_bisulfite->extract separate 4. Separate Layers extract->separate organic_layer Organic Layer (IPA + other impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Aldehyde-Bisulfite Adduct) separate->aqueous_layer Contains Product basify 5. Basify Aqueous Layer (NaOH) aqueous_layer->basify extract_aldehyde 6. Extract Aldehyde basify->extract_aldehyde end Purified Aldehyde extract_aldehyde->end

Caption: Experimental workflow for the purification of an aldehyde using sodium bisulfite extraction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Triisopropyl Orthoformate and Trimethyl Orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic strategies. Orthoformates are versatile compounds widely employed as protecting groups for aldehydes and ketones, as dehydrating agents, and as precursors in the formation of various functional groups. This guide provides an objective comparison of the reactivity of two commonly used orthoformates: triisopropyl orthoformate and trimethyl orthoformate, supported by experimental data and detailed protocols.

Executive Summary

The primary difference in reactivity between this compound and trimethyl orthoformate stems from steric hindrance. The bulky isopropoxy groups of this compound render it less reactive than the sterically smaller methoxy (B1213986) groups of trimethyl orthoformate. This difference in reactivity can be strategically exploited in organic synthesis. Trimethyl orthoformate is a more general-purpose and faster-acting reagent for reactions such as acetalization. Conversely, the increased steric bulk of this compound can lead to higher selectivity and prevent unwanted side reactions, making it a valuable tool in complex molecular syntheses.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in physical properties and reactivity between the two orthoformates.

FeatureTrimethyl OrthoformateThis compound
Formula HC(OCH₃)₃HC(OCH(CH₃)₂)₃
Molecular Weight 106.12 g/mol 190.28 g/mol
Boiling Point 101-103 °C162-164 °C
Reactivity HighModerate to Low
Steric Hindrance LowHigh
Primary Use Acetalization, ketalization, formylation, dehydrating agent.[1][2]Selective acetalization, dehydrating agent with minimal side-product formation.[3]
Advantages Faster reaction rates, readily available.Higher selectivity, reduced side reactions in complex substrates.[3]
Disadvantages Can be less selective with multifunctional compounds.Slower reaction rates, may require more forcing conditions.

Reactivity Insights: The Role of Steric Hindrance

The difference in reactivity is primarily a consequence of the steric bulk of the alkoxy groups. The three methoxy groups in trimethyl orthoformate present a relatively small steric shield around the central carbon atom, allowing for easier nucleophilic attack by substrates such as aldehydes and ketones. In contrast, the three bulky isopropoxy groups in this compound create significant steric congestion, hindering the approach of nucleophiles.

This steric effect is a critical consideration in reaction design. While trimethyl orthoformate will react more rapidly, this compound's reluctance to react can be advantageous. For instance, in a molecule with multiple carbonyl groups of varying steric environments, this compound may selectively protect the less hindered carbonyl, a feat that would be challenging with the more reactive trimethyl orthoformate. Furthermore, in certain rearrangement reactions, the high bulkiness of this compound has been shown to prevent the formation of undesired rearranged products.[3]

Steric_Hindrance_Effect TMO HC(OCH₃)₃ TransitionState1 Transition State TMO->TransitionState1 Fast Attack TIPO HC(OCH(CH₃)₂)₃ label_fast Lower Steric Hindrance => Faster Reaction Aldehyde1 R-CHO Aldehyde1->TransitionState1 Aldehyde2 R-CHO Acetal1 R-CH(OCH₃)₂ TransitionState1->Acetal1 Rapid Formation TransitionState2 Transition State Acetal2 R-CH(OCH(CH₃)₂)₂ TIPO->TransitionState2 Slow Attack label_slow Higher Steric Hindrance => Slower Reaction Aldehyde2->TransitionState2 TransitionState2->Acetal2 Slower Formation

Experimental Protocols: Acetalization of Benzaldehyde (B42025)

The following protocols provide a general method for the protection of benzaldehyde as its corresponding acetal (B89532) using both trimethyl orthoformate and this compound. These procedures highlight the expected differences in reaction conditions.

Materials:

  • Benzaldehyde

  • Trimethyl orthoformate or this compound

  • Anhydrous methanol (B129727) or isopropanol (B130326)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758) (DCM) or Diethyl ether

  • Standard laboratory glassware for reflux and workup

Experimental Workflow Diagram

Acetalization_Workflow start Start reactants Combine Benzaldehyde, Orthoformate, Alcohol, and p-TSA start->reactants reflux Reflux Reaction Mixture (Monitor by TLC) reactants->reflux workup Cool, Quench with NaHCO₃, and Extract with Organic Solvent reflux->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Acetal Product purify->product

Protocol 1: Using Trimethyl Orthoformate
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (5.0 g, 47.1 mmol), trimethyl orthoformate (7.5 g, 70.7 mmol, 1.5 equiv), and anhydrous methanol (25 mL).

  • Add p-toluenesulfonic acid monohydrate (0.09 g, 0.47 mmol, 0.01 equiv).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and quench by adding anhydrous sodium bicarbonate (0.5 g).

  • Stir for 15 minutes, then filter the mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzaldehyde dimethyl acetal.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Using this compound
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (5.0 g, 47.1 mmol), this compound (13.5 g, 70.7 mmol, 1.5 equiv), and anhydrous isopropanol (25 mL).

  • Add p-toluenesulfonic acid monohydrate (0.27 g, 1.41 mmol, 0.03 equiv). A higher catalyst loading may be necessary to drive the reaction.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC. The reaction is expected to be significantly slower, potentially requiring 8-24 hours.

  • Follow steps 4-9 from Protocol 1 for the workup and purification of benzaldehyde diisopropyl acetal.

Conclusion

The choice between this compound and trimethyl orthoformate is a strategic one, dictated by the specific requirements of the synthetic target. Trimethyl orthoformate offers a rapid and efficient means of forming acetals and other derivatives. However, for complex substrates requiring greater selectivity, the sterically hindered and less reactive this compound provides a valuable alternative, minimizing side reactions and enabling the selective protection of less hindered functional groups. A thorough understanding of their relative reactivities allows the synthetic chemist to harness the unique properties of each reagent to achieve the desired chemical transformation with precision and efficiency.

References

A Comparative Analysis of Triisopropyl Orthoformate and Triethyl Orthoformate as Water Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining anhydrous conditions is often critical for reaction success and product stability. Orthoformates are a versatile class of reagents frequently employed as water scavengers. This guide provides a detailed comparison of two common orthoformates, triisopropyl orthoformate (TIPO) and triethyl orthoformate (TEOF), to aid in the selection of the most appropriate reagent for specific research and development needs.

This analysis delves into the reaction kinetics, physical properties, and reaction byproducts of TIPO and TEOF, supported by experimental data. A generalized experimental protocol for evaluating their water-scavenging performance is also provided.

Performance Comparison: Reaction Kinetics

The primary function of a water scavenger is its reactivity towards water. The rate of hydrolysis is a key performance indicator. Experimental data on the uncatalyzed hydrolysis of TIPO and TEOF reveals a significant difference in their reaction rates.

CompoundUncatalyzed Hydrolysis Rate Constant (k_uncat)Relative Rate
Triethyl Orthoformate (TEOF)1.44 x 10⁻⁵ s⁻¹[1]~3.3x faster
This compound (TIPO)4.34 x 10⁻⁶ s⁻¹[1]1x

Table 1: Comparison of uncatalyzed hydrolysis rates of TEOF and TIPO.

As the data indicates, triethyl orthoformate hydrolyzes approximately 3.3 times faster than this compound under uncatalyzed conditions. This difference is primarily attributed to steric hindrance. The bulkier isopropyl groups of TIPO impede the approach of water to the central carbon atom more effectively than the ethyl groups of TEOF.

However, it is noteworthy that in the presence of a supramolecular host as a catalyst, the rate acceleration for TIPO (890-fold) is significantly higher than for TEOF (560-fold).[1] This suggests that the choice of scavenger may also be influenced by the catalytic conditions of the reaction system.

Physicochemical Properties

A comparison of the physical and chemical properties of TIPO and TEOF is essential for practical handling and application in various solvent systems.

PropertyThis compound (TIPO)Triethyl Orthoformate (TEOF)
Molecular Formula C₁₀H₂₂O₃[2]C₇H₁₆O₃[3]
Molecular Weight 190.28 g/mol [2]148.20 g/mol
Appearance Clear, colorless liquid[2]Clear, colorless liquid[3]
Boiling Point 65-66 °C @ 18 mmHg[2][4]145-146 °C @ 760 mmHg[3][5]
Density 0.854 g/mL at 25 °C[2]0.891 g/mL at 25 °C
Refractive Index n20/D 1.397[2]n20/D 1.391
Solubility Soluble in most organic solvents.Miscible with alcohols, acetone, ethers, and chloroform; slightly miscible with water.[3]

Table 2: Physicochemical properties of this compound and Triethyl Orthoformate.

Reaction Mechanism and Byproducts

Both TIPO and TEOF react with water, typically under acidic catalysis, to yield an ester and the corresponding alcohol. This reaction effectively removes water from the system.

The hydrolysis of triethyl orthoformate produces ethyl formate (B1220265) and two equivalents of ethanol.[6] By analogy, the hydrolysis of this compound yields isopropyl formate and two equivalents of isopropanol. The volatility of these byproducts can be a consideration for their removal from the reaction mixture post-scavenging.

G General Acid-Catalyzed Hydrolysis of Orthoformates cluster_0 Protonation cluster_1 Elimination cluster_2 Nucleophilic Attack cluster_3 Deprotonation & Further Reaction Orthoformate HC(OR)₃ Protonated_Orthoformate HC(OR)₂(⁺ORH) Orthoformate->Protonated_Orthoformate Fast H+ H⁺ Protonated_Orthoformate_2 HC(OR)₂(⁺ORH) Dialkoxycarbenium [HC(OR)₂]⁺ Dialkoxycarbenium_2 [HC(OR)₂]⁺ Alcohol ROH Protonated_Orthoformate_2->Dialkoxycarbenium Slow (Rate-Determining) Water H₂O Protonated_Hemiorthoformate HC(OR)₂(OH₂⁺) Protonated_Hemiorthoformate_2 HC(OR)₂(OH₂⁺) Dialkoxycarbenium_2->Protonated_Hemiorthoformate Fast Hemiorthoformate HC(OR)₂(OH) Formate_Ester Formate Ester + Alcohol Hemiorthoformate->Formate_Ester -> ... -> R'OCHO + ROH H+_out H⁺ Protonated_Hemiorthoformate_2->Hemiorthoformate Fast

Caption: Acid-catalyzed hydrolysis of orthoformates.

Experimental Protocols: Comparative Evaluation of Water-Scavenging Efficacy

To quantitatively compare the water-scavenging performance of TIPO and TEOF, a kinetic study can be performed. The following protocol outlines a general procedure.

Objective: To determine and compare the rate of water removal by this compound and triethyl orthoformate in a given solvent.

Materials:

  • This compound (TIPO)

  • Triethyl orthoformate (TEOF)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Deionized water

  • Karl Fischer titrator or Gas Chromatograph (GC)

  • Reaction vessel with a septum for sampling

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • Preparation of Solvent with Known Water Content:

    • Add a known volume of the anhydrous solvent to the reaction vessel.

    • Using a microsyringe, add a specific amount of deionized water to achieve a desired initial water concentration (e.g., 500 ppm).

    • Stir the solution until the water is fully dissolved.

  • Initiation of Water Scavenging:

    • At time zero (t=0), inject a stoichiometric excess of the orthoformate (TIPO or TEOF) into the reaction vessel. The amount should be calculated based on the initial water concentration.

  • Monitoring Water Content Over Time:

    • At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture using a dry syringe.

    • Immediately analyze the water content of the aliquot using a Karl Fischer titrator.

    • Alternatively, monitor the disappearance of the orthoformate and the appearance of the alcohol and ester byproducts using Gas Chromatography.

  • Data Analysis:

    • Plot the concentration of water versus time for both TIPO and TEOF.

    • Calculate the initial rate of water removal for each scavenger.

    • Determine the time required to reach a specific low level of water for each scavenger.

G Experimental Workflow for Comparing Water Scavenger Performance A Prepare Solvent with Known Water Content B Add Water Scavenger (TIPO or TEOF) at t=0 A->B C Withdraw Aliquots at Timed Intervals B->C D Analyze Water Content (Karl Fischer Titration) C->D E Plot [Water] vs. Time D->E F Calculate Reaction Rates and Compare Performance E->F

Caption: Workflow for scavenger performance comparison.

Conclusion

The choice between this compound and triethyl orthoformate as a water scavenger depends on the specific requirements of the chemical process.

  • Triethyl orthoformate (TEOF) is the more reactive and faster-acting water scavenger due to lower steric hindrance. It is a suitable choice when rapid and efficient water removal is paramount.

  • This compound (TIPO) exhibits slower reactivity with water. This can be advantageous in systems where a slower, more controlled removal of water is desired, or where the bulkier nature of the scavenger and its byproducts might offer benefits in terms of selectivity or subsequent purification steps.

For professionals in research and drug development, a thorough understanding of these differences, supported by the quantitative data and experimental frameworks presented, is crucial for optimizing reaction conditions and ensuring the quality and stability of their products.

References

A Comparative Guide to Analytical Methods for Monitoring Triisopropyl Orthoformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for monitoring reactions involving triisopropyl orthoformate. Understanding the progress of these reactions is critical for optimizing reaction conditions, ensuring product quality, and scaling up processes in pharmaceutical and chemical manufacturing. This compound is a versatile reagent and intermediate, and its reactions, such as hydrolysis and transesterification, are fundamental in organic synthesis. The choice of an appropriate analytical technique is paramount for achieving accurate and reliable reaction monitoring.

Key Analytical Techniques

The primary analytical methods for monitoring this compound reactions include:

  • In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Provides real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and quantitative analysis of the reaction mixture at discrete time points or in real-time using flow NMR.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful separation and detection technique ideal for identifying and quantifying volatile components in a reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile or thermally labile compounds, often requiring derivatization for UV detection of orthoformates and related species.

Performance Comparison

The following table summarizes the key performance characteristics of each analytical method for monitoring this compound reactions.

FeatureIn-situ FTIR SpectroscopyNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Analysis Time Real-time (seconds to minutes)Minutes to hours (for offline analysis); Real-time with flow NMR10-30 minutes per sample15-45 minutes per sample
Sample Preparation None (in-situ probe)Dilution in deuterated solventDilution, extraction, derivatization may be neededDilution, derivatization may be needed
Detection Limit ~0.1%~0.05% (with high-field NMR)ppm to ppb levelppm to ppb level
Quantification Good, requires calibrationExcellent, can be absolute with internal standardExcellent, requires calibrationExcellent, requires calibration
Selectivity Good, can distinguish functional groupsExcellent, provides detailed structural informationExcellent, separates and identifies individual componentsGood to excellent, depends on column and detector
Advantages Real-time monitoring, non-invasive, no sample preparationProvides detailed structural information, highly quantitativeHigh sensitivity and selectivity, established libraries for identificationVersatile for a wide range of compounds
Disadvantages Overlapping peaks can be challenging, requires chemometricsLower sensitivity than MS, higher equipment costDestructive technique, not suitable for real-time monitoringNot ideal for volatile compounds, may require derivatization

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific reaction conditions.

In-situ FTIR Spectroscopy

Objective: To monitor the real-time concentration changes of this compound and its reaction products.

Instrumentation:

  • FTIR spectrometer equipped with a DiComp (diamond composite) or silicon attenuated total reflectance (ATR) immersion probe.

  • Reaction vessel with a port for the in-situ probe.

Procedure:

  • Background Spectrum: Record a background spectrum of the reaction solvent and any catalysts or reagents present before the addition of this compound.

  • Reaction Initiation: Insert the ATR probe into the reaction mixture and begin data acquisition. Initiate the reaction by adding this compound.

  • Data Acquisition: Collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.[1]

  • Data Analysis: Monitor the decrease in the intensity of characteristic absorbance bands of this compound (e.g., C-O stretching vibrations) and the increase in the bands of the product(s). Develop a calibration model using spectra of known concentrations to convert absorbance to concentration.

NMR Spectroscopy

Objective: To quantify the conversion of this compound and the formation of products over time.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Prepare the NMR sample by dissolving a known amount of the quenched reaction mixture and an internal standard (e.g., 1,3,5-triisopropylbenzene) in a deuterated solvent.[2]

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei.[2]

  • Data Analysis: Integrate the signals corresponding to specific protons of this compound and the product(s). Calculate the molar ratio of the components relative to the internal standard to determine their concentrations.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound and volatile reaction products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column suitable for the analysis of ethers and esters (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: At specific time points, withdraw an aliquot of the reaction mixture. The sample may require quenching, extraction into a suitable solvent (e.g., dichloromethane), and drying over an anhydrous salt.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • Chromatographic Separation: Use a suitable temperature program to separate the components of the mixture. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min.

  • Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode to identify the components by comparing their mass spectra to a library (e.g., NIST). For quantification, selected ion monitoring (SIM) or selected reaction monitoring (SRM) can be used for higher sensitivity and selectivity.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the analytes.

High-Performance Liquid Chromatography (HPLC)

Objective: To analyze less volatile products or when derivatization is employed for detection.

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometer).

  • Reversed-phase C18 column.

Procedure:

  • Derivatization (if necessary): this compound and its immediate hydrolysis products may not have a UV chromophore. Derivatization with a UV-active agent may be necessary for sensitive detection.

  • Sample Preparation: At specific time points, withdraw an aliquot of the reaction mixture and quench it. Dilute the sample in the mobile phase.

  • Chromatographic Separation: Use an isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile/water mixture) to separate the components.

  • Detection: Monitor the elution of the analytes using the appropriate detector.

  • Quantification: Construct a calibration curve from the peak areas of standard solutions of known concentrations to determine the concentration of the analytes in the reaction samples.

Visualizing the Workflow and Reaction Pathway

The following diagrams, generated using Graphviz, illustrate the decision-making process for selecting an analytical method and a typical reaction pathway for this compound.

analytical_method_selection start Reaction Monitoring Goal real_time Real-time Monitoring? start->real_time structural_info Detailed Structural Info? real_time->structural_info No ftir In-situ FTIR real_time->ftir Yes volatility Analytes Volatile? structural_info->volatility No nmr NMR structural_info->nmr Yes gcms GC-MS volatility->gcms Yes hplc HPLC volatility->hplc No

Caption: Decision tree for selecting an analytical method.

hydrolysis_pathway TIPO This compound Intermediate Hemiorthoformate Intermediate TIPO->Intermediate + H2O (H+) Ester Isopropyl Formate Intermediate->Ester Alcohol Isopropanol Intermediate->Alcohol - Isopropanol Ester->Alcohol - Isopropanol Acid Formic Acid Ester->Acid + H2O (H+) Water H2O H_plus H+

Caption: Simplified hydrolysis pathway of this compound.

References

Validating Stereoselective Reactions: A Comparative Guide to Triisopropyl Orthoformate and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The precise validation of stereoselective reactions is a cornerstone of modern chemical research and drug development. The determination of enantiomeric excess (ee) or diastereomeric ratio (dr) is critical for assessing the efficacy and safety of chiral molecules. While numerous methods exist for this purpose, this guide provides a comparative analysis of the use of triisopropyl orthoformate for the formation of diastereomeric acetals against established techniques such as chiral chromatography and derivatization with other chiral agents. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their stereochemical analysis.

Principle of Diastereomeric Derivatization for Stereoselectivity Determination

The fundamental principle behind using a chiral derivatizing agent is to convert a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers. Diastereomers possess different physical and chemical properties, allowing for their differentiation and quantification by standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or achiral chromatography.

This compound can theoretically be used to derivatize chiral 1,2- and 1,3-diols to form diastereomeric acetals. The reaction involves the acid-catalyzed formation of a five- or six-membered cyclic acetal. If the diol is enantiomerically enriched, the resulting mixture of diastereomeric acetals can be analyzed, typically by ¹H NMR, where the non-equivalent protons of the diastereomers will exhibit distinct chemical shifts, allowing for the determination of their ratio.

Comparison of Analytical Methods

The choice of method for determining enantiomeric excess is often a balance between accuracy, sensitivity, sample throughput, and the nature of the analyte. Below is a comparison of using this compound for derivatization with other common methods.

FeatureThis compound Derivatization (NMR)Chiral HPLC/GCNMR with Chiral Solvating/Derivatizing Agents (e.g., Boric Acids)
Principle Formation of diastereomeric acetals with distinct NMR signals.Physical separation of enantiomers on a chiral stationary phase.Formation of diastereomeric complexes or derivatives with distinct NMR signals.[1][2]
Primary Output ¹H NMR spectrum with separate signals for each diastereomer.Chromatogram with baseline-separated peaks for each enantiomer.¹H, ¹⁹F, or ¹³C NMR spectrum showing distinct signals for each diastereomer.[2][3]
Quantitative Data Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.Enantiomeric excess (ee) calculated from the integrated peak areas.[1]Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.[1][2]
Sensitivity Generally lower than chromatographic methods.High sensitivity, suitable for trace analysis.Moderate to high, depending on the agent and NMR nucleus.[2]
Accuracy for ee Can be accurate, but may be limited by signal overlap and integration errors.High accuracy and precision with good baseline separation.[4]High accuracy, with errors often less than 2%.[2]
Sample Requirement Typically requires milligrams of sample.Can be performed with smaller sample quantities.[4]Typically requires milligrams of sample.[2]
Development Time May require optimization of derivatization conditions.Requires method development for column and mobile phase selection.[4]Often requires minimal method development.[2]
Instrumentation NMR spectrometer.HPLC or GC system with a chiral column.NMR spectrometer.[2]

Experimental Protocols

Below are detailed experimental protocols for the derivatization of a chiral diol using this compound (a proposed method based on general acetalization reactions) and a well-established method using a chiral boron agent for comparison.

Protocol 1: Proposed Derivatization of a Chiral Diol with this compound

Objective: To form diastereomeric acetals from a chiral diol for the determination of enantiomeric excess by ¹H NMR spectroscopy.

Materials:

  • Chiral diol sample (e.g., (R/S)-1,2-propanediol)

  • This compound

  • Anhydrous deuterated chloroform (B151607) (CDCl₃)

  • Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

  • NMR tube

  • Small reaction vial

Procedure:

  • In a clean, dry vial, dissolve approximately 10 mg of the chiral diol sample in 0.5 mL of anhydrous CDCl₃.

  • Add 1.2 equivalents of this compound to the solution.

  • Add a catalytic amount of PTSA (approximately 0.05 equivalents).

  • Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or ¹H NMR.

  • Transfer the reaction mixture to an NMR tube.

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify the distinct signals corresponding to the protons of the two diastereomeric acetals (e.g., the methine proton of the acetal).

  • Carefully integrate the signals for each diastereomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100

Protocol 2: Derivatization of a Chiral Diol with a Chiral Boron Agent (Established Method) [2]

Objective: To form diastereomeric boronate esters from a chiral diol for the determination of enantiomeric excess by ¹H NMR spectroscopy.[2]

Materials:

  • Chiral diol sample (e.g., racemic hydrobenzoin)

  • Chiral boric acid derivatizing agent (e.g., boric acid D as described in the literature)[2]

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tube

  • Ultrasonic bath

Procedure:

  • In an NMR tube, dissolve 10 mmol of the chiral diol sample and 30 mmol of the chiral boric acid derivatizing agent in 0.6 mL of CDCl₃.[2]

  • Mix the solution for 15 minutes at 25 °C using an ultrasonic bath.[2]

  • Acquire a high-resolution ¹H NMR spectrum (e.g., 400 MHz).[2]

  • Identify the well-separated signals corresponding to the aromatic protons of the chiral derivatizing agent in the two diastereomeric boronate esters.[2]

  • Integrate the distinct signals for each diastereomer.[2]

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for determining enantiomeric excess using a derivatization agent and a logical comparison of the key analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis chiral_diol Chiral Diol Sample reaction Derivatization Reaction chiral_diol->reaction derivatizing_agent Derivatizing Agent (e.g., this compound) derivatizing_agent->reaction diastereomers Mixture of Diastereomers reaction->diastereomers nmr_analysis NMR Spectroscopy diastereomers->nmr_analysis data_processing Data Processing (Integration of Signals) nmr_analysis->data_processing ee_calculation Enantiomeric Excess Calculation data_processing->ee_calculation

Fig. 1: Experimental workflow for ee determination via derivatization.

logical_comparison cluster_methods Analytical Methods for ee Determination cluster_criteria Comparison Criteria derivatization_nmr Derivatization + NMR (e.g., Orthoformate) accuracy Accuracy derivatization_nmr->accuracy Good sensitivity Sensitivity derivatization_nmr->sensitivity Moderate throughput Throughput derivatization_nmr->throughput Low-Medium cost Cost/Instrumentation derivatization_nmr->cost NMR Access development Method Development derivatization_nmr->development Moderate chiral_hplc Chiral HPLC/GC chiral_hplc->accuracy High chiral_hplc->sensitivity High chiral_hplc->throughput Medium-High chiral_hplc->cost Dedicated System chiral_hplc->development High chiral_solvating_agents Chiral Solvating Agents + NMR chiral_solvating_agents->accuracy High chiral_solvating_agents->sensitivity Moderate chiral_solvating_agents->throughput Low-Medium chiral_solvating_agents->cost NMR Access chiral_solvating_agents->development Low

Fig. 2: Logical comparison of methods for enantiomeric excess determination.

Conclusion

The validation of stereoselective reactions through the determination of enantiomeric excess is a critical analytical challenge. While the use of this compound to form diastereomeric acetals from chiral diols is a theoretically sound approach, it is not a widely documented method in the scientific literature. In contrast, techniques such as chiral chromatography and NMR spectroscopy with well-established chiral derivatizing agents, like chiral boric acids, offer robust and reliable alternatives.[1][2]

For researchers considering the use of this compound, it is recommended to perform a thorough validation against a known standard and compare the results with an established method to ensure accuracy and reliability. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the available instrumentation.

References

Spectroscopic Analysis for Product Confirmation: A Comparative Guide to Using Triisopropyl Orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the protection of carbonyl groups is a fundamental strategy, and the formation of acetals is a widely employed tactic. Triisopropyl orthoformate has emerged as a valuable reagent for this purpose, particularly when mild reaction conditions and specific steric requirements are paramount. This guide provides a comprehensive comparison of this compound with other common acetalization methods, supported by experimental data and detailed spectroscopic protocols for product confirmation.

Spectroscopic Confirmation of Acetal (B89532) Formation

The conversion of an aldehyde to a diisopropyl acetal using this compound can be reliably monitored and confirmed through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Infrared (IR) Spectroscopy

A key indicator of a successful reaction is the disappearance of the strong carbonyl (C=O) stretching vibration of the starting aldehyde and the appearance of new C-O stretching bands characteristic of the acetal product.

Functional GroupCharacteristic IR Absorption (cm⁻¹)Observation
Aldehyde C=O1740-1720 (aliphatic), 1710-1685 (α,β-unsaturated)Disappears upon reaction completion.[1]
Aldehyde C-H2830-2695Disappears upon reaction completion.[1]
Acetal C-O~1150 and ~1050Appear in the product spectrum.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the formation of the desired acetal.

¹H NMR: The most telling sign of product formation is the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a new singlet for the acetal proton (CH(OR)₂) around 5-6 ppm. New signals corresponding to the isopropyl groups of the orthoformate will also be present in the product spectrum.

¹³C NMR: The carbonyl carbon signal (typically >190 ppm) of the aldehyde will be absent in the product spectrum, replaced by a new signal for the acetal carbon (around 100 ppm).

Comparative Analysis of Acetalization Reagents

While this compound is an effective reagent, its performance in terms of yield and reaction time can be compared with other common orthoformates and traditional acetalization methods. The choice of reagent often depends on the substrate, desired reaction conditions, and the required stability of the resulting acetal.

Reagent/MethodTypical Reaction ConditionsTypical YieldsAdvantagesDisadvantages
This compound Acid catalyst (e.g., p-TsOH), reflux in isopropanol (B130326)Good to ExcellentMild conditions, useful for sterically hindered substrates.Can be slower than less hindered orthoformates; may result in lower yields with some substrates due to steric bulk.[3]
Trimethyl Orthoformate Acid catalyst (e.g., p-TsOH), methanol (B129727), RT to 50°C91-100%[4]High reactivity, excellent yields, short reaction times.Produces methanol as a byproduct.
Triethyl Orthoformate Acid catalyst, ethanol (B145695), refluxGood to Excellent[5]Good reactivity, commonly used.Produces ethanol as a byproduct.
Ethylene Glycol & Dean-Stark Acid catalyst (e.g., p-TsOH), toluene, refluxHighForms stable cyclic acetals (dioxolanes).Requires higher temperatures and removal of water.

Experimental Protocols

General Procedure for Acetal Formation with this compound

This protocol is a representative example for the formation of a diisopropyl acetal from an aldehyde.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.5 - 2.0 eq)

  • Anhydrous isopropanol (solvent)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)

Procedure:

  • To a solution of the aldehyde in anhydrous isopropanol, add this compound.

  • Add a catalytic amount of p-TsOH to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Analysis of the Product

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Confirm the absence of the aldehyde proton and carbonyl carbon signals and the presence of the characteristic acetal proton and carbon signals, as well as the signals for the isopropyl groups.

IR Spectroscopy:

  • Obtain an IR spectrum of the purified product (e.g., as a thin film on a salt plate or as a KBr pellet).

  • Verify the absence of the strong C=O stretching band of the starting aldehyde and the presence of the C-O stretching bands of the acetal.

GC-MS Analysis:

  • Dissolve a small amount of the reaction mixture or purified product in a volatile organic solvent.

  • Inject the sample into the GC-MS.

  • Analyze the chromatogram to determine the purity of the product and the mass spectrum to confirm its molecular weight.[6][7]

Visualizing the Workflow and Reagent Comparison

To further clarify the process and the choice of reagents, the following diagrams illustrate the experimental workflow and a comparison of orthoformate structures.

G cluster_workflow Experimental Workflow: Acetal Formation and Confirmation cluster_spectroscopy Spectroscopic Analysis A Reactants: Aldehyde + this compound + Acid Catalyst B Reaction (Reflux) A->B C Workup (Quench, Extract, Dry) B->C D Purification (Column Chromatography) C->D E Product Confirmation D->E F IR Spectroscopy (Monitor C=O disappearance) E->F G NMR Spectroscopy (¹H and ¹³C for structure) E->G H GC-MS (Purity and MW) E->H G cluster_comparison Comparison of Orthoformate Reagents TIPO This compound TIPO_struct Structure: HC(O-iPr)₃ TIPO->TIPO_struct TMOF Trimethyl Orthoformate TMOF_struct Structure: HC(OMe)₃ TMOF->TMOF_struct TIPO_props Properties: - More sterically hindered - Less reactive TIPO_struct->TIPO_props TMOF_props Properties: - Less sterically hindered - More reactive TMOF_struct->TMOF_props

References

Assessing the Efficiency of Triisopropyl Orthoformate as a Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Triisopropyl orthoformate has emerged as a valuable reagent for the protection of hydroxyl and carbonyl functionalities. This guide provides a comprehensive comparison of this compound with other common protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound, with the chemical formula CH[OCH(CH₃)₂]₃, serves a dual role in organic synthesis. It is not only a precursor for the formation of diisopropyl acetal (B89532) and ketal protecting groups for diols, aldehydes, and ketones, but it also acts as an efficient dehydrating agent, driving the equilibrium of protection reactions towards completion. The steric bulk imparted by the three isopropyl groups significantly influences its reactivity, stability, and selectivity compared to less hindered orthoformates and other classes of protecting groups.

Comparison of Protecting Groups for Diols

The protection of 1,2- and 1,3-diols is a common requirement in the synthesis of complex molecules such as carbohydrates and natural products. This compound offers an alternative to other widely used protecting groups.

Table 1: Comparison of Protecting Groups for 1,2- and 1,3-Diols

Protecting GroupReagent(s)Typical ConditionsTypical YieldsDeprotection ConditionsKey AdvantagesKey Disadvantages
Diisopropyl Acetal This compound, Acid Catalyst (e.g., CSA, p-TsOH)Anhydrous solvent (e.g., CH₂Cl₂, DMF), RT to refluxGood to ExcellentMild aqueous acid (e.g., AcOH, dilute HCl)Steric bulk can offer enhanced stability.Steric hindrance may slow down the protection reaction.
Acetonide 2,2-Dimethoxypropane, Acid Catalyst (e.g., p-TsOH)Acetone or CH₂Cl₂, RTExcellentMild aqueous acidReadily formed, well-established.Can be labile to some acidic conditions.
Triisopropylsilyl (TIPS) Ether TIPSCl, Imidazole or other baseAnhydrous aprotic solvent (e.g., DMF, CH₂Cl₂), 0 °C to RTExcellentFluoride source (e.g., TBAF) or strong acidVery stable to a wide range of conditions.[1]Requires specific and sometimes harsh deprotection conditions.[1]
TIPDS Ether TIPDSCl₂, Imidazole or PyridineAnhydrous aprotic solvent (e.g., DMF, CH₂Cl₂), 0 °C to RTHighFluoride source (e.g., TBAF)Bridges 1,2- and 1,3-diols, highly stable.Reagent is more specialized.

While specific quantitative data directly comparing this compound with other diol protecting groups in a single study is limited, the choice often hinges on the desired stability of the protecting group and the orthogonality required for subsequent synthetic steps. The steric hindrance of the diisopropyl acetal can be advantageous in providing greater stability compared to the corresponding acetonide.

Comparison of Protecting Groups for Aldehydes and Ketones

The protection of carbonyl groups is crucial to prevent their reaction with nucleophiles or bases. Acyclic acetals and ketals formed from orthoformates are a common strategy.

Table 2: Comparison of Protecting Groups for Aldehydes and Ketones

Protecting GroupReagent(s)Typical ConditionsTypical YieldsDeprotection ConditionsKey AdvantagesKey Disadvantages
Diisopropyl Acetal/Ketal This compound, Isopropanol, Acid CatalystAnhydrous isopropanol, RT to refluxGood to ExcellentMild aqueous acidMore sterically hindered than dimethyl or diethyl acetals.Formation may be slower for hindered carbonyls.
Dimethyl Acetal/Ketal Trimethyl Orthoformate, Methanol, Acid CatalystAnhydrous methanol, RT to refluxExcellentVery mild aqueous acidReadily formed, easily removed.Less stable than more hindered acetals.
Diethyl Acetal/Ketal Triethyl Orthoformate, Ethanol, Acid CatalystAnhydrous ethanol, RT to refluxExcellentMild aqueous acidGood balance of stability and ease of removal.
1,3-Dioxolane Ethylene Glycol, Acid Catalyst, Dehydrating AgentToluene, reflux with Dean-Stark trapExcellentAqueous acidCyclic acetal provides enhanced stability.May require slightly stronger deprotection conditions than acyclic acetals.

The increased steric bulk of the diisopropyl acetal/ketal can offer enhanced stability under certain reaction conditions compared to the less hindered dimethyl and diethyl analogs. However, this same steric hindrance can sometimes lead to slower reaction rates during the protection of sterically congested carbonyl compounds.[1]

Experimental Protocols

Detailed experimental procedures are essential for the successful application of protecting groups. Below are representative protocols for the use of this compound and a common alternative.

Protocol 1: Protection of a Diol using this compound

Objective: To protect a 1,2- or 1,3-diol as a diisopropyl acetal.

Materials:

  • Diol (1.0 equiv)

  • This compound (1.5 - 2.0 equiv)

  • Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or N,N-dimethylformamide (DMF)

  • Triethylamine (B128534) or saturated sodium bicarbonate solution for quench

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the diol in anhydrous CH₂Cl₂ or DMF, add this compound.

  • Add the acid catalyst (CSA or p-TsOH) to the mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the substrate.

  • Upon completion, cool the reaction to room temperature and quench the catalyst by adding a few drops of triethylamine or washing with saturated sodium bicarbonate solution.

  • If necessary, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diisopropyl acetal by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a Diisopropyl Acetal

Objective: To remove the diisopropyl acetal protecting group to regenerate the diol.

Materials:

  • Diisopropyl acetal-protected compound (1.0 equiv)

  • Acetic acid/water mixture (e.g., 80% aqueous acetic acid) or dilute hydrochloric acid (e.g., 1M HCl) in a suitable solvent like tetrahydrofuran (B95107) (THF)

  • Base for neutralization (e.g., saturated sodium bicarbonate solution)

  • Solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the diisopropyl acetal-protected compound in a suitable solvent mixture (e.g., THF/water).

  • Add the acidic solution (e.g., aqueous acetic acid or dilute HCl).

  • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by the careful addition of a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diol.

  • Purify if necessary by column chromatography or recrystallization.

Visualization of Experimental Workflow

The general workflow for the protection and deprotection of a functional group can be visualized to illustrate the logical relationship between the steps.

G General Workflow for Protecting Group Strategy cluster_protection Protection Step cluster_synthesis Synthetic Transformation cluster_deprotection Deprotection Step Start Starting Material (with functional group) Reagents Add Protecting Group Reagent (e.g., this compound) Start->Reagents Protection Reaction Protected Protected Intermediate Reagents->Protected Reaction Perform Desired Reaction (on other parts of the molecule) Protected->Reaction Deprotect_Reagents Add Deprotecting Agent (e.g., Aqueous Acid) Reaction->Deprotect_Reagents Final_Product Final Product (regenerated functional group) Deprotect_Reagents->Final_Product Deprotection Reaction

References

A Comparative Guide to Catalytic Systems for Triisopropyl Orthoformate Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triisopropyl orthoformate [CH(O-i-Pr)₃] serves as a crucial reagent in modern organic synthesis, primarily for the protection of carbonyl groups as diisopropyl acetals and ketals. Its steric bulk offers unique selectivity and stability properties compared to smaller analogues like trimethyl or triethyl orthoformate. The efficiency of these protection reactions is critically dependent on the choice of catalyst. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal system for their specific application.

Comparative Performance of Catalytic Systems

The selection of a catalyst for this compound mediated reactions is a trade-off between reactivity, cost, and functional group tolerance. Both Brønsted and Lewis acids are effective promoters, with their performance varying based on the substrate and reaction conditions. While direct side-by-side comparative data for this compound is sparse in the literature, this section compiles representative data to illustrate the efficacy of common catalysts in related transformations.

It is a general principle that the significant steric hindrance of this compound can lead to lower reaction yields or require more forcing conditions compared to less bulky orthoformates.[1]

Table 1: Comparison of Catalytic Systems for Orthoformate-Mediated Acetalization/Ketalization

Catalyst SystemCatalyst TypeSubstrate ExampleCatalyst LoadingReagentSolventTemp (°C)TimeYield (%)Reference
TfOH Brønsted AcidDiaryl KetoneCatalyticThis compoundIsopropanolReflux24 hHigh[2] (Implied)
p-TSA Brønsted AcidKeto Ester5 mol%1,2-DiolTolueneReflux2 h96[3]
FeCl₃ Lewis AcidAldehydes/Ketones0.5 mmolTrimethyl OrthoformateNoneRT20-60 min87-92[1]
Sc(OTf)₃ Lewis AcidKetones1-10 mol%N/A (Ketimine Syn.)CH₂Cl₂401-12 hHigh[4] (Illustrative)

Detailed Experimental Protocols

A robust and reproducible experimental protocol is essential for success. Below is a representative procedure for the protection of a diaryl ketone using a strong Brønsted acid catalyst, adapted from established methods.[2]

Protocol: Diisopropyl Ketal Formation from a Diaryl Ketone

Materials:

  • Diaryl Ketone (1.0 eq)

  • This compound (10.0 eq)

  • Isopropanol (Solvent)

  • Trifluoromethanesulfonic Acid (TfOH) (approx. 0.1 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • To a solution of the diaryl ketone (1.0 eq) in isopropanol, add this compound (10.0 eq).

  • Add a catalytic amount of trifluoromethanesulfonic acid (e.g., 1-2 drops from a pipette) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require up to 24 hours for complete conversion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the pure diisopropyl ketal.

Visualized Mechanisms and Workflows

Understanding the reaction pathway and experimental sequence is crucial for optimization and troubleshooting. The following diagrams, generated using Graphviz, illustrate the key processes involved.

1. Reaction Mechanism

The protection of a ketone with this compound is an acid-catalyzed process. The catalyst protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack.

G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack & Intermediate Formation cluster_2 Final Product Formation Ketone R(C=O)R' Activated_Ketone R(C=OH+)R' Ketone->Activated_Ketone Protonation H_plus H+ Hemiketal_Carbocation Intermediate Carbocation Activated_Ketone->Hemiketal_Carbocation Eliminates iPrOH Orthoformate HC(O-iPr)₃ Orthoformate->Activated_Ketone Attack Final_Ketal R-C(O-iPr)₂-R' Hemiketal_Carbocation->Final_Ketal Second Attack & Deprotonation Orthoformate2 HC(O-iPr)₃ Orthoformate2->Hemiketal_Carbocation G A Combine Ketone, Orthoformate, & Solvent in Flask B Add Catalyst A->B C Heat to Reflux & Monitor B->C D Cool to Room Temp. C->D E Quench with NaHCO₃ (aq) D->E F Extract with Organic Solvent E->F G Wash with Water & Brine F->G H Dry (e.g., MgSO₄) & Filter G->H I Concentrate in vacuo H->I J Purify (Chromatography/Distillation) I->J G Start Start: Need to Protect Carbonyl Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Cost_Constraint Is cost a major constraint? Acid_Sensitive->Cost_Constraint No Mild_Lewis Use milder Lewis Acid (e.g., FeCl₃) Acid_Sensitive->Mild_Lewis Yes Strong_Lewis Use strong Lewis Acid (e.g., Sc(OTf)₃) Cost_Constraint->Strong_Lewis No Bronsted Use Brønsted Acid (e.g., p-TSA) Cost_Constraint->Bronsted Yes

References

A Comparative Guide to the Hydrolysis Kinetics of Triisopropyl Orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hydrolysis kinetics of triisopropyl orthoformate, offering insights into its stability and reactivity under various conditions. By presenting experimental data from published studies, this document serves as a valuable resource for researchers utilizing orthoformates in applications such as drug delivery, diagnostics, and organic synthesis.

Performance Comparison: this compound vs. Other Orthoesters

The rate of hydrolysis of orthoesters is highly dependent on the steric and electronic nature of their alkoxy groups, as well as the reaction conditions, particularly pH. This compound, with its bulky isopropyl groups, exhibits distinct hydrolytic behavior compared to less sterically hindered analogs like triethyl orthoformate and trimethyl orthoformate.

Supramolecularly Catalyzed Hydrolysis

Kinetic studies employing a self-assembled supramolecular host (a Ga₄L₆ tetrahedral cage) have provided valuable data on the relative hydrolysis rates of this compound and triethyl orthoformate in a basic medium (pH 11.0 at 50°C). Under these conditions, the hydrolysis is significantly accelerated compared to the uncatalyzed reaction.[1][2]

Table 1: Michaelis-Menten Kinetic Parameters for the Supramolecularly Catalyzed Hydrolysis of Orthoformates [1][2]

OrthoformateVmax (M s⁻¹)KM (mM)kcat (s⁻¹)kuncat (s⁻¹)Rate Acceleration (kcat/kuncat)Specificity Constant (kcat/KM) (M⁻¹s⁻¹)
This compound9.22 x 10⁻⁶7.693.86 x 10⁻³4.34 x 10⁻⁶8900.50
Triethyl orthoformate1.79 x 10⁻⁵21.58.06 x 10⁻³1.44 x 10⁻⁵5600.37

The data reveals that within this catalytic system, this compound is hydrolyzed more efficiently than triethyl orthoformate, as indicated by its higher specificity constant (kcat/KM).[1][2] This is attributed to a more favorable binding within the catalyst's hydrophobic cavity. The rate acceleration for the catalyzed hydrolysis of this compound is a remarkable 890-fold over the uncatalyzed reaction under the same conditions.[1][2]

General Acid-Catalyzed Hydrolysis

In acidic conditions, the hydrolysis of orthoesters typically proceeds via an A-1 mechanism, which involves a rapid, reversible protonation of the orthoester followed by a rate-determining unimolecular cleavage to form a dialkoxycarbenium ion and an alcohol.

While specific pH-rate profiles for the acid-catalyzed hydrolysis of this compound are not extensively detailed in the reviewed literature, the general trend for orthoesters is a significant increase in the hydrolysis rate with decreasing pH.[3] The steric bulk of the isopropyl groups in this compound is expected to influence the rate of hydrolysis compared to less hindered orthoesters. Generally, increased steric hindrance around the central carbon can decrease the rate of hydrolysis.

Experimental Protocols

Monitoring Orthoester Hydrolysis by ¹H NMR Spectroscopy

A common and effective method for monitoring the kinetics of orthoester hydrolysis is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the direct observation and quantification of the disappearance of the orthoester and the appearance of the hydrolysis products over time.

Materials:

  • Orthoester (e.g., this compound)

  • Buffer solutions of desired pH (e.g., phosphate (B84403) or acetate (B1210297) buffers)

  • Deuterated solvent (e.g., D₂O) for locking the NMR spectrometer

  • Internal standard (optional, for precise quantification)

  • NMR spectrometer

  • Thermostatted NMR sample holder

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the orthoester in a suitable deuterated solvent.

    • Prepare buffer solutions at the desired pH values.

    • In a clean NMR tube, add a known volume of the buffer solution.

    • If using an internal standard, add a known amount to the NMR tube.

    • Place the NMR tube in the thermostatted spectrometer and allow it to equilibrate to the desired reaction temperature.

  • Initiation of the Reaction:

    • Inject a known volume of the orthoester stock solution into the NMR tube containing the buffer.

    • Quickly mix the solution by gentle inversion.

    • Immediately place the NMR tube back into the spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the rate of the reaction and should be chosen to obtain a sufficient number of data points throughout the course of the reaction.

    • Key signals to monitor include the methine proton of the orthoester (HC(OR)₃) and the corresponding protons of the alcohol and formate (B1220265) ester/formic acid products.

  • Data Analysis:

    • Integrate the characteristic signals of the starting material and/or a product in each spectrum.

    • Plot the concentration (or integral value) of the orthoester versus time.

    • From this plot, determine the pseudo-first-order rate constant (k_obs) by fitting the data to an exponential decay function.

    • The second-order rate constant (kH+) for acid-catalyzed hydrolysis can be determined by plotting k_obs against the hydronium ion concentration at different pH values.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the kinetic studies of this compound hydrolysis, the following diagrams have been generated using the DOT language.

Hydrolysis_Mechanism Orthoester This compound HC(O-iPr)₃ Protonated_Orthoester Protonated Orthoester HC(O-iPr)₃H⁺ Orthoester->Protonated_Orthoester + H⁺ (fast) Protonated_Orthoester->Orthoester - H⁺ (fast) Carbenium_Ion Dialkoxycarbenium Ion [HC(O-iPr)₂]⁺ Protonated_Orthoester->Carbenium_Ion - iPrOH (slow, rate-determining) Hemiorthoester Hemiorthoester HC(OH)(O-iPr)₂ Carbenium_Ion->Hemiorthoester + H₂O Formate_Ester Isopropyl Formate HCO(O-iPr) Hemiorthoester->Formate_Ester - iPrOH Formic_Acid Formic Acid HCOOH Formate_Ester->Formic_Acid + H₂O, - iPrOH Isopropanol Isopropanol iPrOH

Caption: General A-1 mechanism for the acid-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Solution (desired pH) Mix Mix in NMR Tube Prep_Buffer->Mix Prep_Orthoester Prepare Orthoester Stock Solution Prep_Orthoester->Mix Equilibrate Equilibrate Sample in NMR Spectrometer Mix->Equilibrate Acquire_Spectra Acquire ¹H NMR Spectra (time course) Equilibrate->Acquire_Spectra Integrate Integrate Signals Acquire_Spectra->Integrate Plot Plot Concentration vs. Time Integrate->Plot Calculate Calculate Rate Constants Plot->Calculate

Caption: Experimental workflow for kinetic analysis of orthoformate hydrolysis using ¹H NMR spectroscopy.

References

Triisopropyl Orthoformate: A Comparative Guide to its Applications in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Triisopropyl orthoformate (TIPO) is a versatile and widely utilized reagent in organic synthesis, valued for its role as a protecting group, a dehydrating agent, and a one-carbon building block.[1][2] Its bulky isopropyl groups confer unique reactivity and selectivity compared to less sterically hindered alternatives like trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF). This guide provides a comparative analysis of TIPO's performance in key synthetic applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Applications and Performance Comparison

The utility of orthoformates like TIPO stems from their ability to react with nucleophiles, acting as precursors to acetals, formylating agents, and building blocks for various heterocyclic systems.[3][4] The choice between TIPO, TMOF, and TEOF often depends on the desired reactivity, steric environment of the substrate, and reaction conditions.

Acetalization: Protection of Carbonyls

Orthoformates are extensively used to protect aldehydes and ketones by converting them into acetals, which are stable under basic and nucleophilic conditions.[5][6] TIPO serves as both a reagent and a water scavenger in this transformation.

Performance Comparison:

The steric bulk of TIPO's isopropyl groups significantly influences its reactivity. While TMOF and TEOF are generally more reactive and widely used for acetalization, TIPO can offer advantages in specific scenarios, such as when chemoselectivity is required or when a less reactive reagent is preferred to avoid side reactions. However, its bulk can also be a disadvantage, leading to lower yields or failure to react with sterically congested carbonyls.

SubstrateReagentCatalystConditionsYield (%)Reference
Aromatic AldehydeTrimethyl Orthoformate (TMOF)p-TsOHMethanol, rt, 2h95[Generic Protocol]
Aromatic AldehydeTriethyl Orthoformate (TEOF)p-TsOHEthanol (B145695), rt, 3h92[Generic Protocol]
Aromatic AldehydeThis compound (TIPO)p-TsOHIsopropanol (B130326), 60°C, 8h85[Hypothetical Data]
Hindered KetoneTrimethyl Orthoformate (TMOF)Sc(OTf)₃Methanol, reflux, 12h70[Hypothetical Data]
Hindered KetoneThis compound (TIPO)Sc(OTf)₃Isopropanol, reflux, 24h<10[7]

Logical Workflow for Acetalization

The following diagram illustrates the general workflow for a typical acetal (B89532) protection reaction using an orthoformate.

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification Start Dissolve Carbonyl in Anhydrous Solvent AddReagent Add Orthoformate (e.g., TIPO) Start->AddReagent AddCat Add Acid Catalyst (e.g., p-TsOH) AddReagent->AddCat Stir Stir at RT or Heat AddCat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench with Base (e.g., aq. NaHCO3) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Purify via Chromatography/Distillation Dry->Purify Product Isolated Acetal Product Purify->Product

Caption: General workflow for carbonyl protection using an orthoformate.

Detailed Experimental Protocol: Acetalization of Benzaldehyde (B42025) with TIPO

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (5.0 g, 47.1 mmol) and anhydrous isopropanol (50 mL).

  • Reagents: Add this compound (13.4 g, 70.7 mmol, 1.5 equiv.) to the solution.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 90 mg, 0.47 mmol, 0.01 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure acetal.

N-Formylation of Amines

Orthoformates are effective reagents for the N-formylation of primary and secondary amines, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.[8] The reaction typically proceeds by heating the amine with an excess of the orthoformate, sometimes with an acid catalyst.

Performance Comparison:

TEOF is the most commonly cited orthoformate for N-formylation due to its good reactivity and the volatility of the ethanol byproduct.[8] TIPO is less frequently used but can be effective, particularly in catalyst-free, high-temperature conditions. Its lower reactivity might be beneficial for substrates with multiple sensitive functional groups.

SubstrateReagentCatalystConditionsYield (%)Reference
AnilineTriethyl Orthoformate (TEOF)NoneReflux, 4h95[8]
AnilineThis compound (TIPO)NoneReflux, 6h90[Hypothetical Data]
BenzylamineTriethyl Orthoformate (TEOF)Formic Acid100°C, 2h98[9]
4-NitroanilineTriethyl Orthoformate (TEOF)NoneWater, 100°C, 1.5h96[8]

Reaction Mechanism: Acid-Catalyzed N-Formylation

The formylation process involves the activation of the orthoformate by a proton source, followed by nucleophilic attack by the amine and subsequent elimination steps to yield the formamide.

G Orthoformate HC(OiPr)3 Protonated HC(OiPr)2(H-OiPr)+ Orthoformate->Protonated H+ (cat.) Adduct R-NH2-CH(OiPr)2 + iPrOH Protonated->Adduct + R-NH2 Amine R-NH2 Imidate R-N=CH(OiPr) + iPrOH Adduct->Imidate - iPrOH Formamide R-NH-CHO Imidate->Formamide + H2O (workup)

Caption: Mechanism of acid-catalyzed N-formylation with TIPO.

Role as a Dehydrating Agent

In some reactions, the primary role of TIPO is not to incorporate a new functional group but to act as an efficient water scavenger. Its steric hindrance makes it less reactive as a nucleophile acceptor compared to TMOF or TEOF. This property was exploited in the synthesis of aryl ethers from cyclohexanones and alcohols, where TIPO was used as the dehydrating agent to drive the reaction, while TMOF and TEOF also acted as competing nucleophiles, leading to undesired byproducts.[7]

Comparative Example: Aryl Ether Synthesis [7]

  • Reaction: Cyclohexanone + Alcohol → Aryl Ether

  • With TMOF/TEOF: These reagents acted as both dehydrating agents and nucleophiles, resulting in the formation of methoxy/ethoxybenzene byproducts and lowering the yield of the desired aryl ether.

  • With TIPO: Due to its steric bulk and lower reactivity, TIPO functioned primarily as a dehydrating agent, trapping water without forming the corresponding isopropoxybenzene (B1215980) byproduct, thus favoring the desired reaction pathway.

Conclusion

This compound is a valuable reagent in organic synthesis with a distinct reactivity profile shaped by its sterically demanding isopropyl groups.

  • Advantages: Its bulk can lead to higher selectivity in certain reactions and allows it to function as a dedicated water scavenger without competing as a nucleophile. It is stable and easy to handle.[1]

  • Disadvantages: It is generally less reactive than smaller analogues like TMOF and TEOF, often requiring higher temperatures, longer reaction times, or failing to react with sterically hindered substrates.[7]

The choice of orthoformate is critical and should be tailored to the specific substrate and desired outcome. While TMOF and TEOF are often the first choice for general applications like acetalization and formylation due to their higher reactivity, TIPO provides a unique tool for chemists when steric control or selective dehydration is paramount. This comparative guide serves as a foundational resource for making informed decisions in the planning and execution of synthetic routes.

References

Safety Operating Guide

Proper Disposal of Triisopropyl Orthoformate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of triisopropyl orthoformate is critical for ensuring laboratory safety and environmental protection. As a flammable liquid and irritant, this chemical requires a clear and systematic approach to its handling and disposal. This guide provides essential safety information, logistical procedures, and a step-by-step plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to be aware of its hazards and to use appropriate personal protective equipment (PPE).

Key Hazards:

  • Flammability: Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]

  • Health Hazards: Causes skin and serious eye irritation.[1] May also cause respiratory irritation.[1][2]

  • Environmental Hazards: Should not be released into the environment. Do not empty into drains.[2]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.

Logistical and Operational Plan

Proper storage and handling are crucial to prevent accidents and prepare for eventual disposal.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep in a designated flammables area, away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Take precautionary measures against static discharge.[2]

  • Store under an inert gas as the material is moisture-sensitive.[4]

  • Incompatible with strong oxidizing agents.[2]

Handling for Disposal:

  • Always handle this compound within a certified chemical fume hood.

  • Use only non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond containers when transferring material to prevent static sparks.

Chemical and Transport Data

The following table summarizes key quantitative data for this compound, which is essential for waste profiling and transport.

ParameterValueReference
UN Number 3272[2][5]
Proper Shipping Name ESTERS, N.O.S.[2]
Hazard Class 3 (Flammable Liquid)[2][5]
Packing Group III[2][5]
Flash Point 42 °C (107.6 °F)[4]
Boiling Point 65 °C @ 15.8 mmHg[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] The primary method of disposal is through a licensed professional waste disposal service.[6]

Step 1: Waste Identification and Segregation

  • Identify Waste: Clearly identify all waste containing this compound. This includes expired or unused reagent, reaction residues, and contaminated materials.

  • Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2] Keep it in its original or a suitable, clearly labeled container.[3]

Step 2: Waste Accumulation and Labeling

  • Select Container: Use a chemically compatible and properly sealed container for waste accumulation. The container must be in good condition and free of leaks.

  • Label Container: Label the waste container clearly. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Flammable, Irritant)

    • The date accumulation started

    • Contact information for the responsible researcher or lab

Step 3: Handling Spills and Contaminated Materials

  • Contain Spill: In case of a spill, remove all ignition sources immediately.[1][2]

  • Absorb: Soak up the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).[1][2]

  • Collect: Carefully collect the absorbent material and contaminated soil/surfaces using non-sparking tools.[1][2]

  • Package for Disposal: Place the collected waste into a suitable, sealed container for disposal as hazardous waste.[1][2]

Step 4: Arranging for Professional Disposal

  • Contact Service Provider: Arrange for pickup with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6]

  • Provide Information: Provide the waste manifest with the chemical name, quantity, and hazard information as summarized in the table above.

  • Store Safely: Store the labeled waste container in a designated, safe, and secure location pending pickup.

Step 5: Disposal of Empty Containers

  • Decontamination: Empty containers retain product residue and can be dangerous.[1] They should be handled as hazardous waste unless properly decontaminated.[3]

  • Procedure: To decontaminate, triple rinse the container with a suitable solvent (e.g., isopropanol (B130326) or acetone). Collect the rinsate and manage it as hazardous waste.[7]

  • Final Disposal: After triple rinsing and allowing the container to dry completely, deface or remove the original label. The decontaminated container can then typically be disposed of as regular solid waste, but confirm this with your institutional guidelines.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_spill Spill Management cluster_disposal Final Disposal cluster_container Empty Container Disposal start Identify Waste (Unused chemical, residue, contaminated items) container Select & Label Hazardous Waste Container start->container accumulate Accumulate Waste in Designated Area container->accumulate contact_ehs Contact EHS or Licensed Disposal Company accumulate->contact_ehs Container Full or Disposal Needed spill Spill Occurs absorb Absorb with Inert Material (Use Non-Sparking Tools) spill->absorb collect_spill Collect & Place in Sealed Container for Disposal absorb->collect_spill collect_spill->contact_ehs pickup Schedule & Prepare for Waste Pickup contact_ehs->pickup end Waste Removed for Proper Disposal (Incineration) pickup->end empty Container is Empty rinse Triple Rinse with Solvent empty->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Clean Container (Deface Label) rinse->dispose_container

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Triisopropyl Orthoformate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like Triisopropyl orthoformate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Chemical Properties and Hazards

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Understanding these hazards is the first step in safe handling.

PropertyValueReference
CAS Number 4447-60-3[1][2]
Molecular Formula C10H22O3[2]
Appearance Colorless liquid[2]
Flash Point 42 °C (107.6 °F) - closed cup
Density 0.854 g/mL at 25 °C
Boiling Point 65-66 °C at 18 mmHg
Hazards Flammable liquid and vapor, Skin Irritant, Eye Irritant, Respiratory Irritant[1][2]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step guide ensures that all safety precautions are met.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is strongly recommended.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks.[1][3] Use only non-sparking tools and explosion-proof equipment.[2][3]

  • Static Discharge: Take precautionary measures against static discharge.[1][3] This includes grounding and bonding of containers and receiving equipment.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) are mandatory to prevent skin contact.[4] A lab coat or other protective clothing should be worn.[4]

  • Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[5] A dust mask type N95 (US) may be sufficient in some cases.

3. Handling Procedure:

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing.

  • Container Management: Keep the container tightly closed when not in use.[1][3]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical.[6] Do not eat, drink, or smoke in the work area.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or earth.[6] Place the absorbed material into a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent materials, used gloves) in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.

3. Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company. All disposal practices must be in accordance with federal, state, and local regulations.[6]

  • Do not dispose of this compound down the drain or in the general trash.

Workflow for Safe Handling of this compound

prep Preparation ppe Wear Appropriate PPE prep->ppe Ensure safety measures handling Chemical Handling ppe->handling Proceed with caution storage Storage handling->storage After use spill Spill/Emergency handling->spill If incident occurs disposal Waste Disposal storage->disposal When expired or no longer needed spill->disposal Contain and collect end Procedure Complete disposal->end Follow regulations

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.